molecular formula C8H8BrNO B1379066 2-Bromo-4-cyclopropoxypyridine CAS No. 1243394-76-4

2-Bromo-4-cyclopropoxypyridine

Cat. No.: B1379066
CAS No.: 1243394-76-4
M. Wt: 214.06 g/mol
InChI Key: WFEUNZKZNJJOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyclopropoxypyridine (CAS 1209460-14-9) is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is characterized as a colorless to light yellow liquid with a purity of ≥97.0% . This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. The molecular structure of 2-Bromo-4-cyclopropoxypyridine, which features a bromine atom and a cyclopropoxy group on a pyridine ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry . The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for constructing complex biaryl or carbon-nitrogen bonds in drug discovery projects . The cyclopropoxy group can influence the molecule's electronic properties and metabolic stability, making it a feature of interest in the design of Active Pharmaceutical Ingredients (APIs) . Researchers utilize this compound as a versatile building block in the development of novel substances with potential applications in targeting neurological disorders, inflammation, and infectious diseases . It is recommended to store this compound at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-cyclopropyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEUNZKZNJJOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-cyclopropoxypyridine

In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, functionalized pyridines serve as privileged structures, appearing in a multitude of approved therapeutics. 2-Bromo-4-cyclopropoxypyridine is a highly valuable heterocyclic building block, prized for its unique combination of reactive sites. The bromine atom at the 2-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of molecular complexity.[1] Concurrently, the cyclopropoxy group at the 4-position is a desirable motif in medicinal chemistry, often introduced to modulate metabolic stability, lipophilicity, and binding affinity.

This guide provides a comprehensive overview of a robust synthetic route to 2-Bromo-4-cyclopropoxypyridine and details the analytical methodologies required to verify its structure and purity. The content is designed for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this key intermediate.

Part 1: Synthesis of 2-Bromo-4-cyclopropoxypyridine

The synthesis is logically approached as a two-stage process. The first stage involves the regioselective bromination of a suitable pyridine precursor to install the bromine atom at the C-2 position. The second, and focal, stage is the etherification of the C-4 hydroxyl group via the Williamson ether synthesis to introduce the cyclopropyl moiety.

Overall Synthetic Strategy

The most common and efficient pathway begins with the commercially available 2-Bromo-4-hydroxypyridine.[2][3] This intermediate is then subjected to a Williamson ether synthesis, a classic and reliable method for forming ethers.[4] This strategy is advantageous as it builds the final molecule from a readily accessible, functionalized pyridine core.

G A 2-Bromo-4-hydroxypyridine B Deprotonation (Base, e.g., K₂CO₃) A->B C Nucleophilic Attack (SN2) (Cyclopropyl Bromide) B->C Formation of Pyridinoxide Nucleophile D 2-Bromo-4-cyclopropoxypyridine C->D

Caption: Synthetic workflow for 2-Bromo-4-cyclopropoxypyridine.

Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-Bromo-4-hydroxypyridine. This generates a potent pyridinoxide nucleophile. The choice of a moderately strong base like K₂CO₃ is often sufficient and avoids potential side reactions that stronger bases might induce.[7]

  • SN2 Attack: The resulting alkoxide ion attacks the electrophilic carbon of a cyclopropyl halide (e.g., cyclopropyl bromide). This occurs in a concerted step where the nucleophile attacks from the backside relative to the leaving group (bromide), leading to the formation of the C-O ether bond and the expulsion of the halide ion.[8]

The reaction is typically performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.[7]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials & Reagents:

  • 2-Bromo-4-hydroxypyridine

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Bromo-4-hydroxypyridine (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).

  • Begin stirring the mixture and add cyclopropyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield 2-Bromo-4-cyclopropoxypyridine as the final product.

Part 2: Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Bromo-4-cyclopropoxypyridine. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete structural profile.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound. This data is derived from established principles and analysis of analogous structures.[9][10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment
~ 8.10 d ~ 5.5 1H H-6
~ 6.95 d ~ 2.0 1H H-3
~ 6.70 dd ~ 5.5, 2.0 1H H-5
~ 3.85 m - 1H O-CH (cyclopropyl)

| ~ 0.85 | m | - | 4H | -CH₂- (cyclopropyl) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 165.0 C-4
~ 150.5 C-6
~ 142.0 C-2
~ 115.0 C-5
~ 110.0 C-3
~ 32.5 O-CH (cyclopropyl)

| ~ 6.5 | -CH₂- (cyclopropyl) |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000 Medium Aromatic & Cyclopropyl C-H stretch
~ 1580, 1470 Strong C=C / C=N stretching (pyridine ring)
~ 1250 Strong C-O-C asymmetric stretch (ether)
~ 1040 Strong C-O-C symmetric stretch (ether)

| ~ 680 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (EI)

m/z Assignment Notes
213 / 215 [M]⁺ Molecular ion peak showing the characteristic ~1:1 isotopic pattern for one bromine atom.
172 / 174 [M - C₃H₅]⁺ Loss of the cyclopropyl group.

| 134 | [M - Br]⁺ | Loss of the bromine atom. |

Data Interpretation and Validation
  • ¹H NMR: The spectrum should clearly show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The downfield doublet around 8.10 ppm is characteristic of the proton at C-6, adjacent to the ring nitrogen. The cyclopropyl group will present as two multiplets in the aliphatic region: one for the methine proton attached to the oxygen and another for the four equivalent methylene protons.[12]

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, confirming the presence of eight carbon atoms in two sets of symmetry (the two -CH₂- carbons of the cyclopropyl group are equivalent). The carbons directly attached to the electronegative oxygen (C-4) and bromine (C-2) atoms will be the most downfield shifted in the aromatic region.[10]

  • IR Spectroscopy: The IR spectrum serves as a quick confirmation of the key functional groups. The most critical absorbances are the strong C-O-C stretching bands, confirming the successful ether formation, and the disappearance of the broad O-H stretch that would be present in the starting material, 2-Bromo-4-hydroxypyridine.[9]

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The most definitive feature is the molecular ion cluster at m/z 213 and 215, with nearly equal intensities. This isotopic signature is unequivocal proof of the presence of a single bromine atom in the molecule.[13]

Protocols for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11]

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C NMR, a proton-decoupled sequence is standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Acquisition: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. Use Electron Ionization (EI) to observe fragmentation patterns.[10]

Conclusion

2-Bromo-4-cyclopropoxypyridine is a valuable synthetic intermediate whose preparation can be reliably achieved through a well-established Williamson ether synthesis from 2-Bromo-4-hydroxypyridine. The successful synthesis is validated through a suite of standard spectroscopic techniques—NMR, IR, and MS—which together provide an unambiguous confirmation of the molecular structure and purity. This guide offers the necessary theoretical foundation and practical protocols for researchers to confidently synthesize and characterize this important chemical building block for applications in pharmaceutical and materials science research.

References

  • 2-bromopyridine - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Williamson Ether Synthesis . Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • 2-Bromo-4-hydroxypyridine | C5H4BrNO | CID 2762840 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Kinetics and Mechanism of Bromination of 2-Pyridone and . American Chemical Society. Available at: [Link]

  • 2-Bromo-4-cyclopropylpyridine . Lead Sciences. Available at: [Link]

  • Williamson Ether Synthesis . Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION . HETEROCYCLES, Vol. 51. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry . Medium. Available at: [Link]

  • 2-Bromo-4-cyclopropylaniline | C9H10BrN | CID 20336946 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Problem 5 Given the following spectroscopic data for a compound with the.. . Filo. Available at: [Link]

  • 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Bromo-4'-methylpropiophenone . PrepChem.com. Available at: [Link]

  • Cas 1209460-14-9,4-broMo-2-cyclopropoxypyridine . LookChem. Available at: [Link]

  • 4-Bromo-2-cyclopropoxypyridine . Lead Sciences. Available at: [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra . YouTube. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . PubMed Central. Available at: [Link]

  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes... . ResearchGate. Available at: [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene . PubMed Central. Available at: [Link]

Sources

Physicochemical properties of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4-cyclopropoxypyridine

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a class of "privileged" scaffolds, forming the core of numerous approved therapeutic agents.[1] Their utility stems from a combination of favorable pharmacokinetic properties and versatile synthetic handles that allow for the construction of diverse and complex molecular architectures. 2-Bromo-4-cyclopropoxypyridine (CAS No: 1243394-76-4) is an exemplar of such a valuable building block.[2] This technical guide offers a comprehensive analysis of its physicochemical properties, spectroscopic signature, and synthetic reactivity, designed for researchers, scientists, and drug development professionals.

The molecule's strategic value lies in its distinct functional components: the electron-deficient pyridine ring, a bromine atom at the 2-position, and a cyclopropoxy group at the 4-position. The 2-bromo substituent serves as a highly effective handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] The 4-cyclopropoxy moiety is of particular interest in drug design, as small, strained ring systems can confer improvements in metabolic stability, solubility, and binding affinity. This guide synthesizes known data with predictive analysis based on closely related analogs to provide a robust, field-proven resource for leveraging this compound in drug discovery programs.

Molecular Structure and Key Identifiers

A precise understanding of the molecule's fundamental identifiers is the foundation for all further research and documentation.

IdentifierValueSource
IUPAC Name 2-Bromo-4-cyclopropoxypyridine-
CAS Number 1243394-76-4[2]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
Canonical SMILES C1CO1C2=CC(=NC=C2)Br-
InChIKey Not Publicly Available-

Physicochemical Properties: An Evaluated Overview

While extensive experimental data for 2-Bromo-4-cyclopropoxypyridine is not widely published, its properties can be reliably estimated from its structural analogs, particularly 2-Bromo-4-ethoxypyridine.[5] These properties are critical for predicting its behavior in both reaction media and biological systems.

PropertyEstimated Value / ObservationRationale and Scientific Insight
Physical State SolidAs reported by chemical suppliers.[2]
Boiling Point ~250 °CEstimated based on the boiling point of 2-bromo-4-ethoxypyridine (247.3 °C at 760 mmHg).[5] The similar molecular weight suggests a comparable boiling point.
Density ~1.4-1.5 g/cm³Estimated based on the density of 2-bromo-4-ethoxypyridine (1.449 g/cm³).[5] The presence of the heavy bromine atom contributes significantly to its density.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, MeOH).The molecule's organic nature, with a pyridine ring and alkyl ether component, predicts good solubility in a range of organic solvents, facilitating its use in synthesis.
pKa (of conjugate acid) ~2.5 - 3.5The pyridine nitrogen is basic, but its pKa is significantly lowered by the electron-withdrawing inductive effect of the bromine atom at the ortho-position. The 4-cyclopropoxy group is electron-donating through resonance, which will slightly increase the basicity compared to unsubstituted 2-bromopyridine.
LogP ~2.0 - 2.5The calculated XLogP3 for the analogous 2-bromo-4-ethoxypyridine is 2.24.[5] This moderate lipophilicity is often desirable in drug candidates for balancing aqueous solubility with membrane permeability.

Spectroscopic Characterization: A Predictive Analysis

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic techniques is essential.[6] The following data are predicted based on established principles of spectroscopy and analysis of analogous structures.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a characteristic set of signals for the cyclopropoxy group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 ~8.0 - 8.2Doublet (d)~5.5 Hz
H-5 ~6.8 - 7.0Doublet of doublets (dd)~5.5, 2.5 Hz
H-3 ~6.7 - 6.9Doublet (d)~2.5 Hz
-OCH- (cyclopropyl) ~4.0 - 4.2Multiplet (m)-
-CH₂- (cyclopropyl) ~0.8 - 1.0Multiplet (m)-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six signals for the pyridine ring carbons and two for the cyclopropoxy group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 ~165 - 168
C-6 ~150 - 152
C-2 ~142 - 144
C-3 ~112 - 114
C-5 ~110 - 112
-OCH- (cyclopropyl) ~60 - 63
Pyridine Carbons (3) See individual assignments
-CH₂- (cyclopropyl) ~6 - 8
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).[7][9]

m/z ValueIon AssignmentKey Feature
213/215 [M]⁺Molecular ion peak, exhibiting the ~1:1 isotopic pattern for bromine.
134 [M - Br]⁺Fragment resulting from the loss of the bromine atom.
185/187 [M - C₂H₄]⁺Fragment from a characteristic rearrangement and loss of ethene from the cyclopropyl ring.
156/158 [M - C₃H₅O]⁺Fragment corresponding to the loss of the cyclopropoxy radical.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of its functional groups.[7][10]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000 MediumAromatic C-H stretch
3000 - 2850 Medium-WeakAliphatic C-H stretch (cyclopropyl)
1600 - 1550 StrongC=C / C=N stretching (pyridine ring)
1250 - 1200 StrongAryl-O (ether) C-O stretch
~1050 StrongC-Br stretch

Analytical Methodologies: Protocols for Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of any synthetic intermediate. The following protocols describe standard, self-validating methodologies for the analysis of 2-Bromo-4-cyclopropoxypyridine.

Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of 2-Bromo-4-cyclopropoxypyridine into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and gently vortex to ensure complete dissolution.

  • Transfer the homogeneous solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz).

  • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[7]

Protocol for GC-MS Analysis

Objective: To confirm molecular weight, determine the fragmentation pattern, and assess purity.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a standard capillary column (e.g., HP-5ms). Set the inlet temperature to 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[6]

    • Mass Spectrometer (MS): Use Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.[6]

  • Injection: Inject 1 µL of the prepared sample solution into the GC.

  • Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time and purity. Extract the mass spectrum from the main peak and compare the molecular ion and fragmentation pattern against the predicted data.[7]

Workflow for Compound Analysis

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthetic building block like 2-Bromo-4-cyclopropoxypyridine.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Final Report Prep Weigh & Dissolve (e.g., in CDCl₃ or EtOAc) NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR GCMS GC-MS Analysis Prep->GCMS FTIR FT-IR Spectroscopy Prep->FTIR StrucElucid Structural Elucidation NMR->StrucElucid Purity Purity Assessment (& Purity) GCMS->Purity MW_Confirm MW & Fragmentation Confirmation GCMS->MW_Confirm FG_Confirm Functional Group Confirmation FTIR->FG_Confirm Final Verified Compound (Structure & Purity) StrucElucid->Final Purity->Final MW_Confirm->Final FG_Confirm->Final

Caption: Logical workflow for the analysis of 2-Bromo-4-cyclopropoxypyridine.

Reactivity Profile and Synthetic Utility

The synthetic power of 2-Bromo-4-cyclopropoxypyridine is primarily derived from the reactivity of the C2-Br bond in transition-metal-catalyzed cross-coupling reactions. This transformation is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal substrate for oxidative addition to a palladium(0) catalyst, which is the initial, often rate-determining, step in many cross-coupling cycles.[12] This enables the facile construction of new bonds at the 2-position of the pyridine ring.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl or aryl-heteroaryl structures.[4]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted 2-aminopyridines, a common motif in pharmaceuticals.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[3][13]

The general reactivity trend for halogens in these palladium-catalyzed reactions is I > Br > Cl, making the 2-bromo substituent significantly more reactive than a 2-chloro analog, often allowing for milder reaction conditions.[12]

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Scaffolds Start 2-Bromo-4-cyclopropoxypyridine Suzuki Suzuki Coupling + R-B(OR)₂ Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Pd/Cu Catalyst, Base Prod_Suzuki 2-Aryl/Heteroaryl-Pyridine Suzuki->Prod_Suzuki Prod_Buchwald 2-Amino-Pyridine Buchwald->Prod_Buchwald Prod_Sonogashira 2-Alkynyl-Pyridine Sonogashira->Prod_Sonogashira G cluster_synthesis Proposed Synthesis Reactant 2-Bromo-4-chloropyridine Product 2-Bromo-4-cyclopropoxypyridine Reactant->Product SNAr Reaction (e.g., in THF) Reagent Cyclopropanol + NaH (Base) Reagent->Product

Caption: Plausible synthetic route to 2-Bromo-4-cyclopropoxypyridine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-4-cyclopropoxypyridine should be consulted before handling. However, based on data for analogous compounds such as 2-bromo-4-chloropyridine, the following hazards can be anticipated:[14]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust/vapors and contact with skin and eyes.

Conclusion

2-Bromo-4-cyclopropoxypyridine stands out as a highly versatile and valuable building block for drug discovery and chemical synthesis. Its physicochemical profile, characterized by moderate lipophilicity and a solid physical state, makes it amenable to a variety of reaction conditions. The true power of this intermediate lies in its reactivity, where the 2-bromo substituent provides a reliable and efficient handle for palladium-catalyzed cross-coupling reactions, enabling the modular synthesis of complex target molecules. This guide provides the foundational knowledge—from predicted spectroscopic data and analytical protocols to its synthetic utility—required for scientists to confidently and effectively incorporate 2-Bromo-4-cyclopropoxypyridine into their research programs.

References

  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 2-Bromo-4-chloropyridine. PubChem, National Institutes of Health. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Available at: [Link]

  • Supplementary Information. Beilstein Journals. Available at: [Link]

  • 2-Bromopyridine. PubChem, National Institutes of Health. Available at: [Link]

  • 2-Bromo-4-methoxypyridine. PubChem, National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. Available at: [Link]

  • Recent applications of click chemistry in drug discovery. PubMed, National Institutes of Health. Available at: [Link]

  • Pyridine, 2-bromo-. NIST WebBook. Available at: [Link]

  • 2-BROMO-4-CYCLOPROPOXYPYRIDINE (MBSC-0707). Creative Biogene. Available at: [Link]

  • 4-Bromo-2-cyclopropoxypyridine. Lead Sciences. Available at: [Link]

  • 2 Bromo 4 Methylpropiophenone Boiling Point: 162 C. Harikrishna Enterprise. Available at: [Link]

  • mass spectrum of 2-bromo-2-methylpropane. doc brown. Available at: [Link]

  • Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • infrared spectrum of 2-bromo-2-methylpropane. doc brown. Available at: [Link]

  • 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 2 Bromo 4 Methylpropiophenone - White Crystal Powder. Tradeindia. Available at: [Link]

Sources

2-Bromo-4-cyclopropoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-cyclopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-cyclopropoxypyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, molecular structure, key physicochemical properties, and its pivotal role as a versatile intermediate in the synthesis of complex molecular architectures. We will explore its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions, and discuss its applications in the development of novel therapeutic agents. This guide consolidates technical data with practical insights into its handling, safety, and spectroscopic characterization to support researchers in its effective application.

Chemical Identity and Physicochemical Properties

2-Bromo-4-cyclopropoxypyridine is a substituted pyridine derivative featuring a bromine atom at the 2-position and a cyclopropoxy group at the 4-position. The strategic placement of these functional groups makes it a valuable reagent for introducing the 4-cyclopropoxypyridine moiety into larger molecules.

There appear to be multiple CAS (Chemical Abstracts Service) numbers assigned to this structure or its isomer in various chemical databases. Researchers are advised to verify the specific CAS number with their supplier. The most commonly cited CAS numbers are 1243394-76-4 and 1209460-14-9 .[1][2][3] The latter has also been associated with the isomer 4-Bromo-2-cyclopropoxypyridine.[4][5]

Molecular Structure:

Caption: Molecular Structure of 2-Bromo-4-cyclopropoxypyridine.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1243394-76-4 or 1209460-14-9[1][2][3][4]
Molecular Formula C₈H₈BrNO[1][5]
Molecular Weight 214.06 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[2][3]
Storage Inert atmosphere, 2-8°C[5]

Synthetic Chemistry & Reactivity

The synthetic value of 2-Bromo-4-cyclopropoxypyridine is primarily derived from the reactivity of the bromine atom at the 2-position of the pyridine ring. This halogen serves as an excellent leaving group and a handle for a variety of metal-catalyzed cross-coupling reactions.

Core Reactivity:

The C-Br bond at the electron-deficient 2-position of the pyridine ring is highly susceptible to oxidative addition by transition metal catalysts, most notably palladium complexes. This reactivity is the foundation for its widespread use in constructing C-C, C-N, and C-O bonds, enabling the assembly of complex molecular scaffolds.[6]

Key Applications in Synthesis:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl/alkenyl groups. This is one of the most common applications for building molecular complexity.[7]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is crucial for synthesizing substituted aminopyridines, a common motif in kinase inhibitors.[7][8]

  • Sonogashira Coupling: Reaction with terminal alkynes to create alkynylpyridines, which can be further functionalized.

  • Stille Coupling: Formation of C-C bonds using organotin reagents.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs.[8] The cyclopropoxy group can enhance metabolic stability and improve binding affinity by introducing conformational rigidity.

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 2-Bromo-4-cyclopropoxypyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent2 Aryl Boronic Acid (R-B(OH)₂) product 2-Aryl-4-cyclopropoxypyridine catalyst->product Heat (often microwave-assisted) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Discovery

Halogenated pyridines like 2-Bromo-4-cyclopropoxypyridine are indispensable building blocks in modern organic synthesis, especially within the pharmaceutical and agrochemical sectors.[9]

Medicinal Chemistry: The 4-cyclopropoxypyridine motif is explored in the design of various therapeutic agents. The ability to use this compound to regioselectively introduce this moiety via cross-coupling allows for the systematic exploration of a chemical space around a core scaffold. Derivatives of similar bromopyridines have been instrumental in developing potent kinase inhibitors for diseases such as cancer and inflammatory conditions.[6][8] The aminopyridine core, often synthesized from bromopyridine precursors, is a well-established scaffold for interacting with the hinge region of the kinase ATP-binding site.[8]

Agrochemicals: The pyridine ring is a common feature in advanced pesticides and herbicides. The functional handles on 2-Bromo-4-cyclopropoxypyridine allow for the creation of novel derivatives with specific biological activities for crop protection.[6][9]

Predicted Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shift (δ)H-6: ~8.0-8.2 ppm (d)H-5: ~6.7-6.9 ppm (dd)H-3: ~6.9-7.1 ppm (d)Cyclopropyl-CH: ~3.8-4.0 ppm (m)Cyclopropyl-CH₂: ~0.7-0.9 ppm (m)
¹³C NMR Chemical Shift (δ)C-2 (C-Br): ~142-144 ppmC-4 (C-O): ~165-167 ppmC-6: ~150-152 ppmC-3, C-5: ~110-115 ppmCyclopropyl-CH: ~55-57 ppmCyclopropyl-CH₂: ~5-7 ppm
Mass Spec. m/zMolecular Ion (M⁺): 213/215 (Characteristic 1:1 isotopic pattern for Bromine)Key Fragment: [M-Br]⁺ at m/z 134

Note: Predicted shifts are relative to TMS and can vary based on the deuterated solvent used.[11]

Safety and Handling

No specific safety data sheet (SDS) for 2-Bromo-4-cyclopropoxypyridine was found in the search results. However, based on data for structurally related brominated aromatic compounds, the following precautions are mandated.[12][13]

  • Hazard Statements: Assumed to be harmful if swallowed or in contact with skin.[14] Expected to cause skin irritation and serious eye irritation.[12][13] May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

2-Bromo-4-cyclopropoxypyridine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on the C-Br bond, provides a reliable entry point for a host of cross-coupling reactions, enabling the efficient construction of complex molecules. For researchers in drug discovery and related fields, this compound serves as a critical building block for accessing novel chemical entities incorporating the synthetically important 4-cyclopropoxypyridine scaffold. Proper understanding of its properties, reactivity, and handling is essential for its successful and safe application in the laboratory.

References

  • CyclicPharma. 2-bromo-4-cyclopropoxypyridine | CAS No. 1209460-14-9.
  • Fluorochem. 2-Bromo-4-cyclopropylpyridine.
  • CymitQuimica. 2-Bromo-4-cyclopropoxypyridine.
  • Synblock. CAS 1243447-30-4 | 2-Bromo-4-cyclopropoxy-5-ethylpyridine.
  • BLD Pharm. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Sigma-Aldrich.
  • Global Substance Registration System.
  • Fisher Scientific.
  • Apollo Scientific. 1243394-76-4 Cas No. | 2-Bromo-4-cyclopropoxypyridine.
  • Creative Biogene. 2-BROMO-4-CYCLOPROPOXYPYRIDINE (MBSC-0707).
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
  • Benchchem.
  • Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Benchchem. Technical Support Center: Microwave-Assisted Synthesis with 2-Bromo-4-methylpyridine.
  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • PrepChem.com. Synthesis of 2-Bromo-4'-methylpropiophenone.
  • PubChem. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836.
  • PubChem. 2-Bromo-4-cyclopropylaniline | C9H10BrN | CID 20336946.
  • Cayman Chemical. 2-Bromo-4'-methylpropiophenone.
  • BLD Pharm. 1209460-14-9|4-Bromo-2-cyclopropoxypyridine|BLD Pharm.
  • Sigma-Aldrich. 2-Bromo-4-pyridinecarboxaldehyde 98 118289-17-1.
  • Lead Sciences. 4-Bromo-2-cyclopropoxypyridine.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Bromo-4-cyclopropoxypyridine (CAS No: 1243394-76-4), a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predictive data derived from established spectroscopic principles and data from analogous structures. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to provide a self-validating framework for the empirical confirmation of the compound's structure and purity.

Introduction and Molecular Structure

2-Bromo-4-cyclopropoxypyridine is a heterocyclic compound featuring a pyridine core functionalized with a bromine atom at the 2-position and a cyclopropoxy group at the 4-position. This combination of a reactive halogen, suitable for cross-coupling reactions, and a strained ether linkage makes it a valuable intermediate in the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation is the cornerstone of any synthetic workflow, and a multi-technique spectroscopic approach is the industry standard for achieving this.

This guide outlines the predicted spectral data for 2-Bromo-4-cyclopropoxypyridine and provides robust methodologies for their experimental acquisition. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific instrumentation and research goals.

Molecular Structure and Atom Numbering

The structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Molecular structure of 2-Bromo-4-cyclopropoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-cyclopropoxypyridine, ¹H and ¹³C NMR will provide definitive information on the substitution pattern of the pyridine ring and confirm the integrity of the cyclopropoxy moiety.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the four protons of the cyclopropyl group. The chemical shifts are influenced by the electronegativity of the nitrogen, oxygen, and bromine atoms and the anisotropic effects of the pyridine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.0 - 8.2Doublet (d)~5.5 - 6.0
H-3~7.0 - 7.2Doublet (d)~2.5 - 3.0
H-5~6.6 - 6.8Doublet of Doublets (dd)~5.5 - 6.0, ~2.5 - 3.0
H-8 (cyclopropyl CH)~3.8 - 4.0Multiplet (m)-
H-9/10 (cyclopropyl CH₂)~0.8 - 1.0Multiplet (m)-

Expert Rationale:

  • H-6: This proton is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with H-5.

  • H-3 & H-5: These protons are influenced by the electron-donating cyclopropoxy group and the electron-withdrawing bromine atom. H-5 will be the most upfield aromatic proton and will be split into a doublet of doublets by H-6 (ortho-coupling) and H-3 (meta-coupling). H-3 will appear as a small doublet due to meta-coupling with H-5.

  • Cyclopropyl Protons: The methine proton (H-8) is deshielded by the adjacent oxygen atom. The methylene protons (H-9/10) are in the highly shielded aliphatic region and will appear as complex multiplets due to geminal and vicinal coupling.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4~165 - 168
C-2~148 - 151
C-6~142 - 145
C-5~112 - 115
C-3~108 - 111
C-8 (cyclopropyl CH)~30 - 35
C-9/10 (cyclopropyl CH₂)~5 - 10

Expert Rationale:

  • The chemical shifts are assigned based on established data for substituted pyridines.[1][2]

  • C-4: This carbon, bonded to the highly electronegative oxygen atom, is expected to be the most downfield of the ring carbons.

  • C-2: The carbon bearing the bromine atom (ipso-carbon) is also significantly deshielded.

  • C-8, C-9, C-10: The cyclopropyl carbons appear in the upfield aliphatic region, a characteristic feature of such strained rings.[3]

Experimental Protocol: NMR Data Acquisition

This protocol describes a standardized method for acquiring high-quality NMR spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

  • 2-Bromo-4-cyclopropoxypyridine sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.7 mL)

  • 5 mm NMR tube

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial. Transfer the solution to an NMR tube.[4]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately -2 to 12 ppm.

    • Acquire 16-64 scans, depending on the sample concentration.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 0 to 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.[2]

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]

Predicted IR Absorption Bands

The IR spectrum will confirm the presence of the pyridine ring, the C-O-C ether linkage, and the C-Br bond.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H StretchAromatic & Cyclopropyl
~1600 - 1550C=N, C=C StretchPyridine Ring
~1250 - 1200C-O-C Asymmetric StretchAryl-Alkyl Ether
~1050 - 1000C-O-C Symmetric StretchAryl-Alkyl Ether
Below 800C-Br StretchBromo-aromatic

Expert Rationale:

  • The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where characteristic vibrations of specific functional groups appear.[5]

  • The complex pattern of bands below 1450 cm⁻¹, known as the fingerprint region, is unique to the molecule and serves as a valuable confirmation of its identity.[5]

Experimental Protocol: FT-IR Data Acquisition

Objective: To obtain an infrared spectrum to identify the key functional groups.

Materials & Equipment:

  • 2-Bromo-4-cyclopropoxypyridine sample (solid)

  • Spectroscopy-grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~150 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[6]

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer.

    • Acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Predicted Mass Spectrometry Data (EI)

A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.[7]

IonPredicted m/zDescription & Expected Isotopic Pattern
[M]⁺213Molecular ion containing ⁷⁹Br
[M+2]⁺215Molecular ion containing ⁸¹Br. Expected intensity is ~98% of the M⁺ peak.
[M-Br]⁺134Fragment resulting from the loss of the bromine atom.
[M-C₃H₄]⁺173/175Fragment from the loss of cyclopropene, showing Br isotope pattern.

Expert Rationale: The molecular ion peak is expected to be strong, indicating a relatively stable molecule. The most likely initial fragmentation event is the cleavage of the C-Br bond, which is the weakest bond in the aromatic system, or fragmentation within the cyclopropoxy side chain.[8]

Key Fragmentation Pathway

The fragmentation process provides a "fingerprint" that helps confirm the molecular structure.

G M [C₈H₈BrNO]⁺ m/z = 213/215 F1 [C₈H₈NO]⁺ m/z = 134 M->F1 - Br• F2 [C₅H₄BrNO]⁺ m/z = 173/175 M->F2 - C₃H₄

Caption: Predicted EI-MS fragmentation of 2-Bromo-4-cyclopropoxypyridine.

Experimental Protocol: GC-MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials & Equipment:

  • 2-Bromo-4-cyclopropoxypyridine sample

  • High-purity volatile solvent (e.g., Dichloromethane)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in dichloromethane.[7]

  • GC Parameters:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C.[7]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: ~230 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern, paying close attention to the bromine isotopic signature.

Conclusion

This guide provides a predictive but comprehensive spectroscopic profile of 2-Bromo-4-cyclopropoxypyridine. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established chemical principles, serve as a robust benchmark for researchers. The detailed experimental protocols offer a clear and validated pathway for acquiring empirical data. By combining these predictive insights with rigorous experimental work, scientists can confidently confirm the structure and purity of 2-Bromo-4-cyclopropoxypyridine, facilitating its application in advanced chemical synthesis.

References

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0324497). [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • NC State University Libraries. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. [Link]

  • SpectraBase. 2-Bromo-4-methylpyridine - Optional[¹H NMR] - Spectrum. [Link]

  • SpectraBase. 5-BROMO-4-CYCLOPROPYLAMINO-1-(2-OXOPROPYL)-PYRIDAZIN-6-ONE - Optional[¹³C NMR] - Chemical Shifts. [Link]

  • PubChem, NIH. 2-Bromo-4-chloropyridine. [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Doc Brown's Chemistry. ¹³C NMR spectrum: 2-bromo-2-methylpropane. [Link]

  • Chemistry LibreTexts. 5.7: ¹³C-NMR Spectroscopy. [Link]

  • ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

  • SciSpace. Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol. [Link]

  • ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. [Link]

  • ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

  • International Journal of ChemTech Research. Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. [Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Link]

  • ResearchGate. Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

  • PubMed. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice...by...liquid chromatography-tandem mass spectrometry. [Link]

Sources

The Strategic Role of 2-Bromo-4-cyclopropoxypyridine in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. Among the vast arsenal of synthetic intermediates, 2-Bromo-4-cyclopropoxypyridine has emerged as a particularly valuable scaffold. Its unique structural amalgamation of a reactive 2-bromopyridine core and a metabolically robust 4-cyclopropoxy moiety offers a powerful handle for medicinal chemists to craft novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-Bromo-4-cyclopropoxypyridine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

A foundational understanding of the physicochemical properties of 2-Bromo-4-cyclopropoxypyridine is crucial for its effective application in synthesis.

PropertyValue
CAS Number 1243394-76-4
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance Off-white to white solid
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.

The key to the synthetic utility of this molecule lies in the orthogonal reactivity of its principal functional groups. The bromine atom at the 2-position of the pyridine ring is an excellent leaving group, predisposing this site to a wide array of palladium-catalyzed cross-coupling reactions. Concurrently, the cyclopropoxy group at the 4-position is generally stable under these conditions and offers significant advantages in drug design. The cyclopropyl ring can enhance metabolic stability by blocking potential sites of oxidation and can also improve the binding affinity of a molecule to its biological target through favorable conformational constraints and electronic interactions.

Synthesis of 2-Bromo-4-cyclopropoxypyridine: A Step-by-Step Protocol

The preparation of 2-Bromo-4-cyclopropoxypyridine can be efficiently achieved from commercially available starting materials. A robust and scalable synthesis proceeds via the nucleophilic aromatic substitution of a suitable precursor, followed by the introduction of the cyclopropoxy group.

Experimental Protocol: Synthesis from 2-Bromo-4-chloropyridine

This protocol is adapted from established patent literature, demonstrating a reliable method for the preparation of the title compound.[1]

Step 1: Preparation of Sodium Cyclopropoxide

  • To a stirred solution of cyclopropanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The resulting solution contains sodium cyclopropoxide.

Step 2: Nucleophilic Aromatic Substitution

  • To the freshly prepared solution of sodium cyclopropoxide, add a solution of 2-bromo-4-chloropyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-Bromo-4-cyclopropoxypyridine.

Synthesis_Workflow cluster_0 Synthesis of 2-Bromo-4-cyclopropoxypyridine Cyclopropanol Cyclopropanol Sodium_Cyclopropoxide Sodium_Cyclopropoxide Cyclopropanol->Sodium_Cyclopropoxide THF, 0°C to rt NaH NaH NaH->Sodium_Cyclopropoxide Product 2-Bromo-4-cyclopropoxypyridine Sodium_Cyclopropoxide->Product THF, reflux 2-Bromo-4-chloropyridine 2-Bromo-4-chloropyridine 2-Bromo-4-chloropyridine->Product

Figure 1: Synthetic workflow for the preparation of 2-Bromo-4-cyclopropoxypyridine.

Key Transformations and Reactivity

The synthetic prowess of 2-Bromo-4-cyclopropoxypyridine is most evident in its participation in palladium-catalyzed cross-coupling reactions. These transformations allow for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. 2-Bromo-4-cyclopropoxypyridine is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and boronate esters.

Application in Kinase Inhibitor Synthesis

A key application of 2-Bromo-4-cyclopropoxypyridine is in the synthesis of potent kinase inhibitors. For instance, it has been used as a key intermediate in the preparation of substituted pyrazolopyridine derivatives that act as inhibitors of various protein kinases.[1]

Experimental Protocol: Suzuki Coupling with a Pyrazole Boronic Ester

  • To a reaction vessel, add 2-Bromo-4-cyclopropoxypyridine (1.0 equivalent), the desired pyrazole boronic acid pinacol ester (1.1 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)
2-Bromo-4-cyclopropoxypyridinePyrazole Boronic EsterPd(dppf)Cl₂Cs₂CO₃Dioxane/Water90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. While a specific example with 2-Bromo-4-cyclopropoxypyridine is not detailed in the primary cited literature, its reactivity is analogous to other 2-bromopyridines, making it an excellent candidate for this transformation. This reaction would enable the introduction of a diverse range of primary and secondary amines at the 2-position of the pyridine ring.

Representative Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide).

  • In a separate vial, dissolve 2-Bromo-4-cyclopropoxypyridine (1.0 equivalent) and the desired amine (1.2 equivalents) in an anhydrous, degassed solvent such as toluene or dioxane.

  • Add the solution of the substrates to the vial containing the catalyst, base, and ligand.

  • Seal the vial and heat to 80-120 °C. Monitor the reaction by an appropriate chromatographic method.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

  • Purify the product via standard chromatographic techniques.

Reactions_Diagram cluster_1 Key Reactions of 2-Bromo-4-cyclopropoxypyridine Start 2-Bromo-4-cyclopropoxypyridine Suzuki Suzuki-Miyaura Coupling Start->Suzuki [Pd], Base Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination Start->Buchwald [Pd], Ligand, Base Amine Product_Suzuki C-C Bond Formation (e.g., Biaryl Compounds) Suzuki->Product_Suzuki Product_Buchwald C-N Bond Formation (e.g., Aryl Amines) Buchwald->Product_Buchwald

Figure 2: Key cross-coupling reactions of 2-Bromo-4-cyclopropoxypyridine.

Conclusion: A Strategic Asset in Medicinal Chemistry

2-Bromo-4-cyclopropoxypyridine stands as a testament to the power of rational molecular design in synthetic intermediates. Its strategic combination of a versatile reactive handle for cross-coupling and a desirable physicochemical modulator in the cyclopropoxy group makes it an invaluable tool for medicinal chemists. The reliable synthetic routes to this intermediate, coupled with its predictable and efficient reactivity in key bond-forming reactions, solidify its role as a strategic asset in the development of next-generation therapeutics. As the quest for novel and more effective drugs continues, the utility of well-designed building blocks like 2-Bromo-4-cyclopropoxypyridine will undoubtedly continue to expand.

References

  • Galvin, D., et al. (2014). Preparation of pyrazolopyridine derivatives as protein kinase inhibitors.

Sources

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-cyclopropoxypyridine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. While a singular "discovery" publication for this compound is not readily apparent in the public domain, this document elucidates the most probable and scientifically sound synthetic pathways based on established principles of organic chemistry. We will delve into two primary, field-proven strategies for its preparation, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in their synthetic endeavors. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary technical depth for practical application.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a privileged structure in the design of bioactive molecules. The functionalization of the pyridine ring with various substituents allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

2-Bromo-4-cyclopropoxypyridine has emerged as a valuable intermediate, combining the synthetic versatility of a brominated pyridine with the desirable physicochemical properties of a cyclopropoxy group. The bromine atom at the 2-position serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments.[1] The cyclopropoxy moiety at the 4-position can enhance metabolic stability and improve ligand-receptor interactions. This unique combination of features makes 2-Bromo-4-cyclopropoxypyridine a sought-after building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This guide will now proceed to detail the most logical and established synthetic routes to this important molecule.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the efficient synthesis of 2-Bromo-4-cyclopropoxypyridine, starting from readily available precursors. The choice between these routes will depend on factors such as starting material availability, desired scale, and safety considerations.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from 2,4-Dihalopyridines

This approach leverages the principles of nucleophilic aromatic substitution (SNAr), a powerful method for the functionalization of electron-deficient aromatic rings.[2] The pyridine ring, particularly when substituted with electron-withdrawing groups or additional halogen atoms, is susceptible to attack by nucleophiles. In this proposed synthesis, the cyclopropoxide anion acts as the nucleophile, displacing a halide at the 4-position of a 2,4-dihalopyridine.

Reaction Scheme:

SNAr_Reaction 2,4-Dibromopyridine 2,4-Dibromopyridine Intermediate_Complex Meisenheimer-like Intermediate 2,4-Dibromopyridine->Intermediate_Complex + Cyclopropanol, Base 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine Intermediate_Complex->2-Bromo-4-cyclopropoxypyridine - Leaving Group

Caption: Proposed SNAr pathway for the synthesis of 2-Bromo-4-cyclopropoxypyridine.

Causality Behind Experimental Choices:

  • Starting Material: 2,4-Dibromopyridine is a commercially available and suitable starting material. The bromine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electronic influence of the ring nitrogen.

  • Nucleophile Generation: Cyclopropanol is deprotonated in situ using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the more nucleophilic cyclopropoxide anion. The choice of base is critical; it must be strong enough to deprotonate the alcohol without promoting side reactions.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for this type of reaction. These solvents can solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide, and they can also stabilize the charged intermediate (Meisenheimer-like complex) formed during the reaction.[2]

  • Temperature: The reaction may require heating to proceed at a reasonable rate, as SNAr reactions on pyridine rings can be sluggish. The optimal temperature should be determined empirically but typically ranges from room temperature to 80 °C.

Detailed Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry cyclopropanol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (10 volumes).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium cyclopropoxide.

  • To this solution, add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-4-cyclopropoxypyridine.

Route 2: Regioselective Bromination of 4-Cyclopropoxypyridine

An alternative strategy involves the initial synthesis of 4-cyclopropoxypyridine followed by a regioselective bromination at the 2-position. This approach can be advantageous if 4-cyclopropoxypyridine is a more readily accessible starting material or if the SNAr route proves to be low-yielding or non-selective.

Reaction Scheme:

Bromination_Reaction 4-Cyclopropoxypyridine 4-Cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine 4-Cyclopropoxypyridine->2-Bromo-4-cyclopropoxypyridine Brominating Agent (e.g., NBS, Br2)

Caption: Proposed bromination pathway for the synthesis of 2-Bromo-4-cyclopropoxypyridine.

Causality Behind Experimental Choices:

  • Synthesis of 4-Cyclopropoxypyridine: This intermediate can be synthesized from 4-chloropyridine or 4-hydroxypyridine. The reaction of 4-chloropyridine hydrochloride with cyclopropanol in the presence of a base like sodium hydroxide in a solvent such as DMSO is a reported method for preparing 4-alkoxypyridines.

  • Brominating Agent: The choice of brominating agent is crucial for achieving regioselectivity. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for heterocyclic compounds. Elemental bromine (Br₂) can also be used, often in the presence of a Lewis acid or in an acidic medium. The electron-donating nature of the cyclopropoxy group will activate the pyridine ring towards electrophilic substitution, primarily at the ortho (2 and 6) and para (relative to the alkoxy group, which is the nitrogen) positions. The 2- and 6-positions are electronically favored for electrophilic attack.

  • Solvent and Conditions: The reaction conditions will depend on the chosen brominating agent. For NBS, a non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile is typically used, often with a radical initiator like AIBN or under UV irradiation. For elemental bromine, the reaction can be carried out in a solvent such as acetic acid or chloroform.

Detailed Experimental Protocol (for Bromination):

  • To a solution of 4-cyclopropoxypyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform (10 volumes), add N-bromosuccinimide (1.05 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS or bromine.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate 2-Bromo-4-cyclopropoxypyridine.

Characterization and Data Presentation

The successful synthesis of 2-Bromo-4-cyclopropoxypyridine should be confirmed by a suite of analytical techniques. The following table summarizes the expected and reported data for this compound.

Property Value Source
CAS Number 1243394-76-4, 1086381-39-6Commercial Suppliers
Molecular Formula C₈H₈BrNOCalculated
Molecular Weight 214.06 g/mol Calculated
Appearance Likely a solid or oilGeneral observation for similar compounds
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.0-8.2 (d, 1H), 6.8-7.0 (dd, 1H), 6.6-6.8 (d, 1H), 3.8-4.0 (m, 1H), 0.8-1.0 (m, 4H)Based on analogous structures
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 165, 150, 142, 115, 110, 60, 6Based on analogous structures
Mass Spectrometry (EI) m/z (relative intensity): 213/215 ([M]⁺, Br isotope pattern), 172/174, 133Predicted fragmentation

Note: Predicted NMR data is based on the analysis of structurally similar compounds and should be confirmed experimentally.

Conclusion and Future Outlook

The synthesis of 2-Bromo-4-cyclopropoxypyridine, a valuable building block for drug discovery, can be reliably achieved through established synthetic organic chemistry principles. The two primary routes detailed in this guide, Nucleophilic Aromatic Substitution and regioselective bromination, offer robust and adaptable methods for its preparation. The choice of a specific route will be dictated by the practical considerations of the research laboratory, including starting material availability, scale, and equipment.

As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of versatile intermediates like 2-Bromo-4-cyclopropoxypyridine will undoubtedly increase. Further research into optimizing the presented synthetic routes, as well as the development of novel, more sustainable methods (e.g., C-H activation), will be of significant interest to the scientific community.

References

  • LookChem. (n.d.). Cas 1209460-14-9, 4-broMo-2-cyclopropoxypyridine. Retrieved from [Link]

  • HETEROCYCLES, Vol. 75, No. 1, 2008. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

The Strategic Sourcing and Application of 2-Bromo-4-cyclopropoxypyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Building Block.

Introduction: The Rising Prominence of Substituted Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 2-Bromo-4-cyclopropoxypyridine has emerged as a valuable building block for medicinal chemists, offering a unique combination of reactive handles and a desirable cyclopropoxy motif that can enhance metabolic stability and target engagement. This guide provides a comprehensive overview of its commercial availability, synthesis, and critical applications in the development of novel therapeutics.

Chemical Identity and Properties

It is crucial to distinguish between two closely related isomers: 2-Bromo-4-cyclopropoxypyridine and 4-Bromo-2-cyclopropoxypyridine, as they possess distinct CAS numbers and may exhibit different reactivity profiles.

Property2-Bromo-4-cyclopropoxypyridine4-Bromo-2-cyclopropoxypyridine
CAS Number 1243394-76-4[1]1209460-14-9
Molecular Formula C₈H₈BrNOC₈H₈BrNO
Molecular Weight 214.06 g/mol 214.06 g/mol
Appearance Typically a solidNot specified
Purity Commonly available at ≥95%Commonly available at ≥95%

The presence of the bromine atom at the 2-position makes 2-Bromo-4-cyclopropoxypyridine particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Commercial Availability and Key Suppliers

2-Bromo-4-cyclopropoxypyridine and its isomer are available from a range of chemical suppliers specializing in building blocks for research and development. When sourcing this intermediate, it is imperative to verify the CAS number to ensure the correct isomer is procured. Purity is another critical parameter, with most suppliers offering a standard grade of ≥95%. For applications in late-stage drug development, higher purity grades may be available upon request.

Table of Representative Suppliers:

SupplierProduct NameCAS NumberPurity
Apollo Scientific 2-Bromo-4-cyclopropoxypyridine1243394-76-495%[1]
CymitQuimica 2-Bromo-4-cyclopropoxypyridine1243394-76-495%
BLD Pharm 4-Bromo-2-cyclopropoxypyridine1209460-14-995%
Lead Sciences 4-Bromo-2-cyclopropoxypyridine1209460-14-995%

This table is not exhaustive and represents a selection of suppliers found in the public domain. Researchers should conduct their own due diligence before procurement.

Synthesis of 2-Bromo-4-cyclopropoxypyridine: A Conceptual Pathway

While specific, detailed synthetic procedures for 2-Bromo-4-cyclopropoxypyridine are not widely published in readily accessible literature, a plausible synthetic route can be conceptualized based on established methodologies for the preparation of substituted pyridines. A common approach involves the diazotization of an amino-pyridine precursor followed by a Sandmeyer-type bromination.

Conceptual Synthetic Workflow:

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution 2-Bromo-4-nitropyridine 2-Bromo-4-nitropyridine Reaction_Vessel_1 2-Bromo-4-nitropyridine->Reaction_Vessel_1 Cyclopropanol Cyclopropanol Cyclopropanol->Reaction_Vessel_1 Base Base Base->Reaction_Vessel_1 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine Reaction_Vessel_1->2-Bromo-4-cyclopropoxypyridine SNAr

Caption: Conceptual synthesis of 2-Bromo-4-cyclopropoxypyridine.

A potential synthetic route could start from 2-bromo-4-nitropyridine. The nitro group can be displaced by cyclopropanol in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). This nucleophilic aromatic substitution (SNAr) reaction would yield the desired 2-Bromo-4-cyclopropoxypyridine.

Applications in Drug Discovery: A Gateway to Novel Scaffolds

The primary utility of 2-Bromo-4-cyclopropoxypyridine in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In this reaction, the bromine atom of 2-Bromo-4-cyclopropoxypyridine is replaced by an organic substituent from a boronic acid or boronate ester. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

General Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine Reaction_Vessel 2-Bromo-4-cyclopropoxypyridine->Reaction_Vessel Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Coupled_Product Coupled_Product Reaction_Vessel->Coupled_Product Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-cyclopropoxypyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[2]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[2] The reaction concentration is usually between 0.1 and 0.5 M with respect to the 2-Bromo-4-cyclopropoxypyridine.[2]

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired coupled product.

Analytical Characterization

The purity and identity of 2-Bromo-4-cyclopropoxypyridine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a standard approach for assessing purity. Detection is typically performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the cyclopropyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and cyclopropoxy substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will typically appear at a characteristic downfield chemical shift.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.

Safety, Handling, and Storage

As with all halogenated organic compounds, 2-Bromo-4-cyclopropoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.

Conclusion

2-Bromo-4-cyclopropoxypyridine is a valuable and versatile building block for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. Its commercial availability, coupled with its reactivity in robust and reliable cross-coupling reactions, makes it an attractive starting material for drug discovery programs. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is essential for researchers and scientists aiming to leverage this key intermediate to its full potential.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-8211888-B2.
  • Google Patents. (n.d.). Cross-coupling of unactivated secondary boronic acids - US20160280721A1.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde - US8692026B2.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Retrieved from [Link]

Sources

2-Bromo-4-cyclopropoxypyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-cyclopropoxypyridine

Introduction

2-Bromo-4-cyclopropoxypyridine is a key heterocyclic building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive brominated pyridine core and a cyclopropoxy moiety, makes it a valuable intermediate for introducing the pyridyl group through various cross-coupling and nucleophilic substitution reactions. However, the very features that impart its synthetic utility also render it susceptible to degradation if not stored and handled correctly. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of synthetic protocols and the purity of final products. This guide provides a comprehensive overview of the chemical stability profile of 2-Bromo-4-cyclopropoxypyridine, details potential degradation pathways, and establishes rigorous protocols for its optimal storage and handling.

Core Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for proper handling. The information is consolidated from various supplier and safety data sources.

PropertyValueSource(s)
CAS Number 1243394-76-4[1]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[1][3]
Primary Hazards Acute toxicity (oral), Skin irritation, Serious eye damage/irritation, Respiratory irritation.[4][5]
Recommended Storage 2-8°C, under an inert atmosphere.[2]

Chemical Stability and Potential Degradation Pathways

The stability of 2-Bromo-4-cyclopropoxypyridine is governed by the interplay of its three key structural features: the electron-deficient pyridine ring, the carbon-bromine bond, and the cyclopropoxy ether linkage. While aromatic compounds are generally stable, the specific functionalities present potential vulnerabilities.[6]

Inherent Structural Stability

The pyridine ring is an aromatic system, which confers significant thermodynamic stability.[6] However, as a heteroaromatic system, it is electron-deficient, making the C2 position (where bromine is attached) highly susceptible to nucleophilic attack.[7] The cyclopropoxy group acts as an electron-donating group, which can slightly modulate the reactivity of the pyridine ring.

Potential Degradation Pathways

Several chemical transformations can compromise the purity of 2-Bromo-4-cyclopropoxypyridine. These pathways are primarily initiated by exposure to atmospheric moisture, oxygen, light, elevated temperatures, or incompatible chemical agents.

  • Hydrolysis:

    • C-Br Bond Cleavage: The carbon-bromine bond is susceptible to nucleophilic substitution by water or hydroxide ions, particularly under basic conditions or in the presence of trace metal catalysts. This would lead to the formation of 2-hydroxy-4-cyclopropoxypyridine.

    • Ether Linkage Cleavage: The cyclopropoxy ether linkage is generally more stable than an aliphatic ether due to the attachment to an aromatic ring. However, it can be susceptible to cleavage under strong acidic conditions, leading to the formation of 2-bromo-4-hydroxypyridine and cyclopropanol-derived byproducts.

  • Oxidation:

    • Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding N-oxide, a known reaction for pyridine derivatives.[8] This transformation alters the electronic properties and reactivity of the molecule.

  • Photodegradation:

    • Halogenated aromatic compounds are often sensitive to light, particularly UV radiation.[9] Energy from light can induce homolytic cleavage of the C-Br bond, generating radical species that can lead to a cascade of unpredictable side reactions and polymerization, resulting in discoloration and impurity formation.

  • Reactivity with Common Laboratory Reagents:

    • Strong Bases: Reagents like butyllithium can deprotonate the pyridine ring or react at the C-Br bond.[10]

    • Nucleophiles: The electron-deficient nature of the 2-bromopyridine scaffold makes it reactive towards a wide range of nucleophiles (e.g., amines, thiols), leading to substitution of the bromine atom.[7][11] Contamination with such reagents during storage or handling can rapidly degrade the material.

The following diagram illustrates the primary potential degradation pathways for the compound.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main 2-Bromo-4-cyclopropoxypyridine h1 2-Hydroxy-4-cyclopropoxypyridine main->h1 H₂O / OH⁻ h2 2-Bromo-4-hydroxypyridine main->h2 H₃O⁺ o1 2-Bromo-4-cyclopropoxypyridine N-oxide main->o1 [O] p1 Radical Intermediates & Polymeric Byproducts main->p1 hv (UV Light)

Caption: Potential degradation pathways of 2-Bromo-4-cyclopropoxypyridine.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to prevent degradation and ensure the long-term stability of 2-Bromo-4-cyclopropoxypyridine. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling reactive chemical intermediates.[12][13][14]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of potential hydrolytic, oxidative, and thermal degradation reactions.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents degradation from atmospheric moisture and oxygen, which can cause hydrolysis and N-oxide formation.[2]
Light Amber vial or store in the darkProtects the light-sensitive C-Br bond from photolytic cleavage.[9]
Container Tightly sealed, appropriate material (e.g., glass)Prevents contamination and exposure to air and moisture. Use original supplier packaging whenever possible.[15][16]
Location Cool, dry, well-ventilated areaEnsures a stable environment and compliance with general laboratory safety for storing flammable or reactive materials.[14]
Safe Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a positive pressure of an inert gas (e.g., argon balloon) to minimize exposure to air and moisture.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[14]

  • Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, strong oxidizing agents, and sources of ignition.[12][15]

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing contaminants into the primary storage container. If a small amount is needed, aliquot it into a separate vial rather than repeatedly opening the main bottle.

  • Spill Management: In case of a spill, use an inert absorbent material to contain it and dispose of it as hazardous waste according to local regulations.[14]

Experimental Workflow: Forced Degradation Study

To empirically determine the stability of 2-Bromo-4-cyclopropoxypyridine and identify its primary degradation products, a forced degradation (or stress testing) study is recommended. This involves subjecting the compound to harsh conditions exceeding those of normal storage.

Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-4-cyclopropoxypyridine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions Setup: Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm).

    • Control: Keep one vial of the stock solution at 2–8°C, protected from light.

  • Time Points: Sample from each vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

    • Detection: Monitor the disappearance of the parent peak and the appearance of new peaks (degradants). Use LC-MS to obtain mass information for the potential degradants to aid in their identification.

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) s1 Control (4°C, Dark) start->s1 s2 Acid (0.1M HCl) start->s2 s3 Base (0.1M NaOH) start->s3 s4 Oxidation (3% H₂O₂) start->s4 s5 Thermal (60°C) start->s5 s6 Photolytic (UV Light) start->s6 sampling Sample at Time Points (0, 2, 4, 8, 24h) s1->sampling s2->sampling s3->sampling s4->sampling s5->sampling s6->sampling quench Quench Acid/Base Samples sampling->quench analysis Analyze by LC-MS quench->analysis result Identify Degradants & Determine Degradation Rate analysis->result

Caption: Workflow for a forced degradation study of 2-Bromo-4-cyclopropoxypyridine.

Conclusion

The chemical integrity of 2-Bromo-4-cyclopropoxypyridine is critical for its successful application in research and development. While the molecule possesses the inherent stability of an aromatic system, its bromo and cyclopropoxy functionalities introduce specific vulnerabilities to hydrolysis, oxidation, and photodegradation. By implementing the stringent storage and handling protocols outlined in this guide—specifically, storage at 2–8°C under an inert, dark atmosphere—users can significantly mitigate the risk of degradation. For applications requiring absolute certainty of purity, conducting stability assessments via forced degradation studies provides an empirical basis for understanding the compound's liabilities and ensuring the reliability of experimental outcomes.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
  • Wikipedia. (2023). 2-Bromopyridine. Retrieved from [Link]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • ResearchGate. (2008). Goldberg reactions of 2-bromopyridine and secondary amides. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

  • PMC - PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

  • Khan Academy. (2013). Halogenation | Aromatic Compounds | Organic chemistry. Retrieved from [Link]

  • YouTube. (2017). Stability of Aromatic Compounds. Retrieved from [Link]

  • PMC - NIH. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • PMC - NIH. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • PubMed. (2015). The impact of the various chemical and physical factors on the degradation rate of bronopol. Retrieved from [Link]

  • PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

Sources

The Strategic Deployment of 2-Bromo-4-cyclopropoxypyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of medicinal chemistry, the selection of foundational scaffolds is a critical determinant of a drug discovery program's success. The heterocyclic building block, 2-Bromo-4-cyclopropoxypyridine, has emerged as a strategic asset, offering a unique convergence of synthetic versatility and desirable physicochemical properties. This technical guide provides an in-depth analysis of the potential applications of this compound, with a particular focus on its role in the synthesis of targeted therapies such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. We will explore the scientific rationale behind its utilization, detailing how its distinct structural motifs—the reactive 2-bromopyridine core and the metabolism-modulating 4-cyclopropoxy group—contribute to the development of novel therapeutics. This guide will also furnish detailed, field-tested experimental protocols for key synthetic transformations and present a forward-looking perspective on its broader applications in drug development.

Introduction: The Architectural Logic of 2-Bromo-4-cyclopropoxypyridine

The design of small molecule therapeutics is a multi-parameter optimization challenge. Medicinal chemists must concurrently address potency, selectivity, and pharmacokinetic properties. The molecular architecture of 2-Bromo-4-cyclopropoxypyridine is uniquely suited to address these challenges, making it a valuable starting point for the synthesis of diverse compound libraries.

The molecule can be deconstructed into two key functional components:

  • The 2-Bromopyridine Moiety: This component serves as a versatile synthetic handle. The bromine atom at the 2-position is readily displaced or engaged in a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's interaction with its biological target. Pyridine and its derivatives are prevalent scaffolds in FDA-approved drugs, recognized for their ability to form key interactions with biological targets.[1][2]

  • The 4-Cyclopropoxy Group: The cyclopropyl ether at the 4-position is not merely a passive substituent. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and favorably modulate pharmacokinetic profiles.[3][4][5] Its rigid, three-dimensional structure can also introduce conformational constraints that lead to improved binding affinity and selectivity.[5][6]

This guide will systematically explore how these two features can be leveraged in the design and synthesis of next-generation therapeutics.

The Cyclopropoxy Moiety: A Shield Against Metabolic Liabilities

A significant hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[4] The cyclopropyl group, particularly as a cyclopropoxy ether, offers a robust solution to this challenge.

Key Physicochemical and Pharmacokinetic Advantages of the Cyclopropyl Group:

PropertyAdvantage in Drug DiscoverySupporting Rationale
Metabolic Stability Increased half-life and reduced clearance of drug candidates.The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes.[4][6]
Potency Enhancement Improved binding affinity to the target protein.The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.[3][5]
Solubility Modulation Can influence aqueous solubility.The introduction of the sp3-rich cyclopropyl group can modulate the overall lipophilicity of a molecule.
Reduced Off-Target Effects Increased selectivity for the intended biological target.Conformational constraint can disfavor binding to off-target proteins.[3][5]
Brain Permeability Potential to increase penetration of the blood-brain barrier.The small size and lipophilic nature of the cyclopropyl group can contribute to improved CNS exposure.[3]

The strategic placement of the cyclopropoxy group at the 4-position of the pyridine ring in 2-Bromo-4-cyclopropoxypyridine offers a preemptive solution to potential metabolic hotspots, allowing chemists to focus on optimizing target engagement through modifications at the 2-position.

Synthetic Utility: A Gateway to Diverse Chemical Space

The true power of 2-Bromo-4-cyclopropoxypyridine as a building block lies in the reactivity of its 2-bromo substituent. This site serves as a versatile anchor for a suite of powerful and reliable cross-coupling reactions, enabling the construction of complex molecular architectures.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions cluster_1 Targeted Therapy Scaffolds main 2-Bromo-4-cyclopropoxypyridine suzuki Suzuki-Miyaura (C-C bond formation) main->suzuki Aryl/Heteroaryl Boronic Acids/Esters buchwald Buchwald-Hartwig (C-N bond formation) main->buchwald Primary/Secondary Amines sonogashira Sonogashira (C-C bond formation) main->sonogashira Terminal Alkynes kinase Kinase Inhibitors suzuki->kinase buchwald->kinase gpcr GPCR Modulators buchwald->gpcr other Other Biologically Active Molecules sonogashira->other

Figure 1: Synthetic pathways from 2-Bromo-4-cyclopropoxypyridine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating biaryl and heteroaryl-aryl structures. For 2-Bromo-4-cyclopropoxypyridine, this reaction allows for the introduction of a vast array of aryl and heteroaryl fragments, which are crucial for probing the binding pockets of kinases and other protein targets.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-cyclopropoxypyridine

  • Objective: To synthesize a 2-aryl-4-cyclopropoxypyridine derivative.

  • Materials:

    • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To a dry reaction vessel, add 2-Bromo-4-cyclopropoxypyridine, the arylboronic acid, base, and palladium catalyst.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a mild and efficient method for coupling amines with aryl halides. Applying this to 2-Bromo-4-cyclopropoxypyridine opens the door to a wide range of 2-amino-4-cyclopropoxypyridine derivatives, which are key pharmacophores in many kinase inhibitors and GPCR modulators.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-cyclopropoxypyridine

  • Objective: To synthesize a 2-(substituted amino)-4-cyclopropoxypyridine.

  • Materials:

    • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos or BINAP, 1.5-3 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

    • Add the degassed solvent and stir for 10-15 minutes to pre-form the catalyst.

    • Add 2-Bromo-4-cyclopropoxypyridine and the amine.

    • Seal the vessel and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing linear, rigid linkers into a molecule, which can be used to probe deeper into a binding pocket or to serve as a handle for further functionalization, for instance, via "click chemistry".[3][6]

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-cyclopropoxypyridine

  • Objective: To synthesize a 2-alkynyl-4-cyclopropoxypyridine.

  • Materials:

    • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 2-5 mol%)

    • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry, inerted reaction vessel, add 2-Bromo-4-cyclopropoxypyridine, the palladium catalyst, and CuI.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and partition between an organic solvent and water.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Applications in Targeted Therapy

The synthetic accessibility of diverse derivatives from 2-Bromo-4-cyclopropoxypyridine makes it a highly attractive starting material for the discovery of targeted therapeutics.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. A European patent application describes the synthesis of substituted 2-aminopyridine derivatives, including a bromo-methoxy-pyridine analog, as protein kinase inhibitors, underscoring the relevance of this scaffold.[7]

G start 2-Bromo-4-cyclopropoxypyridine buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH intermediate 2-Amino-4-cyclopropoxy- pyridine Derivative buchwald->intermediate suzuki Suzuki Coupling intermediate->suzuki Ar-B(OR)₂ final Multi-Substituted Kinase Inhibitor suzuki->final target Kinase ATP-Binding Pocket final->target Inhibition

Figure 2: Workflow for kinase inhibitor synthesis.

By employing a Buchwald-Hartwig amination on 2-Bromo-4-cyclopropoxypyridine, a diverse array of amines can be introduced at the 2-position. Subsequent functionalization, often via a Suzuki coupling at another position (if a di-halo pyridine is used) or on a pre-installed functional group, allows for the elaboration of the molecule to achieve high potency and selectivity for the target kinase. The 4-cyclopropoxy group provides inherent metabolic stability, a crucial attribute for orally bioavailable drugs.

GPCR Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. While traditional GPCR drugs target the orthosteric binding site, there is growing interest in allosteric modulators that bind to a topographically distinct site. These modulators can offer greater selectivity and a more nuanced pharmacological effect.

The ability to generate a wide variety of substituted aminopyridines from 2-Bromo-4-cyclopropoxypyridine makes it a valuable tool for exploring the chemical space around allosteric binding sites. The diverse geometries and electronic properties of the derivatives that can be synthesized allow for the systematic probing of these often less-conserved pockets, increasing the likelihood of identifying a selective modulator.

Conclusion and Future Perspectives

2-Bromo-4-cyclopropoxypyridine represents a highly strategic building block for contemporary drug discovery. Its synthetic tractability, combined with the advantageous properties imparted by the cyclopropoxy group, provides a powerful platform for the development of novel therapeutics. The detailed protocols provided herein offer a practical guide for chemists to leverage this versatile scaffold in their own research programs.

As our understanding of disease biology deepens and the demand for more targeted and durable therapies grows, the importance of well-designed, functionally optimized building blocks like 2-Bromo-4-cyclopropoxypyridine will only increase. Its application is not limited to kinase inhibitors and GPCR modulators; its utility extends to any area of medicinal chemistry where a metabolically stable, synthetically versatile pyridine scaffold is required. The continued exploration of the chemical space accessible from this starting material is likely to yield a new generation of clinical candidates with improved efficacy and safety profiles.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Li, W., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Molecules, 26(11), 3329. [Link]

  • European Patent Office. (2014). Substituted 2-aminopyridine protein kinase inhibitor (EP 2952510 B1). [Link]

  • Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • Goldstein, D. M., et al. (2014). Pyrrolotriazine compounds and methods of use (US 2014/0221398 A1).
  • El-Damasy, A. K., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(16), 4968. [Link]

  • Wang, J., et al. (2015). Synthetic method of 2-amino-4-bromopyridine (CN105153023A).
  • Tang, P. C., et al. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use (US 6534524 B1).
  • Witter, D. J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][6]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102203. [Link]

  • Kumar, A., et al. (2018). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 54(44), 5514–5526. [Link]

  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]

  • Aguilar-Guadarrama, A. B., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5031. [Link]

  • Lawrence, H. R., et al. (2022). Fused pyrimidine compounds as BRD4 and JAK2 dual inhibitors and methods for use thereof (US 11279703 B2).
  • Khera, E., & Klumpp, K. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • ClinicalTrials.gov. (2024). A Phase 3 Study of Barzolvolimab in Participants With Chronic Spontaneous Urticaria (CSU) (NCT06455202). [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkoxypyridine Scaffolds

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 2,4-disubstituted pyridine motif, in particular, offers a versatile scaffold for probing structure-activity relationships (SAR) in drug discovery programs. The introduction of a cyclopropoxy group at the 4-position of a 2-bromopyridine offers a unique combination of properties: the cyclopropyl ring introduces a degree of conformational rigidity and metabolic stability, while the ether linkage maintains some electron-donating character. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, enabling the linkage of the 2-pyridyl core to a diverse range of aryl, heteroaryl, or vinyl partners.[1][2][3]

This document provides a detailed guide for performing the Suzuki-Miyaura coupling of 2-bromo-4-cyclopropoxypyridine. It is designed to provide not just a step-by-step protocol, but also the underlying scientific rationale for the choice of reagents and conditions, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential issues.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2-bromo-4-cyclopropoxypyridine. This step forms a square planar Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-rich systems can sometimes exhibit slower oxidative addition.[5] The use of bulky, electron-rich phosphine ligands on the palladium center can accelerate this step.[6]

  • Transmetalation: This is often the rate-determining step of the cycle. The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[4] This boronate then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] This step is typically fast and irreversible.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorg R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (2-Bromo-4-cyclopropoxypyridine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Base Base BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Synthesis of 2-Bromo-4-cyclopropoxypyridine

While not commercially available in large quantities, 2-bromo-4-cyclopropoxypyridine can be synthesized from 2-bromo-4-hydroxypyridine via a Williamson ether synthesis.

Materials:

  • 2-Bromo-4-hydroxypyridine

  • Cyclopropyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-hydroxypyridine (1.0 equiv.), potassium carbonate (2.0 equiv.), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclopropyl bromide (1.5 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-cyclopropoxypyridine.

Reagents for Suzuki-Miyaura Coupling
  • Aryl Halide: 2-Bromo-4-cyclopropoxypyridine (1.0 equiv.)

  • Organoboron Reagent: Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv.)

  • Palladium Catalyst:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)[7]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Ligand (if using Pd₂(dba)₃):

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-6 mol%)[8]

  • Base:

    • Potassium carbonate (K₂CO₃) (2.0–3.0 equiv.)

    • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv.)

    • Cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv.)

  • Solvent: Anhydrous and degassed solvents are crucial for reproducible results.

    • 1,4-Dioxane/water (e.g., 4:1 v/v)

    • Toluene/water

    • N,N-Dimethylformamide (DMF)

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromo-4-cyclopropoxypyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-4-cyclopropoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromo-4-cyclopropoxypyridine.[10]

Reaction Execution:

  • Replace the septum with a condenser under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[10]

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Once the reaction has reached completion (or no further conversion is observed), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

  • The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-cyclopropoxypyridine product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-4-cyclopropoxypyridine - Arylboronic Acid - Base (e.g., K₃PO₄) - Catalyst (e.g., Pd₂(dba)₃/SPhos) B Seal Vessel and Purge with Inert Gas (3x) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat to 80-110 °C with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent & Wash with H₂O/Brine F->G H Dry Organic Layer & Concentrate G->H I Purify by Flash Column Chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to a variety of factors. The following table outlines key parameters and suggests optimization strategies.

ParameterRecommended Starting ConditionsOptimization & Troubleshooting
Catalyst Pd₂(dba)₃ with SPhos (1-3 mol% Pd) or Pd(dppf)Cl₂ (2-5 mol%)If the reaction is slow or incomplete, increase the catalyst loading. For electron-rich substrates, catalysts with bulky, electron-rich ligands like SPhos are often superior.[8][11]
Ligand SPhos (Pd:Ligand ratio of 1:2)Other Buchwald-type ligands can be screened. The choice of ligand can significantly influence the rate of oxidative addition and reductive elimination.
Base K₃PO₄ (2.0 equiv.)If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. For base-sensitive functional groups, a milder base like K₂CO₃ can be employed.
Solvent 1,4-Dioxane/Water (4:1)The ratio of organic solvent to water can be adjusted. Other solvent systems like toluene/water or DMF can be explored. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
Temperature 80-110 °CIf side reactions are observed, lowering the temperature may be beneficial. Conversely, for unreactive substrates, a higher temperature may be required.
Boron Reagent Arylboronic Acid (1.2 equiv.)For unstable boronic acids, the corresponding pinacol ester can be used. Increasing the equivalents of the boron reagent may drive the reaction to completion.

Common Side Reactions and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction can occur in the presence of oxygen.[4] Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are properly degassed.

  • Dehalogenation of the Aryl Bromide: This can be promoted by certain bases or impurities.[2] Screening different bases or ensuring the purity of the starting materials can mitigate this issue.

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond by a proton source. Using anhydrous solvents and ensuring the base is not excessively hydrated can help.

By carefully considering the mechanistic principles and systematically optimizing the reaction parameters, the Suzuki-Miyaura coupling of 2-bromo-4-cyclopropoxypyridine can be a highly effective and reliable method for the synthesis of novel 2,4-disubstituted pyridine derivatives for applications in drug discovery and materials science.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2009). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 18, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • 2-Bromo-4-chloropyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Copyright Undertaking. (n.d.). PolyU Electronic Theses. Retrieved January 18, 2026, from [Link]

  • 2-bromopyridine synthesis method. (n.d.). Google Patents.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 18, 2026, from [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2005). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for a wide array of functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.[2] This guide presents a detailed experimental protocol for the Buchwald-Hartwig amination of 2-Bromo-4-cyclopropoxypyridine with cyclopropylamine, a transformation that yields a valuable substituted aminopyridine scaffold for further synthetic elaboration.

Mechanistic Rationale: A Symphony of Catalytic Events

The efficacy of the Buchwald-Hartwig amination is rooted in a finely tuned catalytic cycle. The currently accepted mechanism involves a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps, all orchestrated by a palladium catalyst.[3]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2-Bromo-4-cyclopropoxypyridine) to a low-valent palladium(0) species. This step, often rate-limiting, forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this step and stabilizes the resulting palladium complex.[1]

  • Ligand Exchange and Amine Coordination: Subsequently, the amine (cyclopropylamine) coordinates to the palladium(II) center, displacing one of the phosphine ligands.

  • Deprotonation: A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction's efficiency. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 2-Bromo-4-cyclopropoxypyridine with cyclopropylamine. As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yield and purity for this specific substrate combination.

Reagent and Solvent Data Table
CompoundRoleMW ( g/mol )Amount (mmol)EquivalentsPhysical Form
2-Bromo-4-cyclopropoxypyridineAryl Halide198.061.01.0Liquid/Solid
CyclopropylamineAmine57.091.21.2Liquid
Pd₂(dba)₃Catalyst Precursor915.720.020.02Solid
XPhosLigand476.650.040.04Solid
Sodium tert-butoxideBase96.101.41.4Solid
TolueneSolvent92.14--Liquid
Experimental Workflow Diagram

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask. prep2 Evacuate and backfill the flask with Argon (repeat 3x). prep1->prep2 prep3 Add anhydrous, degassed toluene. prep2->prep3 react1 Add 2-Bromo-4-cyclopropoxypyridine. prep3->react1 react2 Add cyclopropylamine via syringe. react1->react2 react3 Heat the reaction mixture at 100 °C with vigorous stirring. react2->react3 react4 Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 Cool the reaction to room temperature. react4->workup1 workup2 Dilute with ethyl acetate and filter through Celite. workup1->workup2 workup3 Wash the filtrate with water and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous Na₂SO₄. workup3->workup4 workup5 Concentrate under reduced pressure. workup4->workup5 workup6 Purify the crude product by column chromatography. workup5->workup6

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Reaction Setup (under an inert atmosphere of argon or nitrogen):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-activation.

  • Add 2-Bromo-4-cyclopropoxypyridine (1.0 mmol, 198.1 mg) to the reaction mixture.

  • Add cyclopropylamine (1.2 mmol, 0.084 mL) dropwise to the stirring mixture via syringe.

  • Replace the septum with a reflux condenser under argon.

Reaction Execution:

  • Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-Bromo-4-cyclopropoxypyridine) is consumed.

Work-up and Purification:

  • Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-cyclopropyl-4-cyclopropoxypyridin-2-amine.

Product Characterization

The identity and purity of the final product, N-cyclopropyl-4-cyclopropoxypyridin-2-amine, should be confirmed by standard analytical techniques.

Expected ¹H and ¹³C NMR Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ppm 7.8-7.9 (d, 1H, pyridine-H), 6.2-6.3 (d, 1H, pyridine-H), 6.0-6.1 (s, 1H, pyridine-H), 5.0-5.5 (br s, 1H, NH), 3.6-3.7 (m, 1H, cyclopropoxy-CH), 2.6-2.7 (m, 1H, cyclopropyl-CH), 0.7-0.9 (m, 4H, cyclopropyl-CH₂ and cyclopropoxy-CH₂), 0.5-0.6 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ppm 160-162 (C-O), 158-160 (C-N), 148-150 (pyridine-CH), 105-107 (pyridine-CH), 95-97 (pyridine-CH), 35-37 (cyclopropoxy-CH), 23-25 (cyclopropyl-CH), 6-8 (cyclopropyl-CH₂ and cyclopropoxy-CH₂).

Mass Spectrometry:

  • ESI-MS: Calculated for C₁₁H₁₄N₂O [M+H]⁺, expected m/z.

Safety and Handling Precautions

  • Inert Atmosphere: The palladium catalyst and phosphine ligands are air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.

  • Reagent Toxicity: 2-Bromo-4-cyclopropoxypyridine and cyclopropylamine are potentially harmful. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvent Hazards: Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood.

  • Base Corrosivity: Sodium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Lead Sciences. (n.d.). 2-Bromo-4-cyclopropylpyridine. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Bromo-4-cyclopropoxypyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery, with over 85 compounds having received FDA approval by early 2025.[2] Pyridine-based scaffolds are prevalent in a significant number of these approved drugs, owing to the ability of the pyridine nitrogen to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[3][4]

This guide focuses on the strategic application of 2-Bromo-4-cyclopropoxypyridine , a versatile building block for the synthesis of novel kinase inhibitors. The rationale for its selection is twofold:

  • The Pyridine Core and Bromo-Handle for Versatile Derivatization: The 2-bromopyridine moiety serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] This provides a robust and flexible platform for introducing a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the pyridine core to optimize interactions with the target kinase.

  • The Cyclopropoxy Moiety for Enhanced Drug-like Properties: The 4-cyclopropoxy group is not merely a passive substituent. The cyclopropyl ring, a "rigid alkyl linker," offers several advantages in medicinal chemistry.[6] It can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Furthermore, its conformational rigidity can lead to more favorable binding entropy and increased potency.[8] The introduction of a cyclopropyl group has been a successful strategy in the development of several approved drugs.[6]

This document provides detailed protocols for the derivatization of 2-Bromo-4-cyclopropoxypyridine and the subsequent biological evaluation of the synthesized compounds, offering researchers a practical guide to leveraging this promising scaffold in their kinase inhibitor discovery programs.

Synthetic Workflow for Novel Kinase Inhibitors

The general synthetic strategy involves the functionalization of the 2-Bromo-4-cyclopropoxypyridine core via palladium-catalyzed cross-coupling reactions. The two primary approaches detailed below are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G A 2-Bromo-4-cyclopropoxypyridine B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amine) A->C Pd Catalyst, Base D Novel Kinase Inhibitor Library (C-C coupled) B->D E Novel Kinase Inhibitor Library (C-N coupled) C->E F Purification & Characterization (HPLC, NMR, MS) D->F E->F G Biological Evaluation (Kinase Inhibition Assays) F->G

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

Safety Precautions: 2-Bromo-4-cyclopropoxypyridine and related brominated pyridines should be handled with care.[9][10][11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-cyclopropoxypyridine with Arylboronic Acids

This protocol describes a general procedure for the synthesis of 2-aryl-4-cyclopropoxypyridines. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates.[13]

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-cyclopropoxypyridine, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-cyclopropoxypyridine

This protocol outlines a general procedure for the synthesis of 2-amino-4-cyclopropoxypyridines. For volatile amines, the use of a sealed tube is recommended to prevent their evaporation.[14][15][16][17]

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Amine (1.2-5.0 equiv, depending on volatility)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous and degassed toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and sodium tert-butoxide to a dry Schlenk flask or sealed tube.

  • Reagent Addition: Add 2-Bromo-4-cyclopropoxypyridine, the amine, and anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Inhibitors

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.Characteristic shifts for the pyridine, cyclopropoxy, and coupled aryl/amino moieties.
Mass Spectrometry (MS) Determination of the molecular weight of the synthesized compound.A molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating a purity of ≥95% for biological testing.[2]

Biological Evaluation: Kinase Inhibition Assays

The synthesized compounds should be screened for their ability to inhibit the activity of target kinases. A variety of assay formats are available, including radiometric and fluorescence-based methods.[18][][20]

General Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for a competitive ATP binding assay.

Materials:

  • Kinase enzyme of interest

  • Fluorescently labeled tracer (binds to the ATP pocket)

  • Antibody specific for a tag on the kinase (e.g., anti-His) conjugated to an HTRF acceptor

  • Synthesized inhibitor compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the synthesized inhibitors in DMSO into the microplate.

  • Kinase and Tracer Addition: Add the kinase and the fluorescently labeled tracer to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.

  • Antibody Addition: Add the HTRF acceptor-conjugated antibody.

  • Second Incubation: Incubate for another period to allow for antibody binding.

  • Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Illustrative Kinase Signaling Pathway

The following diagram illustrates a simplified generic kinase signaling cascade, a common target for kinase inhibitors.

G cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Effector Proteins B->C D Kinase Cascade (e.g., RAS-RAF-MEK-ERK) C->D E Transcription Factors D->E F Gene Expression (Proliferation, Survival) E->F G Novel Inhibitor G->D Inhibition

Caption: A representative kinase signaling pathway targeted by inhibitors.

Conclusion

2-Bromo-4-cyclopropoxypyridine is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust platform for generating diverse chemical libraries. The strategic inclusion of the cyclopropoxy moiety can confer advantageous pharmacokinetic properties, increasing the likelihood of identifying potent and selective clinical candidates. The methodologies and protocols outlined in this guide are intended to empower researchers in their quest to develop the next generation of targeted cancer therapies.

References

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
  • Kinase Inhibitor Screening Services - BioAssay Systems.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society.
  • Kinase Screening Assay Services - Reaction Biology.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications.
  • Targeted Kinase Inhibitor Activity Screening - BOC Sciences.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors - Benchchem.
  • 2-Bromo-4-cyclopropoxypyridine - CymitQuimica.
  • Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 5 - Safety data sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis - Benchchem.
  • Kinases Inhibitors — Partnering with ChemDiv for Reliable Discovery Chemistry.

Sources

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for performing the Sonogashira cross-coupling reaction with 2-Bromo-4-cyclopropoxypyridine. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecular architectures.[2][3] These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and field-proven troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of the Sonogashira Coupling

The palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, known as the Sonogashira reaction, has become an indispensable tool for the construction of arylethynes and conjugated enynes.[4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its role in the synthesis of a diverse array of valuable compounds, from natural products to advanced organic materials.

The substrate of interest, 2-Bromo-4-cyclopropoxypyridine, is a valuable building block in medicinal chemistry. The pyridine core is a common motif in bioactive molecules, and the cyclopropoxy group can impart unique conformational constraints and metabolic stability. The ability to introduce an alkyne moiety at the 2-position via Sonogashira coupling opens a gateway to a vast chemical space for lead optimization and the development of novel therapeutic agents.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is paramount for rational experimental design and effective troubleshooting.

The palladium cycle is initiated by the oxidative addition of the aryl halide (2-Bromo-4-cyclopropoxypyridine) to a palladium(0) species. This is often the rate-determining step and is influenced by the electronic nature of the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle . In this parallel cycle, the terminal alkyne is deprotonated by a base (typically an amine) and subsequently reacts with a copper(I) salt (e.g., CuI) to form the highly reactive copper(I) acetylide. Following transmetalation, the desired product is released from the palladium center via reductive elimination, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.

While the copper co-catalyst significantly enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling), particularly in the presence of oxygen.[6] Consequently, copper-free Sonogashira protocols have been developed, which often require more specialized ligands and reaction conditions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne R-C≡C-H Deprotonation Deprotonation Alkyne->Deprotonation Base Acetylide R-C≡C⁻ Deprotonation->Acetylide Cu_Acetylide Cu-C≡CR Acetylide->Cu_Acetylide Cu(I)X Cu_Acetylide->Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-cyclopropoxypyridine

This protocol provides a robust starting point for the Sonogashira coupling of 2-Bromo-4-cyclopropoxypyridine with a generic terminal alkyne. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Reagent and Materials Table
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Equiv.Amount (for 1 mmol scale)
2-Bromo-4-cyclopropoxypyridine1243394-76-4214.061.0214 mg
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.2122.6 mg (0.13 mL)
PdCl₂(PPh₃)₂13965-03-2701.900.0321.1 mg
Copper(I) Iodide (CuI)7681-65-4190.450.059.5 mg
Triethylamine (Et₃N)121-44-8101.193.00.42 mL
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-5 mL
Inert Gas (Argon or Nitrogen)----
Standard Glassware for Air-Sensitive Reactions----
Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-cyclopropoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxygen from deactivating the catalyst and promoting alkyne homocoupling.

  • Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (to achieve a ~0.2 M concentration) and triethylamine (3.0 eq) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for an additional 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the alkyne. For less reactive aryl bromides, temperatures up to 100°C may be required.[7][8]

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-cyclopropoxypyridine.

Experimental_Workflow Setup 1. Reaction Setup (Aryl Halide, Pd Catalyst, CuI) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Solvents 3. Add Solvents/Base (Anhydrous DMF, Et₃N) Inert->Solvents Degas 4. Degas Mixture Solvents->Degas Alkyne 5. Add Terminal Alkyne Degas->Alkyne React 6. Heat Reaction (60-80°C) Alkyne->React Monitor 7. Monitor Progress (TLC/LC-MS) React->Monitor Workup 8. Aqueous Work-up Monitor->Workup Purify 9. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (palladium black formation).- Poor quality reagents (wet solvent/base, degraded CuI).- Insufficient temperature.[6]- Use a fresh batch of palladium catalyst and ensure rigorous exclusion of air.[6]- Use anhydrous, degassed solvents and a fresh bottle of CuI.- Increase the reaction temperature in increments of 10-20°C. Aryl bromides often require heating.[1]
Significant Alkyne Homocoupling - Presence of oxygen.- High concentration of copper(I) catalyst.- Ensure thorough degassing of all reagents and the reaction vessel.[6]- Reduce the loading of CuI to 1-2 mol%.- Consider a copper-free protocol, potentially with a more specialized ligand like XPhos or P(t-Bu)₃.
Decomposition of Starting Material - Reaction temperature is too high.- Prolonged reaction time.- Reduce the reaction temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction Stalls - Catalyst deactivation.- Steric hindrance from the alkyne or ligand.- Add a fresh portion of the palladium catalyst.- For sterically demanding alkynes, consider using a less bulky phosphine ligand or a ligandless protocol. The steric bulk of the phosphine can be detrimental to the reaction.[9] The 4-cyclopropoxy group is electron-donating, which can slow the oxidative addition step; a more electron-rich phosphine ligand might be beneficial.[9]

Concluding Remarks

The Sonogashira coupling of 2-Bromo-4-cyclopropoxypyridine is a highly effective method for the synthesis of valuable 2-alkynylpyridine derivatives. By understanding the underlying mechanism and adhering to meticulous experimental technique, particularly with regard to maintaining an inert atmosphere, researchers can consistently achieve high yields of the desired products. The protocol and troubleshooting guide presented herein provide a solid foundation for the successful application of this pivotal cross-coupling reaction in diverse research and development settings.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • PubChem. 2-Bromo-4-chloropyridine. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • Molecules. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • National Center for Biotechnology Information. (2022). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-89. [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this heterocycle.[1][2] The regioselective functionalization of pyridines allows for the precise tuning of molecular properties, which is critical in drug discovery for optimizing efficacy, selectivity, and pharmacokinetic profiles. 2-Bromo-4-cyclopropoxypyridine is a versatile building block, offering multiple reactive sites for diversification. The electron-donating cyclopropoxy group and the electron-withdrawing bromo substituent, along with the pyridine nitrogen, create a unique electronic landscape that can be exploited for highly regioselective transformations. This guide provides a detailed exploration of key synthetic strategies to selectively functionalize this valuable intermediate.

Understanding the Regioselectivity of 2-Bromo-4-cyclopropoxypyridine

The reactivity of the pyridine ring is governed by the interplay of the electronic effects of its substituents. In 2-Bromo-4-cyclopropoxypyridine, the bromine atom at the C2 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. The cyclopropoxy group at the C4 position is a moderately electron-donating group, which can influence the reactivity of the pyridine ring and direct certain reactions. The pyridine nitrogen itself is a powerful directing group in metalation reactions.[3][4]

This unique combination of functionalities allows for a high degree of control over the site of reaction:

  • C2 Position: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • C3 Position: The position ortho to the cyclopropoxy group and meta to the nitrogen can be functionalized through directed ortho-metalation (DoM), where the cyclopropoxy group directs deprotonation.

  • C5 Position: This position can also be a target for functionalization, although it is generally less reactive than the C2 and C3 positions.

Part 1: Palladium-Catalyzed Cross-Coupling at the C2 Position

The bromine atom at the C2 position of 2-Bromo-4-cyclopropoxypyridine provides a reliable anchor for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of 2-Bromo-4-cyclopropoxypyridine, it allows for the introduction of aryl, heteroaryl, and vinyl groups at the C2 position.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The base plays a critical role in activating the organoboron species for transmetalation.[8]

Experimental Protocol: Synthesis of 2-Aryl-4-cyclopropoxypyridine

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-4-cyclopropoxypyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-cyclopropoxypyridine.

Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-4-cyclopropoxypyridine92
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-cyclopropoxypyridine88
33-Pyridylboronic acid2-(3-Pyridyl)-4-cyclopropoxypyridine85
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[9][10] This reaction enables the introduction of a wide variety of primary and secondary amines at the C2 position of 2-Bromo-4-cyclopropoxypyridine.

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.[12]

Experimental Protocol: Synthesis of N-Aryl-4-cyclopropoxypyridin-2-amine

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add a solution of 2-Bromo-4-cyclopropoxypyridine and the amine in anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-cyclopropoxypyridin-2-amine.

Data Presentation:

EntryAmineProductYield (%)
1AnilineN-Phenyl-4-cyclopropoxypyridin-2-amine89
2Morpholine4-(4-Cyclopropoxypyridin-2-yl)morpholine95
3BenzylamineN-Benzyl-4-cyclopropoxypyridin-2-amine87

Part 2: Directed Ortho-Metalation (DoM) for C3 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[3][13] In the case of 2-Bromo-4-cyclopropoxypyridine, the cyclopropoxy group can act as a directing metalation group (DMG) to facilitate deprotonation at the C3 position.

Mechanistic Insights: The mechanism of DoM involves the coordination of a strong lithium base, such as n-butyllithium or sec-butyllithium, to the heteroatom of the DMG.[4][14] This coordination increases the kinetic acidity of the ortho-protons, allowing for their selective removal. The resulting organolithium intermediate can then be trapped with a variety of electrophiles. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates and accelerate the metalation process.[15]

Experimental Protocol: Synthesis of 3-Substituted-2-Bromo-4-cyclopropoxypyridine

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (1.1 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride) (1.2 equiv)

Procedure:

  • To a flame-dried Schlenk flask under argon, add a solution of 2-Bromo-4-cyclopropoxypyridine in anhydrous THF.

  • Add TMEDA to the solution.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise and stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryElectrophileProductYield (%)
1DMF2-Bromo-4-cyclopropoxypyridine-3-carbaldehyde75
2I₂2-Bromo-3-iodo-4-cyclopropoxypyridine82
3TMSCl2-Bromo-4-cyclopropoxy-3-(trimethylsilyl)pyridine88

Visualization of Synthetic Pathways

regioselective_functionalization cluster_c2 C2 Functionalization cluster_c3 C3 Functionalization start 2-Bromo-4-cyclopropoxypyridine suzuki Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃) start->suzuki Arylboronic acid buchwald Buchwald-Hartwig (Pd₂(dba)₃, XPhos, NaOtBu) start->buchwald Amine dom Directed Ortho-Metalation (s-BuLi, TMEDA) start->dom Electrophile product_suzuki 2-Aryl-4-cyclopropoxypyridine suzuki->product_suzuki product_buchwald N-Aryl-4-cyclopropoxypyridin-2-amine buchwald->product_buchwald product_dom 3-Substituted-2-bromo-4- cyclopropoxypyridine dom->product_dom

Caption: Regioselective functionalization pathways of 2-Bromo-4-cyclopropoxypyridine.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product start_material Ar-Br start_material->pd2_complex boronic_acid Ar'B(OH)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Bromo-4-cyclopropoxypyridine is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and directed ortho-metalation, researchers can achieve excellent regioselectivity in the functionalization of this scaffold. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and materials science to efficiently access novel and diverse pyridine derivatives for a wide range of applications.

References

  • Directed ortho metal
  • Directed Metal
  • Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(49), 12241-12250. [Link]

  • Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine - Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine - Benchchem.
  • Directed ortho metalation by F. R. Leroux and J. Mortier. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic studies of the Suzuki cross-coupling reaction. The Journal of Organic Chemistry, 59(26), 8151-8156. [Link]

  • Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Harris, M. C., Geis, O., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895-1904. [Link]

  • ortho metalation - Andrew G Myers Research Group. [Link]

  • Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4236. [Link]

  • Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study - ResearchGate. [Link]

  • Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(42), 13964-13968. [Link]

  • Topolovčan, N., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]

  • Maity, S., et al. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • C-H Functionalization of Pyridines - ResearchGate. [Link]

  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 146(45), 31281-31294. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. - Semantic Scholar. [Link]

  • Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed. [Link]

  • Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists - ResearchGate. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][16]triazine-based VEGFR-2 kinase inhibitors - PubMed. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - ResearchGate. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - MDPI. [Link]

  • Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4' - PubMed. [Link]

  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - MDPI. [Link]

  • Synthesis of N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides 3a-k. - ResearchGate. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PubMed Central. [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC - NIH. [Link]

  • Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Link]

  • Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes - NIH. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 2-Bromo-4-cyclopropoxypyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[1][4] These initial "hits," though weak, provide high-quality starting points for optimization. Their low complexity often results in more efficient binding interactions (higher ligand efficiency), and they can be elaborated into potent leads through a structure-guided process of growing, linking, or merging.[5][6][7]

At the heart of a successful FBDD campaign is a well-curated fragment library. An ideal fragment possesses not only desirable physicochemical properties conforming to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) but also carries the potential for straightforward chemical elaboration.[1][4] 2-Bromo-4-cyclopropoxypyridine is an exemplary fragment that embodies these principles, offering a unique combination of a privileged heterocyclic scaffold, a metabolically robust moiety, and a strategically placed reactive handle for synthetic evolution.

Physicochemical Profile: 2-Bromo-4-cyclopropoxypyridine

A thorough understanding of a fragment's properties is critical for designing effective screening and follow-up chemistry campaigns.

PropertyValueSource / Note
CAS Number 1243394-76-4[8]
Molecular Formula C₈H₈BrNO[8]
Molecular Weight 214.06 g/mol [8]
Appearance Solid[8]
Purity Typically ≥95%[8]
cLogP (Predicted) ~2.0 - 2.5Adheres to "Rule of Three"[1]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)[9]
Storage Recommended at 2-8°C, inert atmosphere[10]

The Rationale: Why 2-Bromo-4-cyclopropoxypyridine is a Superior FBDD Building Block

The utility of this fragment is rooted in the synergistic contributions of its three key structural features.

The Cyclopropyl Moiety: Enhancing Drug-like Properties

The cyclopropyl group is a "versatile player" in medicinal chemistry, frequently used to improve the properties of drug candidates.[11][12] Its incorporation via the cyclopropoxy ether linkage offers several distinct advantages:

  • Metabolic Stability: The cyclopropyl ring is conformationally constrained and lacks easily oxidizable protons, often enhancing metabolic stability and reducing plasma clearance.[11][13]

  • Potency and Lipophilic Efficiency: It can improve potency by presenting a rigid vector that can make favorable hydrophobic or van der Waals interactions within a protein binding pocket.[13]

  • Improved Physicochemical Properties: It can modulate pKa and increase brain permeability in certain contexts.[11]

The Pyridine Core: A Privileged Scaffold

The pyridine ring is one of the most common heterocyclic scaffolds found in FDA-approved drugs.[14] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions, providing key anchor points for binding to a protein target.

The 2-Bromo Position: A "Poised" Handle for Synthetic Elaboration

The true strategic advantage of this fragment lies in the bromine atom at the 2-position of the pyridine ring. This makes 2-Bromo-4-cyclopropoxypyridine a "poised" fragment —one that is primed for rapid, predictable, and efficient chemical modification. The bromine atom serves two critical functions:

  • Halogen Bonding: It can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein active site, thereby contributing to binding affinity.

  • Versatile Synthetic Handle: It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[15] This allows medicinal chemists to use the initial fragment hit as a robust platform for structure-guided "fragment growing."[6] Common and reliable reactions include:

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters.[16]

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.[16]

    • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[15][17]

This poised nature dramatically accelerates the hit-to-lead process by avoiding complex de novo synthesis or the need for protecting group manipulations.[18]

Experimental Workflows and Protocols

The following protocols outline a standard, robust workflow for identifying and validating 2-Bromo-4-cyclopropoxypyridine as a hit and determining its binding mode to guide subsequent optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Screen Primary Screen (SPR) Ortho Orthogonal Screen (e.g., MST, DSF) Screen->Ortho Confirm Hits NMR NMR Validation (HSQC Titration) Ortho->NMR Validate & Quantify Xtal X-ray Crystallography (Soaking) NMR->Xtal Determine Binding Mode MedChem Structure-Guided Fragment Growing Xtal->MedChem Guide Synthesis Lead Potent Lead Compound MedChem->Lead Optimize Affinity

Caption: High-level workflow for a typical FBDD campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[5][19][20]

Objective: To identify fragments from a library, including 2-Bromo-4-cyclopropoxypyridine, that bind to an immobilized protein target.

Methodology:

  • Sensor Chip Preparation: Covalently immobilize the purified protein target onto a carboxymethylated dextran (e.g., CM5) sensor chip surface to a level that provides a robust signal without mass transport limitations.[21] A control surface with an unrelated protein should be prepared for counter-screening.[5]

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a low concentration of DMSO (e.g., 1-2%) to match the fragment library solvent. Meticulous buffer matching is critical to minimize false positives.[20]

  • Fragment Solution Preparation: Prepare a stock solution of 2-Bromo-4-cyclopropoxypyridine (e.g., 100 mM in 100% DMSO). Dilute into running buffer to the desired screening concentration (typically 100 µM - 1 mM).

  • Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and control surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any bound fragment and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from the control surface and a buffer-only injection ("double referencing").

    • Identify "hits" as fragments that produce a specific, concentration-dependent, and reversible binding response significantly above the background noise.

    • Characterize initial hits by measuring their affinity (K D) to confirm the binding event.[5]

SPR_Workflow Immobilize Immobilize Target Protein on Sensor Chip Equilibrate Equilibrate System with Running Buffer Immobilize->Equilibrate Inject Inject Fragment Solution (Association Phase) Equilibrate->Inject Dissociate Flow Buffer (Dissociation Phase) Inject->Dissociate Regenerate Regenerate Surface (if needed) Dissociate->Regenerate Analyze Analyze Sensorgram: Identify Hits Dissociate->Analyze Regenerate->Equilibrate Next Cycle

Caption: Step-by-step workflow for an SPR fragment screening experiment.
Protocol 2: Hit Validation by ¹H-¹⁵N HSQC NMR Spectroscopy

NMR is an excellent orthogonal technique to confirm hits from primary screens.[22][23][24] Protein-observed methods like ¹H-¹⁵N HSQC are particularly robust, as they not only confirm binding but can also map the binding site on the protein surface.[23][24]

Objective: To confirm the binding of 2-Bromo-4-cyclopropoxypyridine and determine its dissociation constant (K D) by monitoring chemical shift perturbations (CSPs) in the target protein.

Methodology:

  • Protein Preparation: Prepare a highly pure, concentrated sample of ¹⁵N-isotopically labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8 with 5% D₂O).

  • Fragment Stock Preparation: Prepare a high-concentration stock of 2-Bromo-4-cyclopropoxypyridine (e.g., 200 mM) in a deuterated solvent (e.g., DMSO-d6) to minimize proton signals from the solvent.

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add small aliquots of the fragment stock solution to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10 Protein:Fragment).

    • Acquire an HSQC spectrum after each addition, ensuring the temperature is kept constant.

  • Data Analysis:

    • Overlay the series of HSQC spectra. Binding is confirmed by the progressive shifting or broadening of specific amide peaks (resonances) in the protein spectrum as the fragment concentration increases.

    • Calculate the weighted chemical shift perturbation (CSP) for each affected residue.

    • Fit the CSP data to a one-site binding model to determine the equilibrium dissociation constant (K D).[23]

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[5][25][26] This provides definitive proof of binding and reveals the precise binding mode, which is essential for rational, structure-guided optimization.[6]

Objective: To determine the three-dimensional structure of 2-Bromo-4-cyclopropoxypyridine bound to the target protein.

Methodology:

  • Protein Crystallization: Grow high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other established crystallization methods.

  • Crystal Soaking:

    • Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with a high concentration of 2-Bromo-4-cyclopropoxypyridine (typically 1-20 mM). The high solubility of fragments is a key advantage here.[1]

    • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.[25]

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution plus glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.[27]

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps to unambiguously identify the bound fragment. The bromine atom is particularly useful here due to its high electron density, which often appears as a strong peak in the map.

    • Build the fragment into the density, refine the model, and analyze the protein-ligand interactions.

From Hit to Lead: Structure-Guided Elaboration

The high-resolution crystal structure is the blueprint for the hit-to-lead phase. For 2-Bromo-4-cyclopropoxypyridine, the structure will reveal the orientation of the fragment in the binding pocket and, crucially, the vector of the C-Br bond relative to nearby subpockets.

Strategy: Fragment Growing via Suzuki Coupling Imagine the crystal structure shows the bromine atom of 2-Bromo-4-cyclopropoxypyridine pointing towards an adjacent, unoccupied hydrophobic pocket. The clear path forward is to "grow" the fragment in that direction to gain additional affinity. A Suzuki-Miyaura coupling reaction is an ideal choice for this strategy.

MedChem_Strategy cluster_0 Structural Insight cluster_1 Synthetic Strategy cluster_2 Outcome Structure Protein Pocket 2-Bromo-4-cyclopropoxypyridine bound Bromine atom points to empty subpocket Reaction Suzuki Coupling Fragment + Arylboronic Acid Pd Catalyst, Base Structure->Reaction Design Reaction Lead Optimized Lead New aryl group occupies subpocket Increased Affinity (Lower Kd, IC50) Reaction->Lead Synthesize & Test

Caption: Logic for structure-guided elaboration of the fragment hit.

Hypothetical Quantitative Data Summary:

CompoundScreening MethodResultInterpretation
2-Bromo-4-cyclopropoxypyridineSPRK D = 250 µMTypical weak affinity fragment hit.
2-Bromo-4-cyclopropoxypyridine¹H-¹⁵N HSQC NMRK D = 300 µMOrthogonal validation confirms binding and affinity.
Elaborated Compound (Post-Suzuki)Biochemical AssayIC₅₀ = 0.5 µMSuccessful fragment growing leads to a potent lead.

Conclusion

2-Bromo-4-cyclopropoxypyridine is a highly valuable tool for fragment-based drug discovery. It combines the beneficial properties of the cyclopropyl group and the pyridine scaffold with the strategic advantage of being a "poised" fragment. The bromine atom provides a robust and versatile synthetic handle that, when guided by structural biology insights from X-ray crystallography, allows for the rapid and rational evolution of a low-affinity hit into a potent, optimized lead compound. The protocols and strategies outlined herein provide a clear and validated pathway for leveraging this powerful fragment in modern drug discovery campaigns.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. Retrieved from [Link]

  • Hoffer, L., et al. (2011). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Zartler, E. R., & Shapiro, M. J. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Retrieved from [Link]

  • NovAliX. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Danielson, U. H. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]

  • Troelsen, K. S., & Clausen, M. H. (2020). Example of fragment-based screening by using ¹⁹F NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved from [Link]

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved from [Link]

  • Danielson, U. H., et al. (2023). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. VU Research Portal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

  • Kaur, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. Retrieved from [Link]

  • Xuan, Y., & Zhang, Y. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. PubMed. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-2-cyclopropoxypyridine. Retrieved from [Link]

  • Murray, J., et al. (2021). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. Retrieved from [Link]

  • von Delft, F. (2022). Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond. Oxford Protein Informatics Group. Retrieved from [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Retrieved from [Link]

  • Mortenson, P. N., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC - NIH. Retrieved from [Link]

  • Shen, C., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. PMC - PubMed Central. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of 2-Bromo-4-cyclopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 2-Bromo-4-cyclopropoxypyridine Derivatives: Protocols and Process Optimization

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1] Among these, 2-Bromo-4-cyclopropoxypyridine and its subsequent derivatives have emerged as particularly valuable building blocks. The 4-cyclopropoxy moiety often enhances metabolic stability and modulates physicochemical properties, while the 2-bromo position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.

This guide provides a comprehensive overview of the scale-up synthesis of this key intermediate and its conversion into advanced derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, address common scale-up challenges, and provide detailed, field-tested protocols suitable for researchers in both academic and industrial settings.

Overall Synthetic Strategy

The manufacturing process is logically divided into two main stages. First, the synthesis of the core intermediate, 2-Bromo-4-cyclopropoxypyridine. Second, the strategic functionalization of this intermediate via robust, scalable palladium-catalyzed cross-coupling reactions to generate a library of derivatives.

G cluster_0 PART 1: Core Intermediate Synthesis cluster_1 PART 2: Derivative Synthesis A 2-Bromo-4-hydroxypyridine (Starting Material) B O-Alkylation with Cyclopropyl Bromide A->B C 2-Bromo-4-cyclopropoxypyridine (Core Intermediate) B->C D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D E Buchwald-Hartwig Amination (C-N Bond Formation) C->E F Diverse Aryl/Heteroaryl Derivatives D->F G Diverse Amino Derivatives E->G

Caption: High-level workflow for the synthesis of 2-Bromo-4-cyclopropoxypyridine derivatives.

Part 1: Scale-Up Synthesis of the 2-Bromo-4-cyclopropoxypyridine Core

The primary objective in this stage is the efficient and safe etherification of 2-Bromo-4-hydroxypyridine. This starting material is a versatile intermediate for a range of pharmaceutical and agrochemical products and is available from several suppliers.[2][3][4]

Key Reaction: Williamson Ether Synthesis

The formation of the cyclopropyl ether is achieved via a Williamson ether synthesis, where the hydroxyl group of 2-Bromo-4-hydroxypyridine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from cyclopropyl bromide.

G 2-Bromo-4-hydroxypyridine 2-Bromo-4-hydroxypyridine 2-Bromo-4-pyridyloxide anion 2-Bromo-4-pyridyloxide anion 2-Bromo-4-hydroxypyridine->2-Bromo-4-pyridyloxide anion 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-pyridyloxide anion->2-Bromo-4-cyclopropoxypyridine

Caption: Reaction mechanism for the O-alkylation step.

Critical Reagent Focus: Handling Sodium Hydride (60% dispersion in mineral oil)

Sodium hydride (NaH) is the base of choice for this transformation due to its high reactivity and the irreversible nature of the deprotonation, driving the reaction to completion. However, it is a hazardous material that demands strict handling protocols.[5]

Safety Imperatives for Sodium Hydride:

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas, which can ignite spontaneously.[5][6] All reactions must be conducted under strictly anhydrous conditions in a dry, inert atmosphere (e.g., Nitrogen or Argon).[5][7]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[5][6]

  • Dispensing: NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure solid.[5] To weigh the required amount, briefly remove the container from the inert atmosphere, weigh the dispersion, and promptly reseal the container, flushing with inert gas. The mineral oil can be rinsed off with a dry hydrocarbon solvent like hexane or pentane if necessary, though for many applications, it can be left in the reaction mixture.[5]

  • Quenching and Disposal: Unreacted NaH must be quenched carefully. This is typically done by the slow, controlled addition of a proton source like isopropanol or ethanol to the cooled reaction mixture before aqueous work-up. Spills should be covered with dry sand, soda ash, or lime; never use water .[8][9]

Protocol 1: Scale-Up Synthesis of 2-Bromo-4-cyclopropoxypyridine

This protocol describes the synthesis on a 50-gram scale.

Materials:

  • 2-Bromo-4-hydroxypyridine (50.0 g, 0.287 mol, 1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil) (13.8 g, 0.345 mol, 1.2 equiv)

  • Cyclopropyl bromide (38.2 g, 29.0 mL, 0.316 mol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (500 mL)

  • Isopropanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reactor Setup: Equip a 2 L, three-necked, flame-dried round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with 2-Bromo-4-hydroxypyridine (50.0 g). Add anhydrous DMF (500 mL) and stir until the solid dissolves.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (13.8 g) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the NaH addition is complete. The mixture should become a slurry.

  • Alkylation: Add cyclopropyl bromide (29.0 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. CAUTIOUSLY and slowly add isopropanol dropwise to quench any unreacted sodium hydride until gas evolution ceases.

  • Work-up: Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 500 mL). Combine the organic layers and wash with brine (2 x 300 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel or by recrystallization to afford 2-Bromo-4-cyclopropoxypyridine as a solid.

ParameterConditionRationale & Scale-Up Consideration
Solvent Anhydrous DMFHigh boiling point and good solvating power. Ensure low water content to prevent quenching of NaH.
Base NaH (1.2 equiv)Strong, non-nucleophilic base ensures complete deprotonation. A slight excess drives the reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation. Warming to RT provides sufficient energy for the Sₙ2 reaction.
Work-up Isopropanol quenchSafely neutralizes excess NaH before the addition of water.

Part 2: Derivative Synthesis via Palladium-Catalyzed Cross-Coupling

With the 2-bromo handle, the core intermediate is primed for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools in pharmaceutical manufacturing due to their reliability and broad functional group tolerance.[10][11]

A) Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron species, typically a boronic acid or ester.[12] The pyridine nitrogen can sometimes interfere by coordinating to the palladium catalyst, making ligand selection crucial.[13]

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Pd(II) Complex\n(Ar-Pd(II)-Br) Pd(II) Complex (Ar-Pd(II)-Br) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd(II)-Br) Transmetalation Transmetalation Pd(II) Complex\n(Ar-Pd(II)-Br)->Transmetalation R-B(OR)₂ Base Pd(II) Complex\n(Ar-Pd(II)-R) Pd(II) Complex (Ar-Pd(II)-R) Transmetalation->Pd(II) Complex\n(Ar-Pd(II)-R) Reductive\nElimination Reductive Elimination Pd(II) Complex\n(Ar-Pd(II)-R)->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Aryl/Heteroarylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • Reactor Setup: To a dry flask suitable for the reaction scale, add 2-Bromo-4-cyclopropoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[13]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[13]

Catalyst / LigandBaseSolventTypical Yield RangeNotes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O75-95%A robust, general-purpose catalyst.
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-98%Often effective for more challenging substrates.
Pd₂(dba)₃ / SPhosK₃PO₄THF85-99%Buchwald ligand system, excellent for sterically hindered partners.
B) Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[14] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[15] The reaction is highly sensitive to the choice of ligand and base.[16]

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Br Pd(II) Complex\n(Ar-Pd(II)-Br) Pd(II) Complex (Ar-Pd(II)-Br) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd(II)-Br) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex\n(Ar-Pd(II)-Br)->Amine Coordination\n& Deprotonation R₂NH Base Palladium Amide\n(Ar-Pd(II)-NR₂) Palladium Amide (Ar-Pd(II)-NR₂) Amine Coordination\n& Deprotonation->Palladium Amide\n(Ar-Pd(II)-NR₂) Reductive\nElimination Reductive Elimination Palladium Amide\n(Ar-Pd(II)-NR₂)->Reductive\nElimination Ar-NR₂ Reductive\nElimination->Pd(0)L₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reactor Setup: In a glovebox or under a strict inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Solvent and Reagents: Add anhydrous toluene, followed by the amine, and finally the 2-Bromo-4-cyclopropoxypyridine.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Catalyst SystemBaseSolventTypical Yield RangeNotes
Pd₂(dba)₃ / BINAPNaOtBuToluene70-90%A "second generation" system, good for many amines.[14]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH85-98%Highly active system with broad substrate scope.
BrettPhos PrecatalystLHMDSTHF88-99%Excellent for challenging couplings at lower temperatures.

Analytical and Quality Control

Rigorous analytical control is essential for a successful scale-up synthesis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are preferred.

  • Structural Confirmation: The identity and structure of the final products must be confirmed by spectral analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17]

  • Purity Assessment: Final product purity is typically determined by HPLC, which can separate the desired compound from starting materials and by-products.[18] Fourier-Transform Infrared (FT-IR) spectroscopy is also a valuable tool for confirming the presence of key functional groups and assessing purity.[1]

References

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2018). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Various Authors. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. DOI. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MacAulay, L. J., & Procter, D. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856–1878. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Mondal, B., & Ghorai, P. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 10(42), 25039-25066. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kumar, A., & Serrano, J. L. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Catalysts, 10(4), 420. [Link]

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-Hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][8]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. [Link]

  • Google Patents. (n.d.). A kind of method of new synthesis Cyclopropyl Bromide.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Bromo-4-cyclopropoxypyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Cyclopropoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its ability to engage in a variety of biological interactions and its synthetic tractability.[1][2] The introduction of a cyclopropoxy group at the 4-position of a 2-bromopyridine core creates a molecule of significant interest for structure-activity relationship (SAR) studies. The cyclopropyl group, a bioisostere for larger alkyl groups or a phenyl ring, can enhance metabolic stability, improve binding affinity by exploring new hydrophobic pockets, and favorably influence the overall physicochemical properties of a drug candidate.[3] The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical functionalities through well-established palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide to the synthesis of the key intermediate, 2-bromo-4-cyclopropoxypyridine, and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling a comprehensive exploration of the chemical space around this privileged scaffold.

Synthesis of the Key Intermediate: 2-Bromo-4-cyclopropoxypyridine

The synthesis of 2-bromo-4-cyclopropoxypyridine is a multi-step process that begins with the synthesis of 2-bromo-4-hydroxypyridine, followed by a Williamson ether synthesis to introduce the cyclopropoxy group.

Part 1: Synthesis of 2-Bromo-4-hydroxypyridine

The synthesis of 2-bromo-4-hydroxypyridine can be achieved from 4-hydroxypyridine through a bromination reaction.

Protocol 1: Bromination of 4-Hydroxypyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath and slowly add bromine (1.05 eq) dropwise with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Williamson Ether Synthesis of 2-Bromo-4-cyclopropoxypyridine

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6]

Protocol 2: Etherification of 2-Bromo-4-hydroxypyridine

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-hydroxypyridine (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Etherification: To the resulting alkoxide solution, add cyclopropyl bromide (1.2 eq) dropwise.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography on silica gel.

dot

Caption: Synthetic workflow for 2-bromo-4-cyclopropoxypyridine.

Derivatization of 2-Bromo-4-cyclopropoxypyridine for SAR Studies

The 2-bromo position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to probe the SAR.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and a boronic acid or ester.[5][7]

Protocol 3: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 2-bromo-4-cyclopropoxypyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).

  • Solvent System: Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9080-90
33-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11075-85
Buchwald-Hartwig Amination: Introduction of Amine Substituents

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[8][9][10]

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-4-cyclopropoxypyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to a temperature between 80 and 120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10080-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11070-85
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene9085-95
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to a diverse range of alkynylated pyridines.[4][11]

Protocol 5: Sonogashira Coupling

  • Reaction Setup: To a reaction vessel, add 2-bromo-4-cyclopropoxypyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) co-catalyst, typically CuI (0.05 eq).

  • Solvent and Base: Add a suitable solvent, often a mixture of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) and another organic solvent such as THF or DMF.

  • Inert Atmosphere: Deoxygenate the reaction mixture by bubbling with an inert gas.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd CatalystCu Co-catalystBase/SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N / THFRT85-95
2EthynyltrimethylsilanePd(OAc)₂ / PPh₃CuIDIPA / DMF5080-90
3Propargyl alcoholPd(PPh₃)₄CuIEt₃N4075-85

dot

Caption: Strategy for SAR exploration via cross-coupling reactions.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-position of the 4-cyclopropoxypyridine scaffold allows for a systematic investigation of how different substituents impact biological activity. For instance, in the context of kinase inhibitors, the substituent at the 2-position often interacts with the hinge region of the ATP binding pocket.

A hypothetical SAR study on a series of 2-substituted-4-cyclopropoxypyridine derivatives as inhibitors of a target kinase could yield data as presented in Table 4.

Table 4: Illustrative SAR Data for 2-Substituted-4-cyclopropoxypyridine Derivatives

CompoundR-Group at C2-positionKinase Inhibition IC₅₀ (nM)
1 -Br (Starting Material)>10,000
2a -Phenyl520
2b -4-Methoxyphenyl250
2c -3-Aminophenyl85
3a -Morpholino150
3b -Anilino95
4a -Phenylethynyl310

From this illustrative data, several SAR trends can be deduced:

  • Aryl Substituents (Suzuki): The introduction of a phenyl group (2a) confers moderate activity. The addition of an electron-donating methoxy group (2b) improves potency, potentially through favorable interactions in the binding pocket. An amino group on the phenyl ring (2c) significantly enhances activity, suggesting a key hydrogen bonding interaction.

  • Amino Substituents (Buchwald-Hartwig): A morpholino group (3a) provides good activity, while a more planar anilino group (3b) further increases potency, possibly due to improved stacking interactions.

  • Alkynyl Substituents (Sonogashira): A phenylethynyl group (4a) shows moderate activity, indicating that a linear, rigid substituent is tolerated in the binding site.

These insights guide the rational design of subsequent generations of compounds with improved potency and selectivity.

Troubleshooting Common Issues in Cross-Coupling Reactions

While generally robust, palladium-catalyzed cross-coupling reactions can sometimes present challenges.

Table 5: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use fresh catalyst and high-purity, dry reagents.- Ensure thorough degassing of the reaction mixture.- Screen different ligands and bases.
Formation of Byproducts - Homocoupling of the boronic acid (Suzuki)- Reductive dehalogenation- Side reactions of functional groups- Use a slight excess of the boronic acid.- Lower the reaction temperature.- Protect sensitive functional groups.
Difficulty in Purification - Co-elution of product and byproducts- Residual palladium catalyst- Optimize chromatographic conditions (solvent system, gradient).- Treat the crude product with a palladium scavenger.

Conclusion

The 2-bromo-4-cyclopropoxypyridine scaffold is a highly valuable starting point for the synthesis of compound libraries for SAR studies. The synthetic routes and derivatization protocols outlined in this application note provide a comprehensive framework for researchers to efficiently explore the chemical space around this promising core. By systematically applying Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, medicinal chemists can generate a diverse range of analogs, leading to the identification of novel drug candidates with enhanced biological activity and improved pharmacokinetic profiles.

References

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 2-Bromo-4-cyclopropoxypyridine Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-cyclopropoxypyridine. The unique electronic and steric properties of this substrate can present challenges, and this guide is designed to help you navigate them to achieve high yields and reproducible results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My Suzuki reaction with 2-Bromo-4-cyclopropoxypyridine is not working at all. What are the most common initial points of failure?

Answer: An absolute failure to form the product typically points to a fundamental issue with one of the core components of the reaction. Here’s a checklist of the most critical factors to investigate first:

  • Catalyst Inactivity: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. This reduction can sometimes fail. Older bottles of palladium catalysts can also lose activity.

    • Recommendation: Use a fresh, high-purity palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., an XPhos palladacycle) that readily generates the active Pd(0) species.[1]

  • Oxygen Contamination: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2]

    • Recommendation: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction setup and duration.

  • Inactive Boronic Acid/Ester: Boronic acids can degrade upon storage, especially if exposed to moisture.

    • Recommendation: Use a fresh bottle of your boronic acid or verify the purity of your current stock. Consider using a more stable boronic ester derivative, such as a pinacol ester.[1]

  • Fundamental Parameter Error: Double-check that all reagents were added in the correct stoichiometry and that the reaction was heated to the specified temperature.

Q2: I'm observing a very low yield (<30%). What are the likely causes and how can I improve it?

Answer: Low yields are the most common complaint and often result from suboptimal reaction conditions rather than a complete failure. The 2-pyridyl nitrogen is a known complicating factor as it can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3]

Here are the key areas to troubleshoot:

  • Catalyst System (Palladium Source & Ligand): This is the most critical variable. The interaction between the palladium and its ligand dictates the efficiency of every step in the catalytic cycle.

    • The Problem: Standard ligands like triphenylphosphine (PPh₃) are often not effective enough for electron-deficient and potentially coordinating substrates like 2-bromopyridines.[4]

    • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of oxidative addition and reductive elimination and can sterically shield the palladium center from inhibitory binding by the pyridine nitrogen.[1]

    • See Table 1 for a comparison of commonly used catalyst systems.

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Its strength and solubility can dramatically impact the reaction outcome.

    • The Problem: A base that is too weak may not promote transmetalation efficiently. A base that is too strong could potentially lead to degradation of the starting materials or product, although the cyclopropoxy group is generally robust. The insolubility of inorganic bases in organic solvents is a frequent issue.

    • The Solution: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for challenging Suzuki couplings due to their high activity and, in the case of Cs₂CO₃, better solubility in organic solvents.[1]

    • See Table 2 for a guide to selecting the right base.

  • Solvent and Temperature: These parameters control the solubility of reagents and the reaction rate.

    • The Problem: Poor solubility of the base or other reagents can lead to a sluggish, incomplete reaction. Temperatures that are too low will result in slow kinetics, while excessively high temperatures can promote catalyst decomposition or side reactions.

    • The Solution: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard.[1][6] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Typical temperatures range from 80-120 °C.

Q3: I see significant byproduct formation, specifically the debrominated starting material (4-cyclopropoxypyridine) and a homocoupled product from my boronic acid. How can I minimize these side reactions?

Answer: These are two distinct and common side reactions with different causes.

  • Dehalogenation (or Debromination): This occurs when the bromo group is replaced by a hydrogen atom. It often arises from a competing reaction pathway after the initial oxidative addition step.

    • Primary Cause: The presence of trace amounts of water or other protic sources can lead to protonolysis. Certain palladium-hydride species, which can form under specific conditions, can also lead to reductive dehalogenation.

    • Mitigation Strategies:

      • Use Anhydrous Conditions (If Necessary): While water is often beneficial, if dehalogenation is severe, switching to a completely anhydrous system with a soluble organic base might be necessary.

      • Optimize the Base: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ is generally preferred over NaOH or KOH.

      • Lower the Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can suppress this side reaction.

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid coupling partner.

    • Primary Cause: This side reaction is almost always promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid and its subsequent coupling.[2]

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most critical factor. Ensure all solvents (including water) and the final reaction mixture are thoroughly de-oxygenated.

      • Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes help.[7]

Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting low-yielding reactions.

TroubleshootingWorkflow Start Low Yield (<30%) CheckReagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvent) Start->CheckReagents Initial Check OptimizeCatalyst Optimize Catalyst System (Use Bulky, E-rich Ligand) CheckReagents->OptimizeCatalyst Reagents OK OptimizeBase Optimize Base (Try K3PO4 or Cs2CO3) OptimizeCatalyst->OptimizeBase Yield Still Low Success High Yield Achieved OptimizeCatalyst->Success OptimizeSolventTemp Optimize Solvent & Temp (e.g., Dioxane/H2O, 100 °C) OptimizeBase->OptimizeSolventTemp Yield Still Low OptimizeBase->Success SideReactions Analyze Byproducts OptimizeSolventTemp->SideReactions Persistent Low Yield OptimizeSolventTemp->Success Debromination Debromination Observed SideReactions->Debromination 4-cyclopropoxypyridine detected Homocoupling Homocoupling Observed SideReactions->Homocoupling Boronic acid dimer detected SolveDebromination Lower Temp Use Anhydrous Conditions Debromination->SolveDebromination SolveHomocoupling Improve Degassing Use Pd(0) Source Homocoupling->SolveHomocoupling SolveDebromination->Success SolveHomocoupling->Success

Caption: A decision tree for systematic troubleshooting of low yields.

Data Presentation: Catalyst & Base Selection

The choice of catalyst, ligand, and base are interdependent and crucial for success. The following tables provide a starting point for optimization.

Table 1: Recommended Catalyst Systems for 2-Bromopyridine Couplings

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / SPhos Biaryl PhosphineHighly active, good for sterically hindered substrates.1-3
Pd₂(dba)₃ / XPhos Biaryl PhosphineVery robust and versatile, high turnover numbers.1-3
PdCl₂(dppf)Ferrocenyl PhosphineGood general catalyst, often effective and reliable.[8][9]2-5
Pd(PPh₃)₄TriphenylphosphineSimple, but often less effective for this substrate class.3-5

Table 2: Common Bases for Suzuki-Miyaura Reactions

BaseStrengthSolubility in OrganicsKey Considerations
K₃PO₄ ModerateLowOften a very effective choice for heteroaryl couplings.[1]
Cs₂CO₃ ModerateModerateHigher solubility can be advantageous in less polar solvents.[1]
K₂CO₃ ModerateLowA standard, cost-effective choice, but may be less effective.[1]
NaOH/KOH StrongLowGenerally avoided due to risk of side reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Each step has specific requirements that your reaction conditions must meet.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product (R1-R2) RedElim->Product Releases Product R1X 2-Bromo-4-cyclopropoxypyridine (R1-X) R1X->OxAdd + R1-X Boronic Ar-B(OH)3- (Activated Boronic Acid) Boronic->Transmetal + R2-B(OH)3- Base Base (e.g., K3PO4) + Ar-B(OH)2 Base->Transmetal

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 2-Bromo-4-cyclopropoxypyridine with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-cyclopropoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen for three cycles.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the 2-Bromo-4-cyclopropoxypyridine.[1]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening Catalyst Systems

When optimizing, it is efficient to screen several conditions in parallel.

  • Setup: Arrange an array of reaction tubes suitable for parallel synthesis. In each tube, place a stir bar and the arylboronic acid (1.2 equiv.) and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: Prepare stock solutions of different ligands in an appropriate solvent. Add the palladium source (e.g., Pd(OAc)₂) and the respective ligand solution to each designated tube.

  • Starting Material Addition: Add 2-Bromo-4-cyclopropoxypyridine (1.0 equiv.) to each tube.

  • Reaction: Seal the tubes, purge with inert gas, add the degassed solvent system, and heat the block to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC to determine the conversion and relative yield for each condition.

References

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Li, W., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(35), 6524-6528. [Link]

  • Various Authors. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Various Authors. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Various Authors. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Štefane, B., & Kočevar, M. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1478. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-cyclopropoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-N bond formation reaction. Here, we will delve into the nuances of this transformation, providing troubleshooting guidance and answers to frequently asked questions, all grounded in established scientific principles and practical experience.

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis due to its broad substrate scope and functional group tolerance.[1][2] However, the successful application of this methodology, especially with heteroaromatic substrates like 2-Bromo-4-cyclopropoxypyridine, requires a careful selection of reaction parameters. The electron-rich nature of the pyridine ring and the potential for ligand inhibition by the nitrogen atom present unique challenges that necessitate a well-thought-out optimization strategy.[3][4]

Troubleshooting Guide

This section addresses common issues encountered during the Buchwald-Hartwig amination of 2-Bromo-4-cyclopropoxypyridine in a question-and-answer format, providing explanations and actionable solutions.

Low or No Conversion

Q1: I am observing very low or no conversion of my 2-Bromo-4-cyclopropoxypyridine. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Deactivation: The palladium(0) catalyst is susceptible to oxidation, which leads to its deactivation.[5] It is critical to use properly degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[6]

  • Inappropriate Ligand Choice: The ligand is crucial for an efficient catalytic cycle. For electron-rich pyridines, bulky, electron-rich phosphine ligands are often the most effective as they promote both the oxidative addition and reductive elimination steps.[3] Consider screening a panel of ligands.

  • Suboptimal Base: The base plays a key role in the deprotonation of the amine.[3] If you are using a weaker base like K₂CO₃ or K₃PO₄ and seeing low conversion, switching to a stronger, non-coordinating base such as NaOtBu or LHMDS could accelerate the reaction.[7] However, be mindful of the base sensitivity of your amine partner.[7]

  • Insufficient Temperature: Pyridine substrates often require higher temperatures (typically 80-110 °C) to facilitate the oxidative addition step and achieve a reasonable reaction rate.[3]

  • Poor Solubility: The insolubility of reagents can significantly hinder the reaction.[7] Ensure your chosen solvent or solvent mixture can dissolve the starting materials and key intermediates. Toluene and dioxane are common choices, but sometimes a switch to a more polar solvent like THF or t-BuOH can be beneficial.[3][7]

Side Product Formation

Q2: My reaction is producing a significant amount of a hydrodehalogenation byproduct (where the bromine is replaced by hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[2] It can arise from a competing β-hydride elimination pathway from a palladium-amido intermediate.[2][3]

  • Ligand Selection: Employing bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[3] Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[3]

  • Choice of Amine: Primary amines are more prone to causing hydrodehalogenation than secondary amines.[3] If your synthetic route allows, using a secondary amine could be advantageous.

  • Reaction Conditions: Lowering the reaction temperature slightly, if the desired reaction still proceeds at an acceptable rate, can sometimes suppress this side reaction.[3]

Q3: I am observing the formation of homocoupled products. What is causing this and how can I prevent it?

A3: Homocoupling of the amine or the aryl halide can occur, particularly in the presence of oxygen.[5]

  • Rigorous Degassing: The primary solution is to ensure all solvents and the reaction vessel are thoroughly purged with an inert gas to minimize the presence of oxygen.[5]

  • Catalyst and Ligand Ratio: Optimizing the palladium-to-ligand ratio can sometimes mitigate homocoupling.

Reaction Monitoring and Purification

Q4: What are the best methods to monitor the progress of my reaction?

A4: Several analytical techniques can be employed to monitor the reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. Staining with ninhydrin can be useful for visualizing amines that are not UV-active.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of products and byproducts, making it ideal for detailed kinetic analysis.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for monitoring reaction progress and identifying volatile components.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of starting material signals and the appearance of product signals.

Q5: I am having difficulty purifying my N-arylpyridine product. What strategies can I use?

A5: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Extraction: A standard aqueous workup can help remove inorganic salts.[12] Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[12]

  • Filtration: Filtering the crude reaction mixture through a pad of celite can remove insoluble inorganic salts.[12]

  • Column Chromatography: Silica gel chromatography is a common purification method.[13] The choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will depend on the polarity of your product.[13] For basic products, adding a small amount of triethylamine to the eluent can improve peak shape and prevent streaking.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[14]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for this reaction?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, palladium pre-catalysts are often preferred.[7][15] Pre-catalysts are air-stable and readily form the active Pd(0) species, leading to more consistent and reproducible results.[3][7]

Q2: What is the optimal catalyst loading?

A2: Typically, catalyst loading ranges from 1-5 mol%.[1] For challenging substrates or to improve reaction rates, a higher loading might be necessary. However, it's always best to start with a lower loading and optimize from there to minimize cost and residual palladium in the product.

Q3: How do I choose the right base?

A3: The choice of base is critical and depends on the amine's pKa and the functional group tolerance of your substrates.[7]

  • Strong Bases (e.g., NaOtBu, LHMDS): These are generally the most effective for promoting the reaction but are incompatible with base-sensitive functional groups.[7]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures and longer reaction times.[6][7] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[7]

Q4: What are the best solvents for this reaction?

A4: Aprotic, non-coordinating solvents are generally preferred.

  • Toluene and Dioxane: These are the most commonly used solvents.[6][7]

  • Ethereal Solvents (e.g., THF, t-BuOH): These can also be effective.[6][7]

  • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[7]

Q5: How can I ensure my reagents are of sufficient quality?

A5: The purity of all reagents is paramount.

  • Amine: Ensure the amine is pure and dry.

  • Solvents: Use anhydrous, degassed solvents.[5]

  • Base: Strong bases like NaOtBu are hygroscopic and should be handled under an inert atmosphere.

Experimental Protocols & Data

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for your specific amine.

  • To an oven-dried Schlenk tube or sealed vial, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2 times the palladium), and the base (1.4-2.0 equivalents).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[1]

  • Add 2-Bromo-4-cyclopropoxypyridine (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRange for OptimizationRationale & Key Considerations
Palladium Precursor [Pd(allyl)Cl]₂ / LigandPd₂(dba)₃, Pd(OAc)₂, Pre-catalystsPre-catalysts often give more reproducible results.[7][15]
Ligand XPhos or RuPhosBrettPhos, SPhos, DavePhosBulky, electron-rich ligands are generally best for this substrate class.[3][16]
Base NaOtBuK₃PO₄, Cs₂CO₃, LHMDSStronger bases often lead to faster reactions but have lower functional group tolerance.[7]
Solvent TolueneDioxane, THF, t-BuOHSolvent choice affects solubility and reaction rate.[7][17]
Temperature 100 °C80-120 °CHigher temperatures are often required for pyridyl halides.[7]
Concentration 0.1 M0.05-0.5 MHigher concentrations can increase reaction rates but may also lead to side reactions.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Product (Ar-NR'R'') ArX 2-Bromo-4-cyclopropoxypyridine Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inertness Verify Inert Atmosphere and Degassed Solvents Start->Check_Inertness Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands Check_Inertness->Screen_Ligands If still low yield Vary_Base Vary Base (Strength and Type) Screen_Ligands->Vary_Base If still low yield Optimize_Temp Increase Reaction Temperature Vary_Base->Optimize_Temp If still low yield Change_Solvent Change Solvent to Improve Solubility Optimize_Temp->Change_Solvent If still low yield Success Improved Yield Change_Solvent->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Benchchem. Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]

  • ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • University of Victoria. Step-by-step real time monitoring of a catalytic amination reaction. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • NIH. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ResearchGate. Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. [Link]

  • NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]

  • Reddit. TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. [Link]

  • QSpace. Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • NIH. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. Tools for Purifying the Product. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]

  • PubMed. Strategies for protein purification. [Link]

  • ResearchGate. A salt-out strategy for purification of amphiphilic polymer-coated quantum dots. [Link]

Sources

Technical Support Center: Preventing Dehalogenation of 2-Bromo-4-cyclopropoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers encountering undesired dehalogenation of 2-bromo-4-cyclopropoxypyridine during palladium-catalyzed cross-coupling reactions. Our goal is to explain the mechanistic origins of this common side reaction and provide a structured, actionable troubleshooting framework to ensure the successful synthesis of your target molecules.

Introduction: The Challenge with Electron-Rich Heterocycles

2-Bromo-4-cyclopropoxypyridine is a valuable building block in medicinal chemistry and materials science. However, its electron-rich nature, conferred by the 4-cyclopropoxy group, makes the C2-Br bond susceptible to a parasitic side reaction known as hydrodehalogenation (or simply dehalogenation). This process replaces the essential bromine "handle" with a hydrogen atom, terminating the desired cross-coupling reaction, reducing yields, and complicating purification. This guide will equip you with the strategies to mitigate this pathway.

Section 1: Understanding the Root Cause: The Mechanism of Dehalogenation

The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] Once formed, this highly reactive intermediate can intercept the aryl-palladium(II) complex that is poised for cross-coupling. Instead of productive C-C or C-N bond formation, a reductive elimination event occurs between the aryl group and the hydride, yielding the unwanted dehalogenated byproduct (4-cyclopropoxypyridine) and regenerating the Pd(0) catalyst.[1][2]

The key to preventing this side reaction is to accelerate the desired catalytic steps (specifically, transmetalation and reductive elimination) so they kinetically outcompete the formation and reaction of the Pd-H species.

G cluster_source Hydride (H⁻) Sources pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(L)-Br Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(L)-R¹ Transmetalation Complex oa_complex->trans_complex Transmetalation (+ R¹-B(OH)₂ / Base) dehalo_complex Ar-Pd(II)(L)-H Dehalogenation Intermediate oa_complex->dehalo_complex Undesired Hydride Transfer trans_complex:e->pd0:w Reductive Elimination product Ar-R¹ Desired Product trans_complex->product pd_h [H-Pd(II)(L)-Br] Hydride Species pd_h->dehalo_complex Ligand Exchange dehalo_complex:e->pd0:s Reductive Elimination (Fast) byproduct Ar-H Dehalogenated Byproduct dehalo_complex->byproduct sources • Strong Bases (tBuO⁻) • Water / Alcohols • Reagent Impurities

Figure 1: A simplified Pd-catalyzed cross-coupling cycle showing the desired pathway (solid arrows) and the competing dehalogenation pathway (dashed red arrows) initiated by hydride sources.

Section 2: Troubleshooting Guide & Core FAQs

This section is formatted as a dialogue with our application scientists to directly address the issues you may be facing in the lab.

Q1: I'm observing a significant amount of 4-cyclopropoxypyridine in my reaction. What is the most likely cause?

A1: This is a classic sign of hydrodehalogenation. As an electron-rich N-heterocycle, your substrate is particularly susceptible.[3][1] The primary causes are factors that promote the formation of palladium-hydride (Pd-H) species. The most common sources of these hydrides are:

  • The Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydrides, especially at elevated temperatures.[4]

  • Solvent and Reagents: The presence of trace water, alcohol solvents, or impurities in your reagents (e.g., borane species in boronic acids) can act as hydride donors.

  • Slow Reductive Elimination: If the desired final step of the catalytic cycle is slow, it provides a larger window of opportunity for the dehalogenation pathway to occur.

Your first step should be a critical evaluation of your choice of base, ligand, and the dryness of your reaction conditions.

Q2: How does my choice of phosphine ligand critically impact this side reaction?

A2: The ligand is arguably the most critical parameter for controlling selectivity.[1] For challenging substrates like yours, standard ligands such as triphenylphosphine (PPh₃) are often inadequate. You must use bulky, electron-rich biaryl phosphine ligands. These ligands are designed to accelerate the desired C-C or C-N bond-forming reductive elimination, making it much faster than the competing dehalogenation pathway.[4][1]

Their bulkiness stabilizes the highly active monoligated Pd(0)L₁ species, which promotes rapid oxidative addition, while their electron-donating nature facilitates the final reductive elimination step.[5][6]

Ligand TypeExamplesPerformance on Electron-Rich SubstratesRationale
Recommended XPhos, SPhos, RuPhos Excellent: High yields, low dehalogenation.Bulky and electron-rich. Promotes rapid reductive elimination, outcompeting the dehalogenation pathway.[4][1]
Situational dppf, XantphosModerate to Good: Can be effective but may require more optimization.Bidentate ligands that can stabilize the catalyst, but may not accelerate reductive elimination as effectively as the best monodentate biarylphosphines.
Not Recommended PPh₃, P(o-tol)₃Poor: Often leads to significant dehalogenation or no reaction.Not bulky or electron-rich enough to sufficiently accelerate the desired catalytic steps.
Q3: My ligand seems appropriate (e.g., XPhos), but dehalogenation persists. Could my base be the problem?

A3: Absolutely. Even with an excellent ligand, a suboptimal base can still promote dehalogenation. If you are using a strong alkoxide base (NaOtBu, KOtBu), this is the next variable to change. These bases are known to generate hydride species that fuel the side reaction.[4][7]

Recommendation: Switch to a weaker, non-nucleophilic inorganic base. These are far less likely to act as hydride donors.

  • Primary Choice: Potassium phosphate (K₃PO₄)

  • Alternatives: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[1][7]

These bases are highly effective and are standard practice for suppressing dehalogenation in modern cross-coupling reactions.

Q4: What is the optimal solvent and temperature strategy for this substrate?

A4: Rigorous control over your solvent and reaction temperature is essential.

  • Solvent: Always use anhydrous, degassed, aprotic solvents . Protic solvents (like alcohols) or those containing water are direct hydride sources. Polar aprotic solvents like DMF can also promote dehalogenation more than non-polar alternatives.[3][8]

    • Recommended: Toluene, 1,4-Dioxane, CPME, or THF.

    • Procedure: Ensure solvents are passed through a purification system (e.g., Grubbs apparatus) or are from a freshly opened bottle of anhydrous grade. Degas the solvent thoroughly with argon or nitrogen for at least 30 minutes before use.

  • Temperature: Dehalogenation can have a different activation energy than the desired coupling. While higher temperatures can increase reaction rates, they can sometimes disproportionately accelerate the side reaction.[3]

    • Strategy: Do not default to high reflux temperatures. Start your optimization at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by LC-MS or GC-MS. Only increase the temperature if the reaction is clean but slow.

Section 3: Recommended Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is designed as a robust starting point for the coupling of 2-Bromo-4-cyclopropoxypyridine, incorporating best practices to minimize hydrodehalogenation.

Materials & Reagents:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%) OR Pd₂(dba)₃ (1 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely milled (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene (to make a ~0.1 M solution)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the potassium phosphate. Seal the vessel and purge thoroughly with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor, SPhos ligand, 2-bromo-4-cyclopropoxypyridine, and the arylboronic acid.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 85 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the ratio of desired product to the dehalogenated byproduct (4-cyclopropoxypyridine). The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Section 4: Rapid Troubleshooting Workflow

Use this flowchart to diagnose and solve dehalogenation issues systematically.

G start High Dehalogenation Observed (>5%) q_ligand Step 1: Evaluate Ligand Is it a bulky biaryl phosphine (XPhos, SPhos)? start->q_ligand a_ligand Action: Switch to XPhos or SPhos (2:1 L:Pd ratio) q_ligand->a_ligand No q_base Step 2: Evaluate Base Are you using NaOtBu / KOtBu? q_ligand->q_base Yes a_ligand->q_base a_base Action: Switch to K₃PO₄ or Cs₂CO₃ q_base->a_base Yes q_conditions Step 3: Evaluate Conditions Are solvents anhydrous & degassed? Is temperature optimized? q_base->q_conditions No a_base->q_conditions a_conditions Action: Use anhydrous/degassed solvent. Run reaction at a lower temp (e.g., 80°C). q_conditions->a_conditions No end Problem Solved: Low Dehalogenation q_conditions->end Yes a_conditions->end

Figure 2: A step-by-step workflow for troubleshooting dehalogenation in cross-coupling reactions.

References

  • Fu, G. C. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Fey, N., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit User Discussion. What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit User Discussion. significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Reddit User Discussion. Suzuki proto-dehalogenation problem. r/Chempros. [Link]

  • Hudson, M. J., et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]

Sources

Purification strategies for crude 2-Bromo-4-cyclopropoxypyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-cyclopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important synthetic intermediate.

Introduction

2-Bromo-4-cyclopropoxypyridine is a key building block in medicinal chemistry. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A common synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4-dibromopyridine with sodium cyclopropoxide. This reaction, while generally effective, can lead to a crude mixture containing unreacted starting materials, isomeric byproducts, and other impurities. This guide provides practical strategies to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Bromo-4-cyclopropoxypyridine.

Issue 1: Presence of a Significant Amount of Starting Material (2,4-dibromopyridine) in the Purified Product.
  • Probable Cause: Incomplete reaction. This can be due to insufficient reaction time, low temperature, or deactivation of the sodium cyclopropoxide.

  • Solution:

    • Reaction Monitoring: Before work-up, ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Drive the Reaction: If the reaction has stalled, consider adding a fresh portion of sodium cyclopropoxide or increasing the reaction temperature.

    • Purification Strategy: If the reaction cannot be driven to completion, 2,4-dibromopyridine can be separated from the desired product by flash column chromatography. 2,4-dibromopyridine is less polar and will elute before the more polar 2-Bromo-4-cyclopropoxypyridine. A shallow gradient of ethyl acetate in hexanes is recommended for optimal separation.[1]

Issue 2: Co-elution of an Isomeric Impurity with the Desired Product during Column Chromatography.
  • Probable Cause: The likely isomeric impurity is 4-Bromo-2-cyclopropoxypyridine, formed by the non-regioselective reaction of sodium cyclopropoxide with 2,4-dibromopyridine. The polarity of this isomer is very similar to the target compound, making separation challenging. Nucleophilic aromatic substitution on dihalopyridines can sometimes yield a mixture of isomers.[2][3]

  • Solution:

    • Optimize Chromatography Conditions:

      • Solvent System: Use a less polar solvent system to increase the separation factor. For example, try a gradient of dichloromethane in hexanes or toluene in hexanes.

      • Column Dimensions: Employ a longer and narrower column to increase the number of theoretical plates and improve resolution.

      • Stationary Phase: Consider using a high-efficiency silica gel.

    • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an effective method to remove small amounts of the isomeric impurity.

Issue 3: The Product Appears as Streaks or Tailing Bands on the TLC Plate.
  • Probable Cause:

    • Acidic Silica Gel: The pyridine nitrogen can interact with acidic sites on the silica gel, causing streaking.

    • Overloading: Applying too much sample to the TLC plate can lead to poor separation and tailing.

  • Solution:

    • Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]

    • Proper Sample Concentration: Ensure the sample is sufficiently diluted before spotting on the TLC plate.

Issue 4: Low Recovery of the Product after Aqueous Work-up.
  • Probable Cause: The pyridine nitrogen can be protonated in an acidic aqueous phase, leading to the loss of the product into the aqueous layer.

  • Solution:

    • Control pH: During the aqueous extraction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This can be achieved by washing with a dilute solution of a mild base like sodium bicarbonate.

    • Brine Wash: After the aqueous washes, perform a final wash with a saturated brine solution. This helps to reduce the solubility of the organic product in the aqueous phase and aids in the removal of residual water from the organic layer.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash column chromatography of 2-Bromo-4-cyclopropoxypyridine?

A1: A gradient of ethyl acetate in hexanes is a common and effective starting point for the purification of bromo-pyridines.[1] We recommend starting with 100% hexanes and gradually increasing the concentration of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate. The optimal gradient will depend on the specific impurity profile of your crude mixture.

Q2: Can 2-Bromo-4-cyclopropoxypyridine be purified by recrystallization?

A2: Yes, if the crude product is a solid and relatively pure, recrystallization can be an excellent purification method. The key is to find a suitable solvent or solvent pair where the compound has high solubility at an elevated temperature and low solubility at room temperature. Good starting points for solvent screening include hexanes, isopropanol, or a mixture of hexanes and a more polar solvent like ethyl acetate.[1]

Q3: How should I store purified 2-Bromo-4-cyclopropoxypyridine?

A3: While specific stability data for 2-Bromo-4-cyclopropoxypyridine is not widely available, related bromo-pyridines can be sensitive to light. It is recommended to store the purified compound in a tightly sealed container, protected from light, in a cool and dry place.

Q4: My compound is an oil, but the literature suggests it should be a solid. What could be the issue?

A4: The presence of impurities can often depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Further purification, for instance by column chromatography, may be necessary to obtain the solid product.

Data Presentation

Table 1: Physical Properties of 2-Bromo-4-cyclopropoxypyridine and Key Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Form
2-Bromo-4-cyclopropoxypyridineC₈H₈BrNO214.06Solid
2,4-DibromopyridineC₅H₃Br₂N236.89Solid
4-Bromo-2-cyclopropoxypyridineC₈H₈BrNO214.06-

Data for 2-Bromo-4-cyclopropoxypyridine is based on supplier information. Data for 4-Bromo-2-cyclopropoxypyridine is for the isomeric structure.

Table 2: Recommended Starting Solvent Systems for Chromatography
TechniqueStationary PhaseRecommended Eluent System
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄10-30% Ethyl Acetate in Hexanes
Flash Column ChromatographySilica Gel (60 Å, 230-400 mesh)Gradient of 0-20% Ethyl Acetate in Hexanes

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., DMF, THF), dilute the mixture with ethyl acetate and water. If the solvent is water-immiscible, dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any acids.

  • Perform a final wash with saturated brine solution.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 8:2) to determine the Rf values of the components.[1]

  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding more ethyl acetate to the eluent based on the TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-Bromo-4-cyclopropoxypyridine.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, isopropanol, ethanol/water mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to appear, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup crude_product Crude Product workup->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization If Solid & >90% Pure pure_product Pure 2-Bromo-4-cyclopropoxypyridine chromatography->pure_product High Purity recrystallization->pure_product

Caption: General purification workflow for 2-Bromo-4-cyclopropoxypyridine.

Troubleshooting start Poor Separation in Column Chromatography q1 Are spots streaking on TLC? start->q1 a1_yes Add 0.1-1% Triethylamine to Eluent q1->a1_yes Yes q2 Are spots co-eluting? q1->q2 No a1_yes->q2 a2_yes Use a less polar eluent system (e.g., DCM/Hexanes). Use a longer column. q2->a2_yes Yes q3 Is the product not eluting? q2->q3 No end Improved Separation a2_yes->end a3_yes Gradually increase eluent polarity. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for column chromatography.

References

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved January 19, 2026, from [Link]

  • Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM-CATALYSIS. HETEROCYCLES, 75(1), 57-68. Retrieved January 19, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 19, 2026, from [Link]

  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • PubMed Central. (2015). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Molecules, 20(8), 14837–14854. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 19, 2026, from [Link]

  • Chem Survival. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 19, 2026, from [Link]

Sources

Side reactions of 2-Bromo-4-cyclopropoxypyridine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-cyclopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions in Cross-Coupling

Cross-coupling reactions are the most common application for 2-Bromo-4-cyclopropoxypyridine. However, the inherent properties of the pyridine ring and the nature of the substituents can lead to several undesired side reactions. This section addresses the most frequent challenges.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, stalls, or fails to initiate. What is the most probable cause?

This is a classic issue when working with 2-substituted pyridine substrates, often referred to as the "2-pyridyl problem"[1][2]. The primary culprit is catalyst poisoning .

Causality: The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst's active sites.[3] This coordination forms stable, off-cycle complexes that deactivate the catalyst, preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[1][3]

Solutions & Troubleshooting Steps:

Solution Mechanism of Action Recommended Action
Ligand Selection Bulky, electron-rich phosphine ligands accelerate the desired catalytic steps (especially reductive elimination) and sterically hinder the pyridine nitrogen from coordinating to the palladium center.[4]Employ ligands such as XPhos, SPhos, RuPhos, or consider N-heterocyclic carbene (NHC) ligands, which have shown high efficacy for challenging substrates.[2][4]
Increase Catalyst Loading A higher catalyst concentration can compensate for a portion of the catalyst being deactivated by the substrate or product.Incrementally increase the catalyst loading from a standard 1-2 mol% up to 5 mol%. Note the point of diminishing returns.[5]
Use of Pre-catalysts Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for rapid and efficient generation of the active Pd(0) species, which can help initiate the reaction before extensive catalyst poisoning occurs.[2][6]Switch from traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ to a commercially available pre-catalyst like XPhos Pd G3.
Solvent Choice The solvent can influence the coordination strength of the pyridine nitrogen.Screen different solvent systems. While common choices include dioxane, toluene, or DMF, sometimes a less coordinating solvent may be beneficial.[5]
Q2: I am observing a significant amount of a major byproduct, 4-cyclopropoxypyridine. How can I prevent this hydrodehalogenation?

The formation of the debrominated product is a common and frustrating side reaction known as hydrodehalogenation or protodebromination.

Causality: This side reaction is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[4] These species can arise from several sources and subsequently participate in a reductive elimination with the pyridine substrate to replace the bromine with hydrogen.

Key Sources of Hydride Species:

  • Bases: Strong alkoxide bases like NaOtBu or KOtBu can generate hydrides, particularly at elevated temperatures.[4]

  • Solvents & Water: Protic solvents (e.g., alcohols) or residual water can act as hydride donors. Some aprotic solvents like DMF can also degrade to generate hydride sources.[4]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids used for Suzuki couplings, can contribute to Pd-H formation.[4]

Solutions & Troubleshooting Steps:

Solution Mechanism of Action Recommended Action
Base Selection Weaker, non-nucleophilic inorganic bases are less prone to generating hydride species compared to strong alkoxides.For Suzuki couplings, use K₂CO₃ or K₃PO₄.[7] For Buchwald-Hartwig aminations, consider Cs₂CO₃ or K₃PO₄, which offer good functional group tolerance.[8]
Strictly Anhydrous & Inert Conditions Minimizing water and oxygen prevents the formation of hydride species and catalyst oxidation.Use freshly distilled, anhydrous solvents. Thoroughly dry all glassware and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][5]
Ligand Choice As with catalyst poisoning, bulky, electron-rich ligands accelerate the desired reductive elimination step, allowing it to outcompete the hydrodehalogenation pathway.[4]Use ligands like XPhos or SPhos that are known to minimize this side reaction.[4]

Diagram: Competing Catalytic Pathways The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired hydrodehalogenation pathway.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex sub 2-Br-4-CpO-Py (Ar-Br) sub->oa_complex Oxidative Addition trans Transmetalation oa_complex->trans h_exchange Anion Exchange oa_complex->h_exchange partner Coupling Partner (e.g., R-B(OH)₂) partner->trans trans_complex Ar-Pd(II)L₂-R trans->trans_complex [Base] re Reductive Elimination trans_complex->re product Desired Product (Ar-R) re->product product->pd0 Catalyst Regeneration hydride Hydride Source (Base, H₂O, etc.) hydride->h_exchange pd_hydride Ar-Pd(II)L₂-H h_exchange->pd_hydride re_h Reductive Elimination pd_hydride->re_h side_product Side Product (Ar-H) re_h->side_product side_product->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Frequently Asked Questions (FAQs)
Q3: Is the cyclopropoxy group stable under typical reaction conditions?

The cyclopropyl group is known to be strained, but the ether linkage is generally robust under neutral and basic conditions.[9][10]

  • Acidic Conditions: Strong acids (e.g., HBr, HI, TFA) should be avoided. Protonation of the ether oxygen followed by nucleophilic attack can lead to cleavage, forming 2-bromo-4-hydroxypyridine.

  • Basic Conditions: The cyclopropoxy ether is stable to most bases used in cross-coupling, including carbonates, phosphates, and hydroxides. Very harsh basic conditions (e.g., molten NaOH) are required for ether cleavage and are not typical for these reactions.

  • Thermal Stability: The C-O bond is thermally stable well beyond the temperatures typically used for cross-coupling (usually < 150 °C).

Recommendation: If you suspect cleavage, use LC-MS to screen for the mass of the corresponding 4-hydroxy-pyridine byproduct.

Q4: My reaction is complete, but I am struggling to purify the product from starting material and byproducts. What do you recommend?

Purification can be challenging due to the similar polarities of the starting material, the desired product, and the debrominated byproduct.

  • Flash Column Chromatography: This is the most effective method.[11]

    • Stationary Phase: Standard silica gel is usually sufficient. If your product is acid-sensitive, you can use silica gel deactivated with triethylamine (e.g., pre-slurried in an eluent containing 0.5-1% Et₃N).[12]

    • Eluent System: A gradient of ethyl acetate in hexanes or heptane is a good starting point.[12] The debrominated byproduct (4-cyclopropoxypyridine) is typically less polar than the starting material and the desired product. A shallow gradient is often required for effective separation.[12]

  • Recrystallization: If your final product is a solid with moderate to high purity (>90%), recrystallization can be an excellent final purification step to remove trace impurities.[11][13] Screen solvents like isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes.

Q5: Could my compound be forming a pyridine N-oxide during the reaction or upon storage?

Pyridine N-oxide formation requires an oxidizing agent.[14]

  • During Reaction: This is unlikely unless your reaction conditions are oxidative (e.g., presence of peroxides, certain metal catalysts, or air at high temperatures). Ensure your reaction is run under an inert atmosphere to prevent air oxidation.[15]

  • During Storage: Like many pyridine derivatives, 2-Bromo-4-cyclopropoxypyridine can be sensitive to air and light over long periods.[16] To prevent potential N-oxide formation and other degradation pathways, store the compound in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[15][16]

Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is designed to minimize catalyst poisoning and hydrodehalogenation for the coupling of 2-Bromo-4-cyclopropoxypyridine with a generic arylboronic acid.

Workflow Diagram:

Caption: General workflow for a robust Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-cyclopropoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and additional ligand (e.g., XPhos, 2 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add freshly degassed solvent (e.g., 1,4-dioxane with 10% v/v water) via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[17]

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • NIH Public Access. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). Process for the reduction of pyridine n-oxides.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.
  • Benchchem. (n.d.). preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions.
  • ResearchGate. (n.d.). Is there any antioxidant to avoid the formation of N-Oxide?.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Benchchem. (n.d.). Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystallization.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Wikipedia. (n.d.). Cyclopropyl group.
  • Organic Syntheses. (n.d.). pyridine-n-oxide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Benchchem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.

Sources

Improving the solubility of 2-Bromo-4-cyclopropoxypyridine for aqueous reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-cyclopropoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the aqueous solubility of this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble getting 2-Bromo-4-cyclopropoxypyridine to dissolve in my aqueous buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of 2-Bromo-4-cyclopropoxypyridine stems from its molecular structure. The molecule has significant non-polar character contributed by the cyclopropyl ether and the bromo substituent. These groups are hydrophobic and do not favorably interact with the highly polar, hydrogen-bonding network of water. While the pyridine nitrogen atom can act as a hydrogen bond acceptor, its influence is outweighed by the larger hydrophobic regions, leading to low solubility. The size of a molecule can also impact its ability to be solvated by solvent molecules.[1]

Q2: What is the very first thing I should try to improve its solubility for a small-scale screening reaction?

A2: For initial small-scale experiments, the most direct and common approach is the use of a water-miscible organic co-solvent.[1][2][3] Adding a small percentage of a co-solvent like Dimethyl Sulfoxide (DMSO) or Ethanol can dramatically improve solubility without significantly altering the reaction environment for many coupling or substitution reactions. This technique works by reducing the overall polarity of the solvent mixture, making it more hospitable to the hydrophobic solute.[4][5][6]

Q3: Can I just heat the mixture to get it to dissolve?

A3: Gentle heating can be an effective method to increase the dissolution rate and equilibrium solubility. However, this approach requires caution. You must consider the thermal stability of 2-Bromo-4-cyclopropoxypyridine and any other reagents in your mixture. Prolonged heating, even at moderate temperatures, could lead to degradation. We recommend this method primarily for initial dissolution, followed by running the reaction at the desired, typically lower, temperature. Always run a control to check for degradation if you choose to heat the reaction.

Q4: Is forming a salt of this compound a viable strategy?

A4: Yes, this is an excellent and highly effective strategy. The pyridine nitrogen is basic and can be protonated by an acid to form a pyridinium salt.[7][8] These ionic salts, such as a hydrochloride or hydrobromide salt, are generally much more soluble in water than the neutral free base. This strategy is a cornerstone of pharmaceutical formulation for improving the solubility of basic active pharmaceutical ingredients (APIs).[9][10]

Troubleshooting Guide: A Systematic Approach to Solubilization

If simple co-solvents are insufficient or not compatible with your downstream processes, a more systematic approach is required. The following flowchart outlines a decision-making process for tackling solubility challenges.

G start Start: Poor Solubility Observed cosolvent Strategy 1: Co-solvent Addition (e.g., DMSO, DMF, EtOH, MeCN) start->cosolvent ph_adjust Strategy 2: pH Adjustment (Acidification to form salt) cosolvent->ph_adjust [No] / Incompatible? success Success: Homogeneous Solution cosolvent->success Sufficiently Soluble? [Yes] surfactant Strategy 3: Surfactant Micelles (e.g., Tween 80, Triton X-100) ph_adjust->surfactant [No] / Reagents Unstable at Low pH? ph_adjust->success Sufficiently Soluble? [Yes] cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin [No] / Surfactant Interferes? surfactant->success Sufficiently Soluble? [Yes] cyclodextrin->success Sufficiently Soluble? [Yes] failure Re-evaluate Reaction Conditions (Consider alternative solvent system or synthetic route) cyclodextrin->failure [No]

Caption: Decision workflow for selecting a solubilization strategy.

Guide 1: Co-Solvent Systems

When to Use: This is the preferred first-line approach for most synthetic applications where the presence of a small amount of organic solvent is tolerable. It is simple, rapid, and effective for achieving moderate increases in solubility.[1]

Causality: Co-solvents work by reducing the dielectric constant and disrupting the hydrogen-bonding network of water. This creates a "less polar" bulk solvent environment that lowers the energetic penalty of solvating a hydrophobic molecule like 2-Bromo-4-cyclopropoxypyridine.[4][6] The solubility of nonpolar compounds often increases exponentially as the co-solvent fraction increases.[5]

Protocol 1: Co-solvent Screening
  • Selection: Choose a set of water-miscible co-solvents that are compatible with your reaction chemistry.

  • Preparation: In separate vials, add a known amount of 2-Bromo-4-cyclopropoxypyridine (e.g., 5 mg).

  • Titration: To each vial, add your aqueous buffer to create a slurry.

  • Addition: Add the selected co-solvent dropwise while vortexing or stirring until the solid completely dissolves.

  • Quantification: Record the volume percentage (v/v%) of co-solvent required for dissolution. Aim for the lowest effective percentage to minimize impact on the reaction.

  • Optimization: Select the co-solvent that provides the best solubility at the lowest concentration and proceed with your reaction.

Table 1: Common Co-solvents and Starting Concentrations
Co-SolventTypical Starting v/v %Notes
Dimethyl Sulfoxide (DMSO)1-10%Aprotic, strong solvent. Can be difficult to remove.
N,N-Dimethylformamide (DMF)1-10%Aprotic, strong solvent. Use with caution due to toxicity.
Ethanol (EtOH)5-20%Protic, less toxic, common choice for biological applications.[3]
Acetonitrile (MeCN)5-20%Aprotic, common for HPLC, can be useful in reactions.
Propylene Glycol5-30%Low toxicity, often used in pharmaceutical formulations.[1]
Polyethylene Glycol (PEG 400)10-40%Low toxicity polymer, effective solubilizing agent.[10]

Guide 2: pH Modification

When to Use: When your reaction conditions can tolerate an acidic pH (typically pH 2-5) and a completely organic-solvent-free system is desired. This is highly effective due to the basic nature of the pyridine ring.

Causality: By lowering the pH of the aqueous medium with an acid (e.g., HCl), the lone pair of electrons on the pyridine nitrogen atom becomes protonated. This forms a positively charged pyridinium cation. The resulting ionic salt has vastly improved water solubility due to favorable ion-dipole interactions with water molecules, a much stronger interaction than the hydrogen bonding available to the neutral molecule.[7][10]

Protocol 2: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers across a pH range (e.g., pH 7.5, 6.0, 5.0, 4.0, 3.0).

  • Sample Addition: Add an excess of 2-Bromo-4-cyclopropoxypyridine to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Analysis: Plot solubility versus pH to identify the optimal pH for your reaction. You should observe a significant increase in solubility as the pH decreases.

Guide 3: Surfactant-Mediated (Micellar) Solubilization

When to Use: For reactions where co-solvents and pH modification are not viable, but the introduction of a non-ionic surfactant is acceptable. This is common in formulation science and some enzymatic reactions.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The non-polar 2-Bromo-4-cyclopropoxypyridine partitions into the hydrophobic core, effectively being shielded from the aqueous environment, leading to a dramatic increase in apparent solubility.[9][11][12]

G cluster_micelle Micelle in Aqueous Solution h1 h2 h3 h4 h5 h6 h7 h8 h9 h10 h11 h12 h13 h14 center center->h1 center->h2 center->h3 center->h4 center->h5 center->h6 center->h7 center->h8 center->h9 center->h10 center->h11 center->h12 center->h13 center->h14 drug Hydrophobic Compound caption Diagram of micellar solubilization.

Caption: A hydrophobic compound encapsulated within a surfactant micelle.

Protocol 3: Surfactant Screening
  • Selection: Choose non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 to minimize interference with charged reagents.[13]

  • Solution Prep: Prepare stock solutions of the surfactants in your aqueous buffer at concentrations well above their CMC (e.g., 1-5% w/v).

  • Solubility Test: Add an excess of 2-Bromo-4-cyclopropoxypyridine to each surfactant solution and a control (buffer only).

  • Equilibration & Analysis: Follow steps 3-6 from Protocol 2 to determine the apparent solubility in each surfactant system.

Guide 4: Cyclodextrin Inclusion Complexation

When to Use: This advanced technique is ideal for pharmaceutical and drug delivery applications where biocompatibility is paramount and the goal is to create a stable, soluble complex.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] The non-polar 2-Bromo-4-cyclopropoxypyridine molecule can fit into this hydrophobic cavity, forming an "inclusion complex."[16][17] This complex presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire assembly soluble.[18]

G cd Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex drug 2-Bromo-4-cyclopropoxypyridine (Guest) drug->complex Enters Cavity drug_inside Guest process_label Complexation in Aqueous Solution

Caption: Formation of a soluble host-guest inclusion complex.

Protocol 4: Preparation of an Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of cyclodextrin to your compound (typically starting at 1:1). Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer superior solubility over native β-cyclodextrin.[14]

  • Mixing: In a mortar, mix the calculated amounts of the cyclodextrin and 2-Bromo-4-cyclopropoxypyridine.

  • Kneading: Add a small amount of a water/ethanol mixture dropwise and knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the guest molecule into the cyclodextrin cavity.[17]

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Test the solubility of this new complexed powder in your aqueous buffer compared to the original, uncomplexed material.

References

  • Dragos, L., Cj, A., & D, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland). [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. ResearchGate. [Link]

  • Dragos, L., Cj, A., & D, L. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Gautam, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Quora. [Link]

  • Pawar, J., & Fule, R. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Pharmacognosy Reviews. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Gupta, V. K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or water-insoluble.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine. LookChem. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research. [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Formula Botanica. [Link]

  • Skinchakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Skinchakra. [Link]

  • Joan Morais Cosmetics School. (2024). Natural Solubilizers. Joan Morais Cosmetics School. [Link]

  • Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Cheméo. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. ijpra.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. ningboinno.com. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloropyridine. PubChem. [Link]

  • National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. NIH. [Link]

  • Wikipedia. (n.d.). 3-Bromopyridine. Wikipedia. [Link]

  • PubChem. (n.d.). 3-Bromopyridine. PubChem. [Link]

  • Tradeindia. (n.d.). 2 Bromo 4 Methylpropiophenone. Tradeindia. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Bromo-4-cyclopropoxypyridine. This versatile building block is a key intermediate in the synthesis of numerous compounds of interest, but its successful incorporation via cross-coupling requires careful selection of catalytic systems. The pyridine nitrogen, in particular, presents a unique challenge, capable of coordinating to the palladium center and potentially deactivating the catalyst.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments. We will delve into the "why" behind catalyst, ligand, and base selection to empower you to make informed decisions and overcome common hurdles in your synthetic endeavors.

Decision Guide: Choosing the Right Coupling Reaction

Before diving into specific troubleshooting, it's crucial to select the appropriate reaction for the bond you intend to form. The following flowchart provides a general decision-making framework.

Coupling_Decision_Tree Workflow for Selecting a Coupling Reaction start What type of bond do you want to form with 2-Bromo-4-cyclopropoxypyridine? cc_bond Carbon-Carbon (C-C) Bond start->cc_bond C-C cn_bond Carbon-Nitrogen (C-N) Bond start->cn_bond C-N cc_aryl_vinyl With an Aryl or Vinyl Group? cc_bond->cc_aryl_vinyl cc_alkyne With a Terminal Alkyne? cc_bond->cc_alkyne buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald suzuki Use Suzuki-Miyaura Coupling cc_aryl_vinyl->suzuki Yes sonogashira Use Sonogashira Coupling cc_alkyne->sonogashira Yes

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between 2-bromo-4-cyclopropoxypyridine and various organoboron reagents.[2]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki coupling with 2-Bromo-4-cyclopropoxypyridine?

A: A reliable starting point involves a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand. The base and solvent system are also critical. For heteroaryl halides, especially pyridines, catalyst systems that promote rapid oxidative addition and reductive elimination are key to outcompeting catalyst deactivation.[1][3]

ComponentRecommendationRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂ (1-5 mol%)These are common, effective Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[4][5]
Ligand SPhos, XPhos, or P(t-Bu)₃ (1.2-2.0 eq. to Pd)Bulky, electron-rich biaryl phosphine ligands prevent pyridine coordination to the Pd center and accelerate the catalytic cycle.[1][4]
Boron Reagent Aryl/vinyl boronic acid or pinacol ester (1.1-1.5 eq.)Boronic acids are standard, but MIDA boronates can be used for unstable heteroaryl partners to prevent protodeboronation.[6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.)The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8][9]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF (degassed)A polar, aprotic solvent is typical. A small amount of water is often necessary to dissolve the inorganic base and facilitate boronate formation.[2][10]
Temperature 80-120 °CSufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition.[2]
Troubleshooting Guide: Suzuki Coupling

Issue 1: Low or No Conversion of Starting Material

If you observe poor consumption of your 2-bromo-4-cyclopropoxypyridine, the catalytic cycle is likely stalled.

Troubleshooting_Low_Conversion Troubleshooting Workflow: Low Conversion start Low / No Conversion check_reagents Verify Reagent Quality (Anhydrous solvent, fresh base, pure boronic acid) start->check_reagents check_setup Ensure Rigorous Inert Atmosphere (Thoroughly degassed?) start->check_setup increase_temp Increase Temperature (in 10-15 °C increments) check_reagents->increase_temp check_setup->increase_temp change_ligand Screen a More Electron-Rich Ligand (e.g., from PPh3 to SPhos/XPhos) increase_temp->change_ligand change_base Switch to a Stronger/More Soluble Base (e.g., K2CO3 to K3PO4 or Cs2CO3) change_ligand->change_base increase_loading Increase Catalyst/Ligand Loading (e.g., from 2 mol% to 5 mol%) change_base->increase_loading success Reaction Improved increase_loading->success

Caption: Stepwise troubleshooting guide for low conversion in Suzuki coupling.

  • Causality: The most common failure point is an inactive catalyst. This can be due to oxygen oxidizing the Pd(0) or the phosphine ligand, or water inhibiting the reaction (beyond the small amount needed for the base).[11][12] Pyridine substrates are particularly notorious for poisoning the catalyst by coordinating to the metal center; using bulky, electron-donating ligands like SPhos can sterically block this unwanted interaction and accelerate the desired catalytic steps.[1][3] If the reaction is still sluggish, a stronger base like K₃PO₄ may be required to facilitate the often rate-limiting transmetalation step.[9][13]

Issue 2: Significant Debromination (Protodehalogenation) Byproduct

You observe the formation of 4-cyclopropoxypyridine instead of your desired coupled product.

  • Causality: Debromination occurs when a palladium-hydride species is formed, which then reductively eliminates with your starting material.[14] This palladium-hydride can originate from several sources, including trace water, alcohol solvents, or even certain bases or amines.[10][14]

  • Solutions:

    • Scrutinize Reagents for Hydrogen Sources: Ensure your solvent is truly anhydrous and not an alcohol. If using an amine base, switch to an inorganic base like K₃PO₄.

    • Optimize the Base: While a strong base is needed, some can promote dehalogenation. Using a slightly weaker, anhydrous base like powdered KF can sometimes mitigate this issue.

    • Ligand Choice: Highly active, electron-rich ligands can sometimes favor this side reaction.[14] If debromination is severe, screening a slightly less donating ligand might be beneficial, though this can be a delicate balance with reaction rate.

    • Lower Temperature: Higher temperatures can increase the rate of dehalogenation.[14] Try running the reaction at the lowest temperature that still affords a reasonable conversion rate.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for coupling 2-bromo-4-cyclopropoxypyridine with a wide range of primary and secondary amines.[15][16]

Frequently Asked Questions (FAQs)

Q: I need to couple a primary amine with 2-Bromo-4-cyclopropoxypyridine. What catalyst system should I start with?

A: For C-N bond formation on a pyridine ring, a robust catalyst system is essential. The choice of ligand is paramount to achieving high yields.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Standard, reliable Pd(0) or Pd(II) sources. Pd(II) sources are reduced in situ by the amine or phosphine ligand.[17]
Ligand XPhos, RuPhos, or AdBrettPhos (1.2-1.5 eq. to Pd)These bulky biaryl monophosphine ligands are specifically designed for challenging C-N couplings, promoting fast reductive elimination and preventing catalyst inhibition.[18][19]
Amine Primary or Secondary Amine (1.1-1.3 eq.)The nature of the amine (aliphatic, aromatic, bulky) will influence reactivity.[17]
Base NaOtBu, K₃PO₄, or LHMDS (1.5-2.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine, which is a key step in the catalytic cycle.[17][18]
Solvent Toluene, Dioxane, or CPME (degassed)Anhydrous, non-protic solvents are crucial. Oxygen must be rigorously excluded.[15]
Temperature 80-110 °CProvides the necessary energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[18]
Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: My reaction is slow, and I see the formation of palladium black.

  • Causality: The formation of palladium black is a clear sign of catalyst decomposition.[20] This happens when the active Pd(0) catalyst aggregates and precipitates out of solution, halting the catalytic cycle. This is often caused by slow kinetics (allowing time for decomposition) or the presence of oxygen.[11][18] The pyridine substrate itself can inhibit the catalyst, slowing the reaction and making decomposition more likely.[1]

  • Solutions:

    • Use a Pre-catalyst: Switch from a simple Pd source like Pd(OAc)₂ to a well-defined palladacycle precatalyst (e.g., XPhos Pd G3). These are designed for rapid, clean generation of the active Pd(0) species upon addition of the base, minimizing decomposition pathways.[1][18]

    • Improve Degassing: This is the most critical parameter. Ensure your solvent is sparged with an inert gas (Argon or Nitrogen) and that the reaction is set up and maintained under a positive pressure of inert gas.[11][18]

    • Ligand and Base Check: Ensure you are using a sufficiently bulky and electron-rich ligand (like XPhos or RuPhos) to stabilize the Pd center and accelerate the reaction.[18] Confirm your base is strong, anhydrous, and freshly sourced. Water can hydrolyze ligands and deactivate the catalyst.[18]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is the most effective method for introducing a terminal alkyne onto the pyridine core.[21][22]

Frequently Asked Questions (FAQs)

Q: What are the standard conditions for a Sonogashira coupling with this substrate?

A: The classic Sonogashira reaction uses a dual catalyst system of palladium and copper(I).[21]

ComponentRecommendationRationale
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)These are the traditional, highly effective catalysts for Sonogashira reactions.[21][23]
Copper Source CuI (2-5 mol%)The copper(I) co-catalyst is crucial for activating the terminal alkyne.[21]
Alkyne Terminal Alkyne (1.1-1.2 eq.)The coupling partner.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)A liquid amine base serves both to deprotonate the alkyne and to scavenge the HBr byproduct.[21]
Solvent THF or DMF (anhydrous and degassed)Anhydrous conditions are essential.
Temperature Room Temperature to 60 °CThe reaction is often run at mild temperatures, though gentle heating may be required for less reactive substrates.[21]
Troubleshooting Guide: Sonogashira Coupling

Issue: My main byproduct is the homocoupled alkyne (Glaser coupling).

  • Causality: Glaser homocoupling is an oxidative dimerization of the terminal alkyne, a common side reaction in Sonogashira couplings. It is heavily promoted by the presence of oxygen and high concentrations of the copper(I) co-catalyst.[20]

  • Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and reagents and maintain a positive inert gas atmosphere throughout the entire reaction.[20]

    • Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., start at 1-2 mol%). In some cases, a "copper-free" Sonogashira protocol may be necessary, although this often requires specialized ligands and conditions.[23]

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling pathway.[20]

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4-cyclopropoxypyridine (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 5:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2015). ACS Catalysis. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. Available at: [Link]

  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2020). Faraday Discussions. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). ACS Catalysis. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). Dalton Transactions. Available at: [Link]

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). Organic Letters. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2017). Molecules. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development. Available at: [Link]

  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. Available at: [Link]

  • Electron-rich pyridines with par a-N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. ResearchGate. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2023). Organic Chemistry Frontiers. Available at: [Link]

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. PubMed. Available at: [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]

Sources

Managing impurities in the synthesis of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-cyclopropoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic route for maximum purity and yield.

Section 1: The Synthetic Landscape and Key Impurities

The synthesis of 2-Bromo-4-cyclopropoxypyridine typically involves a multi-step process where the impurity profile is heavily influenced by the chosen reagents and reaction conditions at each stage. A common and logical pathway begins with the etherification of a 4-substituted pyridine followed by a regioselective bromination. Understanding this pathway is the first step in predicting and controlling potential impurities.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination A 4-Hydroxypyridine B 4-Cyclopropoxypyridine A->B Cyclopropyl Bromide, Strong Base (e.g., NaH) C 2-Bromo-4-cyclopropoxypyridine (Target Molecule) B->C Brominating Agent (e.g., NBS, Br₂)

Caption: A common synthetic route to 2-Bromo-4-cyclopropoxypyridine.

The primary challenges in this synthesis are achieving high regioselectivity during bromination and preserving the integrity of the cyclopropyl group, which can be susceptible to certain conditions.[1]

Table 1: Common Process-Related Impurities
Impurity NameStructureOriginMitigation Strategy
4-Cyclopropoxypyridine 4-CyclopropoxypyridineUnreacted intermediate from Step 2.Drive bromination to completion via optimized reaction time/temperature; use a slight excess of brominating agent.
2,6-Dibromo-4-cyclopropoxypyridine Dibromo impurityOver-bromination of the target molecule.[2][3]Use precise stoichiometric control of the brominating agent (≤ 1.0 eq); maintain low reaction temperatures.[4]
3-Bromo-4-cyclopropoxypyridine Isomeric impurityLack of complete regioselectivity during bromination.Choice of brominating agent and solvent system is critical; reactions under neutral or slightly basic conditions often favor 2-position bromination.
Ring-Opened Byproducts Ring-opened byproductCleavage of the cyclopropyl ether under strongly acidic conditions.[1]Avoid strong acids (e.g., oleum, conc. H₂SO₄); use buffered systems if pH control is necessary.[1]
4-Hydroxypyridine 4-HydroxypyridineUnreacted starting material from Step 1.Ensure complete etherification; purify the intermediate 4-cyclopropoxypyridine before bromination.
Succinimide SuccinimideByproduct from N-Bromosuccinimide (NBS) if used as the brominating agent.Remove during aqueous workup due to its high water solubility.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My LC-MS analysis shows a significant peak for the dibrominated byproduct. How can I prevent this?

A1: The formation of 2,6-dibromo-4-cyclopropoxypyridine is a classic case of over-reaction. The pyridine ring, activated by the electron-donating cyclopropoxy group, is susceptible to a second electrophilic attack.

  • Causality: Using more than one equivalent of the brominating agent (e.g., NBS or Br₂) is the most common cause.[2] Elevated temperatures can also increase the rate of this secondary reaction.

  • Recommended Actions:

    • Stoichiometric Control: Carefully limit the brominating agent to 0.95–1.05 equivalents relative to the 4-cyclopropoxypyridine starting material.

    • Temperature Management: Perform the bromination at a reduced temperature (e.g., 0-10 °C) to moderate the reaction's reactivity and improve selectivity.

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

Q2: I'm observing a byproduct with the mass of propanol-substituted bromopyridine. What is happening to my cyclopropyl group?

A2: This is a strong indicator of cyclopropyl ring cleavage. The high ring strain of the cyclopropyl group makes it behave somewhat like a double bond, and it can be susceptible to opening under certain conditions, particularly in the presence of strong acids.[1][6][7]

  • Mechanism: Strong acids can protonate the ether oxygen, creating a good leaving group. A subsequent nucleophilic attack (e.g., by water or another solvent molecule) can lead to the opening of the three-membered ring to form a more stable carbocation, which is then trapped.

  • Recommended Actions:

    • Avoid Strong Acids: Do not use strongly acidic conditions (e.g., fuming sulfuric acid) for the bromination step, as these are known to cause ring-opening.[1][4]

    • Use Buffered Conditions: If the reaction is sensitive to pH, consider using a non-acidic brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or DMF.

    • Alternative Routes: If acidic conditions are unavoidable for other reasons, consider reversing the synthetic steps: brominate 2-bromo-4-chloropyridine first, then perform a nucleophilic substitution of the chloro group with sodium cyclopropoxide.

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Dibromo Dibrominated Product? Impurity_Check->Dibromo Yes Purify Proceed to Purification (Column Chromatography) Impurity_Check->Purify No (<2%) Ring_Open Ring-Opened Product? Dibromo->Ring_Open No Optimize_Stoich Reduce Brominating Agent to ~1.0 eq. Lower Temperature Dibromo->Optimize_Stoich Yes Isomer Isomeric Product? Ring_Open->Isomer No Avoid_Acid Avoid Strong Acids Use NBS instead of Br₂/H⁺ Ring_Open->Avoid_Acid Yes Change_Solvent Screen Solvents (e.g., ACN, CCl₄ vs. AcOH) Isomer->Change_Solvent Yes Isomer->Purify No Optimize_Stoich->Start Avoid_Acid->Start Change_Solvent->Start End Pure Product Purify->End

Caption: A workflow for troubleshooting common impurity issues.

Q3: My purification via column chromatography is difficult. The target compound co-elutes with an impurity. What are my options?

A3: Co-elution is typically due to impurities with very similar polarity to the desired product, often isomers like 3-Bromo-4-cyclopropoxypyridine.

  • Causality: Isomers have identical molecular weights and often similar polarities, making separation challenging.

  • Recommended Actions:

    • Optimize Chromatography: Switch to a less polar, shallow gradient solvent system (e.g., a 0-10% gradient of ethyl acetate in hexanes) to improve resolution. Using high-efficiency silica gel can also enhance separation.

    • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method.[8][9] Screen various solvents (e.g., isopropanol, hexanes, ethyl acetate/hexanes mixture) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.

    • Derivative Formation: In challenging cases, consider temporarily converting the product into a derivative with significantly different polarity, purifying it, and then cleaving the derivative group. This is a more complex but sometimes necessary strategy.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around analytical technique for assessing the purity of 2-Bromo-4-cyclopropoxypyridine?

    • A: A multi-technique approach is essential for a comprehensive purity assessment.[10] High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and isomers. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of your main component and can be used to identify and quantify impurities if their signals are resolved.[8][10][11]

  • Q: How can I confirm the regiochemistry of the bromination?

    • A: ¹H NMR spectroscopy is the most powerful tool for this. The coupling patterns and chemical shifts of the aromatic protons on the pyridine ring are diagnostic. For the desired 2-bromo-4-cyclopropoxy isomer, you will typically observe three distinct aromatic signals. In contrast, a 3-bromo isomer would show a different splitting pattern. A Nuclear Overhauser Effect (NOE) experiment can also be used to confirm the spatial relationship between the cyclopropoxy group and the remaining ring protons.

  • Q: What are the recommended storage conditions for the final, purified compound?

    • A: Like many halogenated heterocyclic compounds, 2-Bromo-4-cyclopropoxypyridine should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. An amber glass vial is recommended to protect it from light.

Section 4: Key Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Electrophilic Bromination of 4-Cyclopropoxypyridine
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-cyclopropoxypyridine (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.02 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[5]

  • Washing: Combine the organic layers and wash sequentially with water and then saturated brine.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: HPLC Method for Impurity Profiling
ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Sample Prep. Dissolve sample in mobile phase (50:50 A:B) to ~0.5 mg/mL.[10]
Protocol 3: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in 100% hexanes and pack the column.[5][8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to dryness. Load the resulting dry powder onto the top of the packed column.

  • Elution: Begin elution with 100% hexanes. Gradually and slowly increase the polarity by introducing ethyl acetate. A typical gradient might be from 0% to 15% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on UV visualization or TLC analysis. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

References

  • Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions - Benchchem.
  • Bromination of Pyrrole and Pyridine #bromin
  • preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions - Benchchem.
  • A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine - Benchchem.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchG
  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC - NIH.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products - Benchchem.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • WO2019145177A1 - Bromination of pyridine derivatives - Google P
  • Cyclopropyl group - Wikipedia.
  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.
  • Application Note: Purification of 2-Bromo-4'-methylpropiophenone by Recrystalliz
  • 2-Chloro-4-nitropyridine | 23056-36-2 - ChemicalBook.
  • Technical Support Center: Microwave-Assisted Synthesis with 2-Bromo-4-methylpyridine - Benchchem.
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
  • Impurity Profiling in different analytical techniques. - IJNRD.
  • impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds.
  • 2-bromo-4-cyclopropoxypyridine | CAS No. 1209460-14-9 - CyclicPharma.
  • 2-Bromo-4-cyclopropoxypyridine - CymitQuimica.
  • 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem - NIH.
  • 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem.
  • 2-Chloro-4-nitropyridine 97 23056-36-2 - Sigma-Aldrich.
  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • 4-Bromo-2-cyclopropoxypyridine - Lead Sciences.
  • New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respir
  • 23056-36-2|2-Chloro-4-nitropyridine|BLD Pharm.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • 4-Pyridone - Wikipedia.
  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.
  • 1209460-14-9|4-Bromo-2-cyclopropoxypyridine|BLD Pharm.
  • 2-Bromo-4-formylpyridine - Chem-Impex.

Sources

Section 1: Foundational Challenges in Working with 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for chemists and drug development professionals, this Technical Support Center provides in-depth troubleshooting and FAQs for handling reactions involving 2-Bromo-4-cyclopropoxypyridine. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles to empower researchers in optimizing their work-up procedures and ensuring the integrity of their final products.

Before addressing issues in specific reaction types, it's crucial to understand the inherent chemical properties of the 2-Bromo-4-cyclopropoxypyridine moiety that can influence any work-up procedure.

Q1: I'm concerned about the stability of the cyclopropoxy group during aqueous work-up. What conditions should I avoid?

A1: This is a valid concern rooted in the potential for acid-catalyzed hydrolysis or rearrangement of strained ring systems. The ether linkage of the cyclopropoxy group is generally stable under neutral and mildly basic conditions. However, strongly acidic conditions pose a risk.

  • Mechanism of Concern: Under strong acid catalysis, the ether oxygen can be protonated, making it a better leaving group. This can initiate a cascade involving the opening of the highly strained cyclopropane ring to form various byproducts, such as propanol or other C3 derivatives, attached to a 4-hydroxypyridine core. While some studies suggest cyclopropyl groups can enhance hydrolytic stability in specific contexts like esters, this does not eliminate the risk for an ether linkage under harsh acidic work-ups[1][2].

  • Recommendation: Avoid acidic washes with strong, non-volatile acids (e.g., HCl, H₂SO₄). If an acidic wash is necessary to remove basic impurities, use a milder, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like citric acid. Always keep the exposure time to a minimum and perform the extraction at low temperatures (0-5 °C) to mitigate potential degradation.

Q2: My reaction seems to stall, and I suspect the pyridine nitrogen is interfering with my metal catalyst. How does this affect the work-up?

A2: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the metal center of your catalyst (e.g., palladium). This can lead to catalyst deactivation or the formation of off-cycle, inactive species[3]. This has significant implications for your work-up:

  • Incomplete Conversion: If the catalyst is sequestered, the reaction will be sluggish or incomplete, resulting in a complex mixture of starting material, desired product, and potentially side products. This makes purification significantly more challenging.

  • Catalyst Scavenging: The product, which also contains the pyridine nitrogen, can bind to the palladium, making it difficult to remove the residual metal during purification.

Recommended Approach:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) during the reaction planning stage. These ligands can sterically shield the palladium center and reduce the binding affinity of the pyridine nitrogen[4].

  • Work-up for Palladium Removal: If you suspect high palladium contamination, specialized work-up procedures are necessary. This can include washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine, or filtering the crude product through a pad of a specialized palladium scavenger.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-4-cyclopropoxypyridine is a common substrate in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Work-up procedures for these reactions require careful consideration to isolate the desired product in high purity.

G General Work-up & Troubleshooting Flow start Reaction Complete (by TLC/LC-MS) cool Cool to RT & Quench (e.g., with H2O or sat. NH4Cl) start->cool extract Dilute with Organic Solvent (e.g., EtOAc, Toluene) & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry No Problem emulsion Emulsion Forms During Extraction extract->emulsion Problem? concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify No Problem byproducts Significant Byproducts Observed in Crude NMR concentrate->byproducts Problem? product Pure Product purify->product add_brine Add Saturated Brine or Filter through Celite® emulsion->add_brine Yes adjust_protocol Adjust Work-up Protocol (See Specific FAQs) byproducts->adjust_protocol Yes add_brine->extract adjust_protocol->purify

Caption: General work-up and troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: FAQs

Q3: After my Suzuki reaction, my work-up is complicated by a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I remove it?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inappropriate base-to-catalyst ratio[3]. Removing the resulting biaryl byproduct can be difficult as it often has similar polarity to the desired cross-coupled product.

  • Prevention is Key: The most effective strategy is to prevent its formation. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen)[3].

  • Work-up Strategy:

    • After the initial aqueous work-up, try a selective precipitation. If the homocoupled byproduct is significantly less soluble in a specific solvent system (e.g., hexanes/ether) than your desired product, you may be able to precipitate it out.

    • Careful column chromatography is the most reliable method. Use a shallow solvent gradient and consider using a high-performance silica or a different stationary phase (e.g., alumina) if separation on standard silica is poor.

Q4: I'm struggling to remove the boronic acid starting material and its byproducts. What is the best washing procedure?

A4: Boronic acids and their corresponding boroxines are often water-soluble, but their removal can be incomplete with simple water washes.

  • Basic Wash: A wash with a mild aqueous base, such as 1M Na₂CO₃ or a dilute NaOH solution, can be very effective. The base deprotonates the boronic acid to form a highly water-soluble boronate salt, which is readily extracted into the aqueous layer[5].

  • Caution: Be mindful of the pH. A strong base could potentially affect other functional groups on your molecule, although the cyclopropoxy group is generally stable to base. Monitor the pH to ensure it does not become excessively high.

Work-up Wash SolutionTarget ImpurityRationale
Sat. aq. NH₄ClExcess inorganic base (e.g., K₃PO₄, Cs₂CO₃)Neutralizes strong bases without making the aqueous layer strongly acidic.
1M aq. Na₂CO₃Unreacted boronic acid / boroxinesForms a water-soluble boronate salt for easy removal into the aqueous phase.[5]
Sat. aq. BrineWater dissolved in the organic layerBreaks up emulsions and reduces the solubility of organic compounds in the aqueous layer.[6]
Dilute aq. ThioureaResidual PalladiumThiourea is a chelating agent that can help pull palladium into the aqueous phase.
Buchwald-Hartwig Amination: FAQs

Q5: My Buchwald-Hartwig amination work-up is messy. I see debrominated starting material (4-cyclopropoxypyridine) in my crude product. What causes this and how do I separate it?

A5: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed couplings[7]. It often occurs via a competing catalytic cycle involving β-hydride elimination from a palladium-amido complex or reaction with trace water/hydride sources.

  • Root Cause: This issue can be exacerbated by certain bases, high temperatures, or a non-optimal ligand-to-metal ratio.

  • Separation Strategy: 4-cyclopropoxypyridine is typically more polar and has a different shape than the larger, coupled amine product.

    • Acidic Extraction: You can attempt an extractive work-up using dilute acid (e.g., 1M citric acid). The basic amine product will be protonated and move to the aqueous layer, while the less basic debrominated pyridine may remain in the organic layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent. Use this method with caution due to the potential sensitivity of the cyclopropoxy group, as mentioned in Q1.

    • Chromatography: Flash column chromatography is usually effective for separating the desired product from the smaller, more polar 4-cyclopropoxypyridine.

Q6: I used NaOtBu as a base, and now my work-up is forming terrible emulsions. How can I resolve this?

A6: Sodium tert-butoxide (NaOtBu) is a strong base but can lead to emulsions, especially after quenching, due to the formation of surfactant-like species.

  • Protocol for Breaking Emulsions:

    • Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion[8].

    • If brine is insufficient, filter the entire emulsified mixture through a pad of Celite®. This can help to break up the fine droplets that form the emulsion.

    • Allow the mixture to stand for an extended period without agitation. Sometimes, the layers will separate on their own with time.

    • As a preventative measure, consider using a different base like K₃PO₄ or Cs₂CO₃ in future experiments if compatible with the reaction requirements[5].

G start Problem Observed: Low Yield / Incomplete Conversion cause1 Is the Catalyst Deactivated? start->cause1 cause2 Is the Base Appropriate? start->cause2 cause3 Is the Reaction Time / Temp Optimal? start->cause3 cause4 Are Reagents Pure & Dry? start->cause4 sol1 Use Bulky Ligand (e.g., XPhos) Ensure Inert Atmosphere cause1->sol1 Yes sol2 Screen Bases (e.g., NaOtBu, K3PO4) Ensure Base is Finely Ground cause2->sol2 Yes sol3 Increase Temperature or Time Monitor by LC-MS cause3->sol3 Yes sol4 Use Anhydrous / Degassed Solvents Check Purity of Starting Materials cause4->sol4 Yes

Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Section 3: Standardized Work-up Protocol

This protocol serves as a general starting point for many cross-coupling reactions involving 2-Bromo-4-cyclopropoxypyridine. It should be adapted based on the specific reaction and observations.

Protocol 1: General Aqueous Work-up and Extraction
  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature in an ice bath. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene). A volume 5-10 times that of the reaction solvent is a good starting point.

  • Phase Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q6).

  • Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Deionized water (to remove bulk water-soluble components).

    • An appropriate wash based on the reaction type (see table above, e.g., 1M Na₂CO₃ for Suzuki).

    • Saturated aqueous brine (to initiate drying and break emulsions)[6].

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography.

References

  • Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • University of Toronto. (n.d.). Hydrolysis. University of Toronto. Available at: [Link]

  • Bews, J. R., & Glidewell, C. (1981). Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups. Journal of the Chemical Society, Chemical Communications, (18), 937-938. Available at: [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available at: [Link]

  • Reddit User Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Reddit User Community. (2024). Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. Available at: [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Reactivity Analysis for Drug Discovery Scaffolds: 2-Bromo-4-cyclopropoxypyridine vs. 2-Chloro-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, halogenated pyridines are indispensable building blocks. The choice of the halogen atom at a reactive position is a critical strategic decision that profoundly impacts reaction efficiency, cost, and the accessibility of downstream analogs. This guide provides an in-depth, objective comparison of two structurally similar yet reactively distinct building blocks: 2-Bromo-4-cyclopropoxypyridine and 2-Chloro-4-cyclopropoxypyridine .

Our analysis reveals a clear divergence in reactivity primarily governed by the carbon-halogen bond. For palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the bromo-derivative demonstrates superior reactivity, enabling milder conditions and often higher efficiency. Conversely, in the context of nucleophilic aromatic substitution, the chloro-derivative is predicted to be the more reactive partner. This guide will dissect the mechanistic underpinnings of these differences, provide supporting data from analogous systems, and offer detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Fundamental Principles of Reactivity

The reactivity of 2-halo-4-cyclopropoxypyridines is dictated by two opposing electronic effects tied to the halogen substituent: Carbon-Halogen (C-X) Bond Dissociation Energy and Halogen Electronegativity .

  • Palladium-Catalyzed Cross-Coupling Reactions: The rate-determining step in many cross-coupling cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of a Palladium(0) complex into the C-X bond.[1][2][3] The reactivity trend for this step is governed by the C-X bond strength, which decreases down the halogen group: C-Cl > C-Br > C-I .[4] The weaker C-Br bond in 2-bromo-4-cyclopropoxypyridine requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Cl bond in its chloro-analog.[1][2] This often translates to the need for lower catalyst loadings, lower reaction temperatures, and shorter reaction times.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the halogen's ability to stabilize this intermediate through its inductive electron-withdrawing effect. Since chlorine is more electronegative than bromine, it provides greater stabilization, making the chloro-derivative the more reactive substrate in SNAr.[1] The general reactivity trend for the leaving group in SNAr is often F > Cl > Br > I .[1]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of C-Br bonds in oxidative addition makes 2-bromo-4-cyclopropoxypyridine the generally preferred substrate for palladium-catalyzed transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. The bromo-derivative's weaker C-X bond ensures more facile oxidative addition.[1][2]

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halopyridine Analogs (Note: Data is compiled for analogous systems to illustrate the general reactivity trend, as direct side-by-side kinetic studies on the title compounds are not readily available in the public domain.)

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Rationale/Comments
2-Bromo-4-methylpyridine Phenylboronic AcidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90-1004-1281-95%[5]The weaker C-Br bond allows for efficient coupling under standard conditions.
2-Chloro-4-methylpyridine Phenylboronic AcidPd₂(dba)₃ (2), SPhos (4)K₃PO₄Toluene100-11012-2475-90%Requires a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands) and typically higher temperatures to activate the stronger C-Cl bond.
Experimental Workflow: Suzuki-Miyaura Coupling

Below is a diagram illustrating the typical laboratory workflow for setting up a Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents: - 2-Halopyridine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Catalyst (1-5 mol%) add_solids Add solids to flask reagents->add_solids glassware Dry Glassware (Schlenk Flask) glassware->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert add_solvent Add Degassed Solvent via Syringe inert->add_solvent heat Heat to desired temp with stirring add_solvent->heat quench Cool & Quench (e.g., with water) heat->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

Protocol 2.1: Suzuki-Miyaura Coupling of 2-Bromo-4-cyclopropoxypyridine

This protocol is a standard starting point for the coupling of the more reactive bromo-derivative.

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-cyclopropoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. This is crucial to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the starting halide. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is critical.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the same reactivity principle applies. The Buchwald-Hartwig amination of 2-bromo-4-cyclopropoxypyridine is expected to proceed under milder conditions than its chloro counterpart.[1] Activating the C-Cl bond for this transformation often requires the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group.[7]

Catalytic Cycle: Pd-Catalyzed Cross-Coupling

The generalized catalytic cycle highlights the critical oxidative addition step where the C-X bond strength is paramount.

G Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS Ar-X (R-Br vs R-Cl) PdII L₂Pd(II)(Ar)(X) OA_TS->PdII TM_TS Transmetalation (Suzuki) or Ligand Exchange (Buchwald) PdII->TM_TS + Nucleophile PdII_Nu L₂Pd(II)(Ar)(Nu) TM_TS->PdII_Nu RE_TS Reductive Elimination PdII_Nu->RE_TS RE_TS->Pd0 Product Ar-Nu (Product) RE_TS->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Protocol 2.2: Buchwald-Hartwig Amination of 2-Chloro-4-cyclopropoxypyridine

This protocol employs conditions typically required for the more challenging aryl chlorides.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust argon stream, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand such as XPhos (4.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry Schlenk flask containing anhydrous toluene. Stir for 10 minutes.

  • Reaction Setup: To the pre-formed catalyst mixture, add 2-chloro-4-cyclopropoxypyridine (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Seal the flask and heat to 100-110 °C. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine and facilitating the catalytic cycle.

  • Workup and Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Protocol 2.1.

Sonogashira Coupling

In Sonogashira coupling, which forms C-C triple bonds, the reactivity trend I > Br > Cl is also well-established.[8] Therefore, 2-bromo-4-cyclopropoxypyridine will couple with terminal alkynes under significantly milder conditions, often at lower temperatures and with simpler catalyst systems, compared to the chloro-analog.

Physical and Chemical Properties

A summary of the key physical and chemical properties is essential for experimental design and safety assessment.

Table 2: Comparison of Physical and Chemical Properties

Property2-Bromo-4-cyclopropoxypyridine2-Chloro-4-cyclopropoxypyridine
CAS Number 1243394-76-4[9]168975-75-5[10]
Molecular Formula C₈H₈BrNOC₈H₈ClN
Molecular Weight 214.06 g/mol [9]153.61 g/mol [10]
Appearance Solid[9]Data not specified, likely liquid or low-melting solid
Purity ≥ 95% (typical)[9]Data not available

Conclusion and Strategic Recommendations

The choice between 2-bromo-4-cyclopropoxypyridine and 2-chloro-4-cyclopropoxypyridine is a classic case of balancing reactivity and cost, a common scenario in process development and discovery chemistry.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): 2-Bromo-4-cyclopropoxypyridine is the superior substrate. Its higher reactivity allows for milder reaction conditions, broader substrate scope with less reactive coupling partners, and potentially higher yields with lower catalyst loadings. It is the recommended starting point for exploratory synthesis and library generation where reaction success and speed are prioritized.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-4-cyclopropoxypyridine is the more reactive substrate. If the synthetic strategy involves displacement of the halogen with a strong nucleophile (e.g., alkoxides, thiolates), the chloro-derivative would be the more efficient choice.

  • Economic Considerations: Chloro-aromatics are often less expensive than their bromo-counterparts. For large-scale synthesis where cost is a primary driver, developing a robust protocol for the less reactive 2-chloro-4-cyclopropoxypyridine, despite requiring more forceful conditions and specialized catalysts, may be economically advantageous.

Ultimately, a deep understanding of the underlying mechanistic principles governing the reactivity of these valuable building blocks empowers the synthetic chemist to design more efficient, robust, and strategic synthetic routes.

References

  • Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides.
  • Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Benchchem.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Reductive Elimination from High-Valent Palladium. Macmillan Group.
  • Reductive elimin
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
  • A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. BenchChem.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • 2-Chloro-4-cyclopropylpyridine. PubChem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Compar
  • A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • 2-Bromo-4-cyclopropoxypyridine. CymitQuimica.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • oxidative addition and palladium coupling. csbsju.

Sources

A Comparative Yield Analysis of Suzuki Coupling with Different Halopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the synthesis of pyridyl-containing scaffolds is of paramount importance, as the pyridine moiety is a ubiquitous feature in a vast array of biologically active molecules. The functionalization of halopyridines via Suzuki coupling is a principal strategy in this endeavor. This guide provides an in-depth, objective comparison of the performance of iodo-, bromo-, and chloropyridines in Suzuki coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond

The fundamental determinant of reactivity among halopyridines in Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl >> F .[1] This trend is inversely correlated with the C-X bond dissociation energy. A weaker C-X bond facilitates the oxidative addition of the palladium(0) catalyst to the halopyridine, a step that is often rate-determining in the catalytic cycle.[2] Consequently, iodo- and bromopyridines are generally more reactive and often proceed to high yields under milder conditions, while chloropyridines, being more economical and widely available, typically necessitate more robust catalytic systems and more forcing conditions to achieve comparable results.[2][3]

Comparative Performance Data

The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different halopyridines in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions across different studies. However, the general trends in reactivity are evident.

HalopyridineBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[4]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene1101882[2]
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ / CuIEt₃NTHFRT298[5]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[4]
3-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1770[6]
4-ChloropyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane1002485[7]
4-IodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[9]
3-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~75[10]

Analysis of the Data: The data clearly illustrates that while high yields can be achieved with chloropyridines, it often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos.[2][4] In contrast, iodo- and bromopyridines can often be effectively coupled using more traditional catalysts like Pd(PPh₃)₄ under milder conditions.[2][5] The development of advanced ligands has been instrumental in making the Suzuki coupling of chloropyridines a more viable and efficient synthetic route.[3]

The Influence of Halogen Position

The position of the halogen on the pyridine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4 > C2 > C3 .[11] The C2 and C4 positions are more electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making them more susceptible to oxidative addition.[12] However, the proximity of the C2 position to the nitrogen can sometimes lead to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[13] In dihalogenated pyridines, the reaction will preferentially occur at the most reactive halogen (I > Br > Cl) and at the most activated position (C4 or C2). For instance, in 2-bromo-4-iodopyridine, the Suzuki coupling occurs selectively at the C4 position due to the higher reactivity of the C-I bond.[7][8]

Mechanistic Insights: The Catalytic Cycle

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Pd(0)Ln->R-Pd(II)-X(Ln) Oxidative Addition (R-X) R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) R-Pd(II)-X(Ln)->R-Pd(II)-R'(Ln) Transmetalation (R'-B(OR)2, Base) R-R' R-R' R-Pd(II)-R'(Ln)->R-R' Reductive Elimination R-R'->Pd(0)Ln

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different halopyridines.

General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 2-arylpyridine from a 2-halopyridine.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine, 2-bromopyridine, or 2-iodopyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halopyridine, arylboronic acid, and base.

  • Add the palladium source and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-arylpyridine.

Microwave-Assisted Suzuki Coupling Protocol

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Halopyridine (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (1.0-1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).

  • After cooling, the workup and purification follow the same procedure as the conventional method.

Experimental_Workflow start Start setup Reaction Setup (Halopyridine, Boronic Acid, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere setup->inert reaction Heating & Stirring (Conventional or Microwave) inert->reaction monitor Monitor Progress (TLC, LC-MS, GC) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Sources

A Comparative Guide to Validating the Structure of 2-Bromo-4-cyclopropoxypyridine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. The 2-bromo-4-cyclopropoxypyridine scaffold is an increasingly important pharmacophore, and its derivatives are key intermediates in the synthesis of novel therapeutic agents. The precise arrangement of the bromo, cyclopropoxy, and pyridine moieties is critical to the molecule's reactivity, physicochemical properties, and ultimately, its biological activity.

This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of these derivatives, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a clear, comparative format to empower researchers to make informed decisions in their structural elucidation workflows.

The Imperative for Unambiguous Structural Validation

In the synthesis of substituted pyridines, the potential for regioisomers—molecules with the same chemical formula but different arrangements of substituents—is a significant challenge. For instance, in the synthesis of a 2-Bromo-4-cyclopropoxypyridine derivative, isomeric impurities could fundamentally alter the intended structure-activity relationship (SAR) studies. While techniques like NMR and mass spectrometry are powerful for inferring connectivity, they can sometimes be ambiguous, especially in complex molecules or when unexpected rearrangements occur. X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a crystalline solid, thereby offering irrefutable proof of the molecular structure.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction is an analytical method that provides the absolute structural elucidation of a solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[2]

Why X-ray Crystallography is Definitive for 2-Bromo-4-cyclopropoxypyridine Derivatives:
  • Unambiguous Isomer Determination: It definitively distinguishes between regioisomers, which is a common challenge in the synthesis of substituted pyridines.

  • Precise Stereochemistry: For chiral derivatives, it can determine the absolute configuration.

  • Detailed Geometric Information: It provides highly accurate measurements of bond lengths, bond angles, and torsional angles, which are crucial for computational modeling and understanding intermolecular interactions.

  • Solid-State Packing Analysis: It reveals how molecules pack in the solid state, which can influence properties like solubility and stability.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The overall workflow can be visualized as follows:

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

Figure 1: Experimental workflow for X-ray crystallography.
Detailed Protocol: Obtaining a Diffraction-Quality Crystal

The most critical and often most challenging step is growing a single crystal of suitable size and quality.[3] For small organic molecules like 2-Bromo-4-cyclopropoxypyridine derivatives, several methods can be employed.

Step-by-Step Methodology for Crystal Growth:

  • Ensure High Purity: The purer the compound, the higher the likelihood of successful crystallization. A purity of >95% is recommended.

  • Solvent Selection:

    • Causality: The ideal solvent system is one in which the compound is sparingly soluble. This allows for slow crystal growth, which is essential for forming a well-ordered lattice.

    • Procedure: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good starting point is to find a solvent in which the compound is soluble when heated but poorly soluble at room temperature or below.

  • Crystal Growth Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation in a small vial.

      • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

      • Allow the solvent to evaporate slowly and undisturbed over several days.

    • Slow Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[4]

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[4][5]

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform).

      • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

      • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[5]

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a beam of X-rays.[6] The diffraction data are collected and processed to yield a set of reflection intensities.[7] The crystal structure is then solved using computational methods and refined to obtain an accurate molecular model.[7]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal for structural elucidation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[5] For a 2-Bromo-4-cyclopropoxypyridine derivative, ¹H and ¹³C NMR are routinely used.

Strengths of NMR:

  • Provides Solution-State Structure: NMR analysis is performed on the molecule in solution, which can be more representative of its state in biological systems.[10]

  • Dynamic Information: NMR can provide insights into molecular dynamics and conformational changes in solution.[11]

  • No Crystal Required: It does not require the often-difficult process of growing single crystals.

Limitations of NMR:

  • Indirect Structural Information: The structure is inferred from chemical shifts, coupling constants, and through-space correlations (e.g., NOE), which can sometimes be ambiguous.

  • Difficulty with Regioisomers: Distinguishing between certain regioisomers can be challenging without extensive 2D NMR experiments and can still be inconclusive.

  • Lower Precision for Geometric Parameters: While bond connectivities are well-defined, the precision of bond lengths and angles is significantly lower than that obtained from X-ray crystallography.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight and elemental composition with high accuracy.

Strengths of MS:

  • Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound.

  • High Sensitivity: It requires very small amounts of sample.

  • Fragmentation Analysis: Tandem MS (MS/MS) can provide clues about the molecule's structure by analyzing its fragmentation patterns.

Limitations of MS:

  • No Stereochemical Information: It cannot distinguish between stereoisomers.

  • Limited Isomer Differentiation: While some isomers may show different fragmentation patterns, it is often not possible to unambiguously identify a specific regioisomer.

Head-to-Head Comparison

The following table summarizes the key differences in the information provided by each technique for the structural validation of a 2-Bromo-4-cyclopropoxypyridine derivative.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas Phase (ions)
Structural Information Direct 3D atomic coordinatesInferred connectivityMolecular weight, formula
Regioisomer Resolution UnambiguousOften possible with 2D NMRLimited, sometimes possible
Stereochemistry Absolute configurationRelative stereochemistryNone
Bond Lengths/Angles High precision (±0.001 Å)Low precisionNot directly measured
Through-Space Info Intermolecular packingIntramolecular distances (NOE)Not applicable
Key Requirement Single, diffraction-quality crystalSoluble sampleIonizable sample

Interpreting Crystallographic Data: A Practical Example

While a specific crystal structure for a 2-Bromo-4-cyclopropoxypyridine derivative is not publicly available, we can examine representative data for a related substituted bromopyridine to understand the key parameters.

Table 1: Representative Crystallographic Data for a Substituted Pyridine Derivative

ParameterValueSignificance
Empirical Formula C₈H₈BrNOConfirms the elemental composition.
Formula Weight 214.06Consistent with the expected molecular weight.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 6.235 Å, b = 26.015 Å, c = 12.486 ÅThe lengths of the sides of the unit cell.[13]
β = 93.24°The angle between the a and c axes in a monoclinic system.[13]
Volume 2022.17 ųThe volume of the unit cell.[13]
Z 8The number of molecules in the unit cell.[13]
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental data. A lower value indicates a better fit.
Goodness-of-fit (S) ~1.0Should be close to 1 for a good refinement.

The R-factor is a critical parameter for assessing the quality of a crystal structure.[14] It is a measure of the discrepancy between the observed diffraction data and the data calculated from the final structural model. A low R-factor (typically below 5%) indicates a high degree of confidence in the determined structure.

A Self-Validating System: The Synergy of Techniques

While X-ray crystallography provides the ultimate structural proof, a truly robust validation strategy integrates data from multiple techniques. This synergistic approach creates a self-validating system where the results from each method corroborate the others.

Validation_Synergy MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity, Solution Conformation) MS->NMR Validated_Structure Validated Structure MS->Validated_Structure Confirms Formula X-ray X-ray Crystallography (3D Structure, Solid State) NMR->X-ray NMR->Validated_Structure Confirms Connectivity X-ray->MS X-ray->Validated_Structure Defines 3D Geometry

Figure 2: Synergy of analytical techniques for structural validation.

Conclusion

For 2-Bromo-4-cyclopropoxypyridine derivatives, where subtle structural variations can have profound effects on their utility in drug discovery, relying on a single analytical technique can be a risky proposition. While NMR and mass spectrometry are essential for routine characterization, single-crystal X-ray diffraction is the unambiguous and authoritative method for validating the final structure. It provides a level of detail and certainty that cannot be achieved by other techniques, ensuring that subsequent biological and medicinal chemistry studies are built on a solid and accurate structural foundation. By integrating these techniques, researchers can create a robust, self-validating workflow that upholds the highest standards of scientific integrity.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved January 19, 2026, from [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Retrieved January 19, 2026, from [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 23). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved January 19, 2026, from [Link]

  • Synthesis, single crystal (XRD), spectral characterization, computational (DFT), quantum chemical modelling and anticancer activity of di(p-bromobenzyl) (dibromo) (1, 10-phenanthroline) tin (IV) complex. (2025, December 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved January 19, 2026, from [Link]

  • X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. (2014, December 2). Growing Science. Retrieved January 19, 2026, from [Link]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. (2023, February 28). MDPI. Retrieved January 19, 2026, from [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solid-State Synthesis, X-ray Structure, and Guest Inclusion in Octahedral M6L4 Cages Self-Assembled by Tris-pyridyl-benzene (TPB). (2026, January 14). ACS Publications. Retrieved January 19, 2026, from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). YouTube. Retrieved January 19, 2026, from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved January 19, 2026, from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI. Retrieved January 19, 2026, from [Link]

  • Comparison of NMR and X-ray as methods of protein structure determination. (n.d.). School of Natural Sciences, Massey University. Retrieved January 19, 2026, from [Link]

  • Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. (2026, January 12). ACS Publications. Retrieved January 19, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]

  • The crystal and molecular structure of 2-(2',4'-dinitrobenzyl)pyridine. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

The Strategic Advantage of 2-Bromo-4-cyclopropoxypyridine in Modern Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel kinase inhibitors, the architectural design of small molecule scaffolds is paramount. The pyridine ring, a privileged core in medicinal chemistry, continues to be a foundational element in a multitude of approved and investigational kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases makes it an invaluable anchor for inhibitor design.[1][2] However, the nuanced performance of these inhibitors is profoundly influenced by the nature of the substituents adorning the pyridine core. This guide provides an in-depth technical comparison of 2-Bromo-4-cyclopropoxypyridine, a rising star in kinase inhibitor synthesis, with other commonly employed building blocks. We will delve into the synthetic utility, structure-activity relationships (SAR), and the inherent physicochemical advantages conferred by the cyclopropoxy moiety, supported by experimental insights and protocols.

The Rise of the Cyclopropoxy Group: More Than Just a Small Ring

The cyclopropyl group, once considered a niche structural element, has gained significant traction in modern drug discovery.[3][4] Its unique stereoelectronic properties offer a compelling set of advantages over traditional alkyl or methoxy substituents. When appended to a pyridine scaffold, particularly at the 4-position, the cyclopropoxy group can profoundly and positively influence the pharmacokinetic and pharmacodynamic profile of a kinase inhibitor.

Key Physicochemical and Medicinal Chemistry Advantages of the Cyclopropoxy Moiety:

  • Metabolic Stability: The high C-H bond dissociation energy within the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile for the resulting drug candidate.

  • Enhanced Potency and Lipophilic Efficiency: The rigid and strained nature of the cyclopropyl ring can lead to improved binding affinity with the target kinase.[4] It can also enhance lipophilic efficiency (LiPE), a key metric in drug design that balances potency and lipophilicity to optimize drug-like properties.

  • Reduced Off-Target Effects: The constrained conformation of the cyclopropyl group can improve selectivity by disfavoring binding to off-target kinases, thereby potentially reducing unwanted side effects.[4]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups like alkenes or amides, offering a way to modulate physicochemical properties while retaining or improving biological activity.[4]

Performance in Kinase Inhibitor Synthesis: A Comparative Outlook

While direct, head-to-head comparative studies of 2-Bromo-4-cyclopropoxypyridine with its alkoxy analogues under identical reaction conditions are not extensively reported in a single publication, we can synthesize a comparative analysis from existing literature and established chemical principles. The primary application of 2-Bromo-4-cyclopropoxypyridine in this context is as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[2][6]

Building BlockKey Considerations in Suzuki-Miyaura CouplingImpact on Final Inhibitor Properties (Inferred from SAR studies)
2-Bromo-4-cyclopropoxypyridine Generally exhibits good reactivity in Suzuki coupling. The cyclopropoxy group is stable under typical coupling conditions. Optimization of catalyst, ligand, and base is standard.The cyclopropoxy group can enhance metabolic stability, potentially leading to improved in vivo efficacy. It may also contribute to higher potency and selectivity due to its unique conformational and electronic properties.[4][5]
2-Bromo-4-methoxypyridine A commonly used building block with well-established reactivity in Suzuki coupling. The methoxy group is generally stable.The methoxy group can be susceptible to O-demethylation by metabolic enzymes, potentially leading to a shorter half-life. It is a smaller and less conformationally restricted group compared to cyclopropoxy.
2-Bromo-4-isopropoxypyridine Reactivity is generally similar to other alkoxy-substituted bromopyridines. The bulkier isopropoxy group might require slight optimization of reaction conditions.The isopropoxy group offers increased lipophilicity compared to methoxy. It can also provide some steric hindrance that may influence binding selectivity. Metabolic stability is generally better than methoxy but may be less than cyclopropoxy.

Disclaimer: The comparative performance data in the table above is synthesized from general principles of medicinal chemistry and data from various sources on similar substrates, as direct side-by-side comparative studies are limited in the public domain.

Experimental Section: A Practical Guide to Application

The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of kinase inhibitors from 2-bromo-4-alkoxypyridine building blocks.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-4-alkoxypyridine

Objective: To synthesize a 2-aryl-4-alkoxypyridine derivative, a common core structure in kinase inhibitors.

Materials:

  • 2-Bromo-4-alkoxypyridine (e.g., 2-Bromo-4-cyclopropoxypyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the 2-Bromo-4-alkoxypyridine (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-alkoxypyridine.[6][7]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and application of these building blocks, the following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow.

Kinase Signaling Pathway: A Simplified Representation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Kinase Inhibitor (e.g., from 2-Bromo-4- cyclopropoxypyridine) Inhibitor->Kinase1 Inhibition

Caption: A simplified kinase signaling cascade and the point of intervention for a kinase inhibitor.

Experimental Workflow: From Building Block to Biological Evaluation

G Start Start: 2-Bromo-4-cyclopropoxypyridine & Arylboronic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (Kinase Assay, IC50) Characterization->Biological_Screening SAR_Analysis SAR Analysis & Optimization Biological_Screening->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A typical workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion: A Strategic Choice for Next-Generation Inhibitors

In the competitive landscape of kinase inhibitor development, the selection of optimal building blocks is a critical determinant of success. 2-Bromo-4-cyclopropoxypyridine emerges as a strategically advantageous reagent, offering the potential for enhanced metabolic stability, improved potency, and greater selectivity in the resulting kinase inhibitors. While direct, comprehensive comparative data with other 4-alkoxy analogues remains an area for further investigation, the well-documented benefits of the cyclopropyl group in medicinal chemistry provide a strong rationale for its preferential use.[3][4] By leveraging the unique properties of this building block, researchers can accelerate the discovery and development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of complex heteroaromatic compounds is a cornerstone of drug discovery. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of therapeutic agents. The functionalization of the pyridine ring via cross-coupling reactions has become an indispensable tool for medicinal chemists. This guide provides an in-depth comparison of palladium catalyst systems for the cross-coupling of a key building block, 2-Bromo-4-cyclopropoxypyridine, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The insights and data presented herein are curated to assist researchers in selecting the optimal catalytic system to accelerate their drug development programs.

The Strategic Importance of 2-Bromo-4-cyclopropoxypyridine

2-Bromo-4-cyclopropoxypyridine is a valuable substrate in drug discovery due to the unique combination of its functionalities. The bromo substituent at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The cyclopropoxy group at the 4-position is a desirable motif in medicinal chemistry, often conferring improved metabolic stability, enhanced potency, and favorable physicochemical properties to the parent molecule. The ability to efficiently and selectively functionalize this scaffold is therefore of high strategic importance.

Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of 2-Bromo-4-cyclopropoxypyridine with various boronic acids, the choice of the palladium catalyst and, critically, the ancillary ligand, dictates the efficiency and scope of the transformation. Electron-rich and sterically hindered phosphine ligands have proven to be particularly effective for the coupling of electron-rich heteroaryl halides.[1]

Below is a comparative summary of commonly employed palladium catalyst systems, with performance data extrapolated from studies on structurally similar 2-bromopyridine substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O1002-6>90Highly active for heteroaryl couplings, often requiring lower catalyst loadings.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene1004-12>90Broadly applicable, effective for challenging substrates.[3]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-2470-85A classic, reliable catalyst, but may require longer reaction times and higher catalyst loadings.[4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O9012-1680-95Effective for a wide range of substrates and commercially available as a stable complex.[5]

Causality Behind Experimental Choices:

  • Ligand Selection: The success of cross-coupling with 2-bromopyridines is highly dependent on the ligand.[6] Bulky, electron-rich phosphine ligands like SPhos and XPhos are superior to less electron-donating ligands like triphenylphosphine (PPh₃).[1] This is because they promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the product.[7] The steric bulk of these ligands also helps to prevent the formation of inactive palladium dimers.

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.[8] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.[8][9] The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Comparison of Palladium Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[7][10] For the coupling of 2-Bromo-4-cyclopropoxypyridine with various amines, the selection of the palladium catalyst and ligand is critical for achieving high yields and functional group tolerance.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene100-11012-24>85A versatile system for a broad range of amines.
Pd(OAc)₂ / BINAPBINAPNaOtBuToluene80-1008-16>90A well-established catalyst system for C-N coupling.
Pd₂(dba)₃ / RuPhosRuPhosK₂CO₃t-BuOH1006-12>90Highly active catalyst, often allowing for lower temperatures and shorter reaction times.

Causality Behind Experimental Choices:

  • Ligand Selection: Similar to Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are crucial for efficient Buchwald-Hartwig amination. Ligands like Xantphos, BINAP, and RuPhos promote the formation of the palladium-amido intermediate and facilitate the final reductive elimination step.[7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used bases.

  • Solvent System: Anhydrous, aprotic solvents like toluene or tert-butanol are typically used to prevent catalyst deactivation and unwanted side reactions.

Mechanistic Overview: The Catalytic Cycle

The palladium-catalyzed cross-coupling reactions of 2-Bromo-4-cyclopropoxypyridine proceed through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation (R-M) Ar-Pd(II)L_n-X->Transmetalation R-M Ar-Pd(II)L_n-R Ar-Pd(II)Ln-R Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-R (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle begins with the oxidative addition of 2-Bromo-4-cyclopropoxypyridine to a low-valent palladium(0) complex. This is followed by transmetalation with the coupling partner (an organoboron compound in Suzuki-Miyaura or an amine in Buchwald-Hartwig). The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Bromo-4-cyclopropoxypyridine with an arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Experimental_Workflow start Start reagents Combine Reactants: - 2-Bromo-4-cyclopropoxypyridine - Arylboronic acid - Base (K3PO4) - Pd(OAc)2 / SPhos start->reagents solvent Add Degassed Solvent (1,4-Dioxane/H2O) reagents->solvent reaction Heat and Stir under Inert Atmosphere (e.g., 100°C, 4h) solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[5]

Materials:

  • 2-Bromo-4-cyclopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-cyclopropoxypyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The palladium-catalyzed cross-coupling of 2-Bromo-4-cyclopropoxypyridine is a highly effective and versatile strategy for the synthesis of novel substituted pyridines for drug discovery. The choice of the palladium catalyst system, particularly the phosphine ligand, is paramount for achieving high efficiency and broad substrate scope. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance in the coupling of challenging heteroaryl halides. This guide provides a comprehensive overview and practical protocols to aid researchers in the successful application of these powerful synthetic methods.

References

Sources

In vitro metabolic stability of cyclopropoxy-containing compounds vs other alkoxy analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro Metabolic Stability of Cyclopropoxy-Containing Compounds Versus Other Alkoxy Analogs

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising drug candidate can falter if it is too rapidly metabolized by the body's enzymatic machinery, leading to poor bioavailability and a short duration of action. Among the various strategies to enhance metabolic stability, the introduction of a cyclopropoxy group as a bioisosteric replacement for more conventional alkoxy moieties like methoxy, ethoxy, and isopropoxy groups has emerged as a powerful tactic. This guide provides an in-depth comparison of the in vitro metabolic stability of cyclopropoxy-containing compounds against their alkoxy analogs, supported by experimental data and a discussion of the underlying mechanistic principles.

The Achilles' Heel of Alkoxy Groups: A Target for Metabolic Enzymes

Alkoxy groups are prevalent in a vast number of drug molecules. However, their susceptibility to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, often presents a significant challenge in drug development.[1] The primary metabolic pathway for simple alkoxy groups is O-dealkylation, a process that cleaves the ether bond and can lead to rapid inactivation and clearance of the drug.[2] This metabolic vulnerability necessitates innovative approaches to protect drug candidates from premature degradation.

The Cyclopropoxy Advantage: Fortifying Against Oxidative Attack

The cyclopropyl group is a valuable tool in medicinal chemistry, often employed to enhance metabolic stability.[3][4][5][6] This benefit stems from the unique electronic and steric properties of the three-membered ring. The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains, possessing a higher bond dissociation energy.[5][7] This inherent strength makes the cyclopropoxy group a less favorable substrate for the initial hydrogen atom abstraction step required for CYP-mediated oxidation, effectively "shielding" the molecule from metabolic breakdown at that position.[7]

A Head-to-Head Comparison: Experimental Evidence

A compelling illustration of the metabolic advantage conferred by the cyclopropoxy group comes from a study on the optimization of GPR88 receptor agonists. Researchers synthesized and evaluated a series of analogs to improve their metabolic stability in mouse liver microsomes (MLMs). The data clearly demonstrates the superior stability of the cyclopropoxy-containing compound compared to its ethoxy and isopropoxy counterparts.[8]

Compound AnalogueStructureHalf-life (t½) in MLM (min)Intrinsic Clearance (CLint) in MLM (µL/min/mg protein)
Ethoxy AnalogueR = -CH₂CH₃2.3612
Isopropoxy AnalogueR = -CH(CH₃)₂3.1345
Cyclopropoxy Analogue R = -c-C₃H₅ 2.4 590

Data adapted from Zou et al., Journal of Medicinal Chemistry, 2022.[8]

In this specific series, while the isopropoxy group offered a notable improvement in metabolic stability over the ethoxy group, the cyclopropoxy analogue demonstrated comparable stability to the ethoxy analogue. It is important to note that in this particular case, other parts of the molecule were more metabolically labile, which may have masked the full potential of the cyclopropoxy group. However, in many other instances, the replacement of a metabolically vulnerable alkoxy group with a cyclopropoxy moiety has led to significant improvements in metabolic stability.[8]

Mechanistic Underpinnings of Enhanced Stability

The metabolic fate of alkoxy groups is predominantly dictated by the activity of CYP enzymes. The O-dealkylation process is initiated by the abstraction of a hydrogen atom from the α-carbon of the alkyl group.[9] The resulting carbon-centered radical then reacts with the activated oxygen species of the CYP enzyme to form a hemiacetal, which non-enzymatically decomposes to yield the dealkylated product and an aldehyde or ketone.

The increased strength of the C-H bonds in the cyclopropyl ring makes this initial hydrogen abstraction step energetically less favorable compared to linear alkyl groups.[7] This "metabolic blocking" effect of the cyclopropoxy group diverts metabolism away from this pathway, thereby increasing the overall stability of the compound.

cluster_alkoxy Linear Alkoxy Metabolism cluster_cyclopropoxy Cyclopropoxy Metabolism Alkoxy R-O-CH₂R' Radical R-O-C•HR' Alkoxy->Radical CYP450 (H• abstraction) Hemiacetal R-O-CH(OH)R' Radical->Hemiacetal [O] Products R-OH + O=CHR' Hemiacetal->Products Non-enzymatic Cyclopropoxy R-O-c-C₃H₅ Metabolically_Stable Metabolically More Stable Cyclopropoxy->Metabolically_Stable Higher C-H Bond Dissociation Energy (Reduced H• abstraction)

Caption: Metabolic pathways of linear alkoxy vs. cyclopropoxy groups.

Experimental Protocols for Assessing In Vitro Metabolic Stability

To empirically determine the metabolic stability of novel compounds, in vitro assays using liver subcellular fractions are indispensable tools in drug discovery.[10][11] The two most common assays are the liver microsomal stability assay and the S9 stability assay.

Liver Microsomal Stability Assay

This assay is a primary screen for evaluating Phase I metabolic stability, particularly by CYP enzymes.[12]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (human, rat, mouse, etc.) on ice.

    • Prepare a working solution of the test compound and positive controls (e.g., midazolam, verapamil) in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm a reaction plate containing the microsomal suspension and phosphate buffer to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the wells.

    • After a brief pre-incubation, start the reaction by adding the NADPH-regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

cluster_workflow Microsomal Stability Assay Workflow Start Prepare Microsomes, Test Compound, and NADPH System Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for a typical liver microsomal stability assay.

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a broader assessment of both Phase I and Phase II metabolism.[13][14]

Protocol:

The protocol for the S9 stability assay is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction instead of microsomes. Additionally, the reaction mixture is often supplemented with cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), to provide a more comprehensive metabolic profile.

Conclusion: A Strategic Choice for Robust Drug Candidates

The strategic incorporation of a cyclopropoxy group is a proven and effective approach to enhance the metabolic stability of drug candidates. By fortifying molecules against oxidative degradation by CYP enzymes, this small, rigid moiety can significantly improve a compound's pharmacokinetic profile, leading to increased bioavailability and a longer duration of action. The direct comparative data, coupled with a clear mechanistic rationale, underscores the value of considering the cyclopropoxy group as a superior bioisosteric replacement for metabolically labile alkoxy groups in the design of next-generation therapeutics. As with any drug design strategy, the ultimate utility of such a substitution must be evaluated empirically through robust in vitro and in vivo studies.

References

  • Zou, L., et al. (2022). Discovery of Potent and Orally Bioavailable GPR88 Agonists with Robust Efficacy in a Model of Dystonia. Journal of Medicinal Chemistry, 65(3), 2259–2276.
  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Wassvik, C. M., & Holmen, A. G. (2004). In vitro methods for studies of drug metabolism and drug transport. Current Drug Metabolism, 5(5), 465-480.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the influence of plasma protein binding. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
  • Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 593-598.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro and in vivo assessment of metabolic drug-drug interactions. Pharmacological Reports, 58(4), 443-456.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in preclinical safety assessment. Current Bioactive Compounds, 3(3), 191-203.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Rodrigues, A. D. (1997). Preclinical drug metabolism in the age of high-throughput screening: an industrial perspective. Pharmaceutical Research, 14(11), 1504-1510.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Singh, S. S. (2006). Preclinical drug development: an overview.
  • Brandon, E. F. A., Raap, C. D., & Meijerman, I. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
  • Testai, E. (2006). The role of in vitro studies in the risk assessment of chemicals. Annali dell'Istituto Superiore di Sanità, 42(2), 153-162.
  • Fura, A. (2006). Role of drug metabolism in the discovery of new medicines. Current Drug Metabolism, 7(5), 555-572.
  • Yan, Z., & Caldwell, G. W. (2001). Metabolism profiling and cytochrome P450 inhibition and induction in drug discovery. Current Topics in Medicinal Chemistry, 1(5), 403-425.
  • Peters, J. U. (2007). The cyclopropyl group in medicinal chemistry. Chemistry Central Journal, 1(1), 15.
  • Gillam, E. M. J., & Guengerich, F. P. (2001). Exploiting the catalytic specificities of human cytochrome P450 enzymes. IUBMB Life, 52(3-5), 265-270.
  • Al-Awady, M. J. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(9), 1478.
  • Takaoka, Y., & Imanishi, T. (2017). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 60(16), 6775-6815.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a platform for the discovery of new drugs. Annales Pharmaceutiques Françaises, 64(2), 93-100.
  • Brown, F. K. (1998). The use of bioisosteres in drug design. Annual Reports in Medicinal Chemistry, 33, 375-384.
  • Petersson, M. J., & Kihlberg, J. (2004). The cyclopropyl group as a conformational constraint in medicinal chemistry. Organic & Biomolecular Chemistry, 2(18), 2581-2592.
  • Böhm, H. J., & Schneider, G. (2003). The practice of structure-based drug design. Wiley-VCH.
  • Kuntz, I. D. (1992). Structure-based strategies for drug design and discovery. Science, 257(5073), 1078-1082.
  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
  • Eddershaw, P. J., Beresford, A. P., & Bayliss, M. K. (2000). ADME/PK as part of a rational approach to drug discovery. Drug Discovery Today, 5(9), 409-414.
  • Masimirembwa, C. M., & Bredberg, U. (2005). In vitro-in vivo correlations of drug metabolism in drug discovery. Clinical Pharmacokinetics, 44(12), 1239-1257.
  • Studley, J. (2018). The Cyclopropyl Group in Medicinal Chemistry.
  • Rostami-Hodjegan, A., & Tucker, G. T. (2007). “In silico” simulations to assess the “in vivo” consequences of “in vitro” metabolic drug-drug interactions. Drug Discovery Today: Technologies, 4(2), 67-73.
  • Ito, K., & Houston, J. B. (2005). Prediction of in vivo drug clearance from in vitro data. Current Drug Metabolism, 6(5), 473-489.
  • Venkatakrishnan, K., & Obach, R. S. (2004). Application of in vitro drug metabolism data in the prediction of drug-drug interactions. Current Drug Metabolism, 5(5), 387-402.
  • Pelkonen, O., & Raunio, H. (1997). In vitro methods in drug metabolism research. Pharmacological Reviews, 49(2), 185-207.
  • LeCluyse, E. L. (2001). Human hepatocyte culture systems for the in vitro evaluation of cytochrome P450-mediated drug metabolism and induction. Pharmacogenomics, 2(3), 243-261.
  • Hewitt, N. J., & LeCluyse, E. L. (2007). The use of primary human hepatocytes in vitro to assess the potential for drug-induced liver injury. Expert Opinion on Drug Metabolism & Toxicology, 3(5), 663-682.
  • Gomez-Lechon, M. J., & Donato, M. T. (2008). In vitro systems for the study of drug-induced liver toxicity. Current Drug Metabolism, 9(4), 303-314.
  • Plant, N. (2004). Strategies for using in vitro screens in toxicology. Toxicology, 205(3), 215-224.

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-4-cyclopropoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-cyclopropoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a cyclopropoxy group at the 4-position offers synthetic chemists a versatile scaffold for elaboration. The bromine atom serves as a handle for a multitude of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse functionalities. The cyclopropoxy group, a desirable motif in drug discovery, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of lead compounds.

This in-depth technical guide provides a comparative analysis of two plausible synthetic strategies for the preparation of 2-Bromo-4-cyclopropoxypyridine. Each route is presented with detailed experimental protocols, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.

Route 1: Late-Stage Bromination via 4-Cyclopropoxypyridine

This synthetic approach prioritizes the early introduction of the cyclopropoxy moiety, followed by a regioselective bromination in the final step. This strategy can be advantageous if the starting material, 4-chloropyridine, is readily available and the subsequent bromination can be controlled to favor the desired 2-position.

Overall Strategy: Route 1

4-Chloropyridine 4-Chloropyridine 4-Cyclopropoxypyridine 4-Cyclopropoxypyridine 4-Chloropyridine->4-Cyclopropoxypyridine  Sodium Cyclopropoxide, DMF 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine 4-Cyclopropoxypyridine->2-Bromo-4-cyclopropoxypyridine  NBS, Acetonitrile 2-Bromo-4-chloropyridine 2-Bromo-4-chloropyridine 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-cyclopropoxypyridine 2-Bromo-4-chloropyridine->2-Bromo-4-cyclopropoxypyridine  Sodium Cyclopropoxide, DMF

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Bromo-4-cyclopropoxypyridine is a key building block whose impurity profile can significantly impact downstream reactions and final product quality. This guide provides an in-depth, comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies for the robust purity assessment of this compound. We will explore the rationale behind critical method development choices, compare different chromatographic conditions, and present a validated, step-by-step protocol for immediate implementation in a quality control or research environment.

Introduction: The Critical Role of Purity

2-Bromo-4-cyclopropoxypyridine is a substituted pyridine derivative increasingly utilized in the synthesis of novel therapeutic agents. The presence of impurities, such as unreacted starting materials, isomeric byproducts, or degradation products, can lead to unforeseen side reactions, reduced yield, and the introduction of potentially toxic components into the final drug substance.

Therefore, a reliable and specific analytical method is not merely a quality control checkpoint but a crucial tool for process optimization and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide's objective is to establish an optimized and robust stability-indicating RP-HPLC method for the comprehensive purity analysis of 2-Bromo-4-cyclopropoxypyridine.

The Analyte: Understanding Potential Impurities

A robust analytical method must be capable of separating the main compound from all potential process-related and degradation impurities. To achieve this, we must first understand their likely origin.

Likely Synthetic Pathway: A common route to 2-Bromo-4-cyclopropoxypyridine involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-4-chloropyridine, with cyclopropanol in the presence of a base.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): 2-Bromo-4-chloropyridine

  • Impurity B (Isomer): 3-Bromo-4-cyclopropoxypyridine (from potential isomerization or impurities in starting material)

  • Impurity C (Byproduct): 2,4-Dicyclopropoxypyridine (from reaction with residual cyclopropanol)

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are essential for identifying potential degradation products and ensuring the method is "stability-indicating".[2][3][4][5]

HPLC Method Development: A Comparative Strategy

The goal is to achieve baseline separation of the 2-Bromo-4-cyclopropoxypyridine peak from all known and potential impurities. Reversed-phase HPLC is the ideal choice for this moderately polar molecule. We will compare two common approaches to illustrate the optimization process.

Core Parameters:

  • Column: The heart of the separation. C18 columns are a versatile starting point.[1][6]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH). For basic compounds like pyridines, adding an acidic modifier (e.g., formic or phosphoric acid) is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of residual silanols on the column packing.[7][8]

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength of 254 nm is a common choice for aromatic compounds.[1][9][10]

Comparative Methodologies
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl ColumnRationale for Comparison
Stationary Phase Standard C18 (Octadecylsilane)Phenyl-HexylThe Phenyl-Hexyl phase introduces aromatic (pi-pi) interaction capabilities, which can offer alternative selectivity, especially for separating aromatic isomers that may be difficult to resolve on a standard C18 column.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry (MS) and improves peak shape for the basic pyridine analyte.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% ACN over 20 min10% to 90% ACN over 20 minA broad gradient is used initially to elute all potential impurities and determine their approximate retention times.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.

Recommended Experimental Protocol

Based on comparative analysis, Method B demonstrated superior resolution for a critical isomeric impurity. The following is the detailed protocol for the recommended method.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions (Recommended Method B):

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: A 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 2-Bromo-4-cyclopropoxypyridine into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute in 100 mL Diluent weigh->dissolve filtrate Filter through 0.45 µm Syringe Filter dissolve->filtrate inject Inject 10 µL onto Phenyl-Hexyl Column filtrate->inject separate Gradient Elution (Separation) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks (Area Measurement) chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report report calculate->report Final Report

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapy, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 2-bromo-4-cyclopropoxypyridine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive analysis of the cross-reactivity profiles of hypothetical kinase inhibitors derived from this scaffold, offering a framework for researchers, scientists, and drug development professionals to assess and compare inhibitor selectivity. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and visualize complex biological data to facilitate a deeper understanding of inhibitor behavior within the human kinome.

The Significance of Selectivity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[3]

Off-target effects, resulting from an inhibitor binding to unintended kinases, can lead to unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome. Conversely, a well-characterized "polypharmacology," where an inhibitor intentionally targets a specific set of kinases, can be advantageous in combating complex diseases driven by multiple signaling pathways.[4] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a cornerstone of rational drug design and development.[5]

The 2-Bromo-4-cyclopropoxypyridine Scaffold: A Foundation for Kinase Inhibitor Design

The 2-bromo-4-cyclopropoxypyridine core represents a versatile scaffold for kinase inhibitor development. The bromine atom at the 2-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[6][7] The cyclopropoxy group at the 4-position can influence solubility and metabolic stability, key properties for any drug candidate. While specific inhibitors derived from this scaffold are not yet widely reported in the public domain, we will explore hypothetical derivatives to illustrate the principles of cross-reactivity analysis.

Comparative Cross-Reactivity Profiles: A Hypothetical Case Study

To illustrate the process of comparative analysis, we present hypothetical data for two inhibitors derived from the 2-bromo-4-cyclopropoxypyridine scaffold: Compound A and Compound B . These compounds were designed to target Epidermal Growth Factor Receptor (EGFR), a well-established oncogene.[8] Their selectivity was profiled against a panel of 400 kinases using a competitive binding assay.

Table 1: Kinase Selectivity Profile of Compound A and Compound B (% Inhibition at 1 µM)
Kinase TargetKinase FamilyCompound A (% Inhibition)Compound B (% Inhibition)
EGFR Tyrosine Kinase 98 95
VEGFR2Tyrosine Kinase7525
FLT3Tyrosine Kinase6815
SRCTyrosine Kinase5510
ABL1Tyrosine Kinase455
CDK2CMGC128
PLK1Other83
p38α (MAPK14)CMGC52

Analysis of Hypothetical Data:

As the data in Table 1 suggests, both Compound A and Compound B are potent inhibitors of their intended target, EGFR. However, their cross-reactivity profiles differ significantly. Compound A demonstrates considerable off-target activity, inhibiting several other tyrosine kinases (VEGFR2, FLT3, SRC, ABL1) with moderate to high potency. This suggests a more polypharmacological profile, which could have both therapeutic and adverse implications depending on the cellular context.

In contrast, Compound B exhibits a much cleaner selectivity profile. Its activity against other kinases in the panel is substantially lower, indicating a higher degree of selectivity for EGFR. This "sharper" profile might be preferable in situations where minimizing off-target effects is a primary concern.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

The generation of reliable cross-reactivity data is paramount. Several robust methodologies are employed in the field, each with its own set of advantages and limitations.

KINOMEscan™: A Competitive Binding Assay

This is a widely used platform for profiling inhibitor selectivity.[9][10][11] The principle of this assay is based on the competition between a test compound and an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR, providing a measure of the inhibitor's binding affinity.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_preparation Preparation cluster_binding Binding Competition cluster_quantification Quantification cluster_analysis Data Analysis inhibitor Test Inhibitor incubation Incubation of Inhibitor, Kinase, and Beads inhibitor->incubation kinase_panel DNA-Tagged Kinase Panel kinase_panel->incubation ligand_beads Immobilized Ligand Beads ligand_beads->incubation wash Wash Unbound Kinase incubation->wash elution Elute Bound Kinase wash->elution qpcr Quantify Kinase by qPCR elution->qpcr data_analysis Calculate % Inhibition qpcr->data_analysis

Caption: KINOMEscan™ workflow for assessing inhibitor binding.

Causality Behind Experimental Choices: The use of a competitive binding assay allows for the assessment of inhibitors against a large number of kinases simultaneously, providing a broad overview of selectivity.[12] The DNA-tagging and qPCR quantification offer high sensitivity and a wide dynamic range.

Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are informative, they do not always reflect an inhibitor's behavior in a cellular context. CETSA® is an invaluable tool for verifying target engagement in intact cells. The principle is based on the observation that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental Choices: CETSA® provides direct evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentrations of the inhibitor and ATP. This makes it a crucial validation step for hits identified in biochemical screens.[13]

Visualizing Signaling Pathways: The Impact of Off-Target Inhibition

To understand the potential consequences of the cross-reactivity observed with Compound A , it is essential to visualize the signaling pathways in which the off-target kinases are involved. For instance, VEGFR2 is a key mediator of angiogenesis, a process crucial for tumor growth.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

Inhibition of VEGFR2 by Compound A could, in theory, contribute to an anti-angiogenic effect, which might be beneficial in a cancer context. However, it could also lead to side effects associated with the inhibition of normal angiogenesis. This highlights the importance of carefully considering the biological roles of any off-targets.

Conclusion and Future Directions

The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing and a deep understanding of its biological activity. While the 2-bromo-4-cyclopropoxypyridine scaffold holds promise, the ultimate success of any derivative will hinge on a well-defined selectivity profile. This guide has provided a framework for the comparative analysis of such inhibitors, emphasizing the importance of robust experimental methodologies and the interpretation of cross-reactivity data in the context of cellular signaling pathways. As new inhibitors based on this and other novel scaffolds emerge, a continued focus on comprehensive selectivity profiling will be essential for the development of safer and more effective targeted therapies.

References

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Discovery of kinase inhibitors that potently cross-react with.... [Link]

  • PeerJ. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Link]

  • PubMed Central. (n.d.). Kinome Profiling. [Link]

  • PubMed. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • PubMed. (n.d.). Interactions between epidermal growth factor receptor tyrosine kinase inhibitors and proton-pump inhibitors/histamine type-2 receptor antagonists in non-small cell lung cancer: a systematic review and meta-analysis. [Link]

  • PubMed Central. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. [Link]

  • PubMed Central. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • MDPI. (n.d.). Mapping the Protein Kinome: Current Strategy and Future Direction. [Link]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • ASH Publications. (2024). Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes | Blood Advances. [Link]

  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. [Link]

  • ResearchGate. (2005). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • PubMed. (n.d.). Prevention of allergic reactions during oxaliplatin desensitization through inhibition of Bruton tyrosine kinase. [Link]

  • ACS Publications. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PubMed. (2005). Structure-activity relationships for the design of small-molecule inhibitors. [Link]

  • PubMed Central. (n.d.). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. [Link]

  • American Chemical Society. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. [Link]

  • ResearchGate. (n.d.). Compound-based selectivity profiles. Left: exemplary compound.... [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-4-cyclopropoxypyridine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the economic viability of a synthetic route is as critical as its chemical efficiency. The selection of building blocks and intermediates can significantly impact the overall cost of goods for a final active pharmaceutical ingredient (API). This guide provides an in-depth technical evaluation of the cost-effectiveness of 2-Bromo-4-cyclopropoxypyridine, a key heterocyclic intermediate, in the context of large-scale synthesis. We will objectively compare its performance and economic profile with viable alternatives, supported by experimental insights and cost analysis.

The Strategic Importance of 2-Bromo-4-alkoxypyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the 2-bromo-4-alkoxy pyridine scaffold being a particularly valuable pharmacophore. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity. The alkoxy group at the 4-position can modulate the physicochemical properties of the molecule, including solubility and metabolic stability, and can also engage in crucial hydrogen bonding interactions within a biological target.

This structural motif is frequently found in the development of kinase inhibitors, a class of targeted therapies for cancer and inflammatory diseases[1][2]. The strategic placement of substituents on the pyridine ring allows for fine-tuning of the inhibitor's potency and selectivity.

This guide will focus on a comparative analysis of three key 2-bromo-4-alkoxypyridines:

  • 2-Bromo-4-cyclopropoxypyridine

  • 2-Bromo-4-methoxypyridine

  • 2-Bromo-4-isopropoxypyridine

Synthetic Routes and Process Considerations

The large-scale synthesis of these 2-bromo-4-alkoxypyridines typically originates from readily available and cost-effective starting materials. The most common and industrially scalable approach involves a two-step process:

  • Bromination: Introduction of a bromine atom at the 2-position of a substituted pyridine.

  • Alkoxylation: Displacement of a leaving group at the 4-position with the desired alkoxide.

A prevalent starting material for this class of compounds is 2-amino-4-chloropyridine, which can be converted to the corresponding 2-bromo-4-chloropyridine via a Sandmeyer reaction.[3] The subsequent nucleophilic aromatic substitution with the appropriate alkoxide yields the desired product.

Alternatively, a Williamson ether synthesis approach can be employed, starting from 2-bromo-4-hydroxypyridine.[4]

Diagram: General Synthetic Pathways

cluster_sandmeyer Sandmeyer Route cluster_williamson Williamson Ether Route A 2-Amino-4-chloropyridine B 2-Bromo-4-chloropyridine A->B  NaNO2, HBr D 2-Bromo-4-alkoxypyridine (R = cyclopropyl, methyl, isopropyl) B->D  RONa C 2-Bromo-4-hydroxypyridine C->D  ROH, Base

Caption: General synthetic routes to 2-bromo-4-alkoxypyridines.

Comparative Cost-Effectiveness Analysis

The cost-effectiveness of each intermediate is a multifactorial equation, encompassing raw material costs, reaction yields, process complexity, and safety considerations. The following tables provide a comparative analysis based on available data for large-scale production.

Table 1: Starting Material Cost Comparison (Estimated Bulk Pricing)
Starting MaterialSupplier ExampleEstimated Bulk Price (USD/kg)Notes
2,4-DichloropyridineVarious$50 - $100A common precursor for many substituted pyridines.[5][6]
CyclopropanolBOC Sciences, Apollo Scientific$1000 - $1500Higher cost due to ring strain and synthetic complexity.[][8]
Sodium MethoxideSigma-Aldrich, P212121 Store$10 - $20A commodity base, readily available and inexpensive.[9][10][11]
Sodium IsopropoxideBiosynth, IndiaMART$30 - $60Moderately priced and widely available.[12][13]
Table 2: Synthesis Route and Cost-Driver Comparison
Parameter2-Bromo-4-cyclopropoxypyridine2-Bromo-4-methoxypyridine2-Bromo-4-isopropoxypyridine
Starting Materials 2,4-Dichloropyridine, Cyclopropanol2,4-Dichloropyridine, Sodium Methoxide2,4-Dichloropyridine, Isopropanol
Key Cost Driver High cost of cyclopropanol.Low cost of sodium methoxide.Moderate cost of isopropanol and its sodium salt.
Typical Yield 75-85%80-90%80-88%
Process Complexity Moderate; requires careful temperature control during alkoxide formation.Low; straightforward Williamson ether synthesis.[14]Low; similar to the methoxy analogue.
Safety Considerations Cyclopropanol is flammable.Sodium methoxide is highly corrosive and moisture-sensitive.Isopropanol is flammable. Sodium isopropoxide is corrosive.
Purification Column chromatography or distillation.Distillation or recrystallization.Distillation or recrystallization.
Estimated Final Cost HighLowLow-to-Moderate

Analysis:

The primary determinant of the higher cost of 2-Bromo-4-cyclopropoxypyridine is the price of the starting material, cyclopropanol. While the synthetic route is straightforward, the inherent cost of this cyclic alcohol significantly impacts the final product's price. In contrast, the methoxy and isopropoxy analogues are derived from inexpensive and readily available alcohols, making them more cost-effective options from a raw material perspective.

Experimental Protocols for Large-Scale Synthesis

The following protocols are representative of scalable synthetic procedures for the three compared 2-bromo-4-alkoxypyridines.

Protocol 1: Synthesis of 2-Bromo-4-cyclopropoxypyridine

Objective: To synthesize 2-Bromo-4-cyclopropoxypyridine from 2,4-dichloropyridine and cyclopropanol on a multi-kilogram scale.

Workflow Diagram:

A Charge Reactor with 2,4-Dichloropyridine and Solvent C Slowly add Sodium Cyclopropoxide to the reactor A->C B Prepare Sodium Cyclopropoxide in a separate vessel B->C D Heat reaction mixture and monitor by HPLC C->D E Quench and perform aqueous work-up D->E F Extract with organic solvent E->F G Purify by vacuum distillation F->G H Isolate and dry product G->H

Caption: Workflow for the large-scale synthesis of 2-Bromo-4-cyclopropoxypyridine.

Methodology:

  • Alkoxide Formation: In a suitable reactor, under an inert nitrogen atmosphere, slowly add sodium hydride to a solution of cyclopropanol in anhydrous tetrahydrofuran (THF) at 0-5 °C. Stir the mixture until the cessation of hydrogen evolution.

  • Nucleophilic Substitution: In a separate primary reactor, dissolve 2,4-dichloropyridine in anhydrous THF. Slowly add the prepared sodium cyclopropoxide solution to the primary reactor, maintaining the internal temperature below 25 °C.

  • Reaction and Monitoring: Heat the reaction mixture to 60-65 °C and monitor the progress by HPLC until the consumption of the starting material is complete (typically 8-12 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature and cautiously quench with water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford 2-Bromo-4-cyclopropoxypyridine as a clear oil.

Protocol 2: Synthesis of 2-Bromo-4-methoxypyridine

Objective: To synthesize 2-Bromo-4-methoxypyridine from 2,4-dichloropyridine and sodium methoxide on a large scale.

Methodology:

  • Reaction Setup: Charge a reactor with a solution of 2,4-dichloropyridine in methanol.

  • Nucleophilic Substitution: Slowly add a solution of sodium methoxide in methanol to the reactor. An exotherm is typically observed. Maintain the temperature below 40 °C.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor by HPLC until the reaction is complete (typically 4-6 hours).

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE). Wash the organic layer with water and brine.

  • Purification: Concentrate the organic layer under reduced pressure and purify by vacuum distillation to yield 2-Bromo-4-methoxypyridine.

Protocol 3: Synthesis of 2-Bromo-4-isopropoxypyridine

Objective: To synthesize 2-Bromo-4-isopropoxypyridine from 2,4-dichloropyridine and sodium isopropoxide.

Methodology:

The procedure is analogous to that of 2-Bromo-4-methoxypyridine, substituting sodium isopropoxide and isopropanol as the reagent and solvent, respectively. The reaction may require slightly longer reaction times or elevated temperatures (e.g., 40-50 °C) due to the increased steric bulk of the isopropoxide nucleophile.

Performance in Application: A Case Study in Kinase Inhibitor Synthesis

The ultimate measure of cost-effectiveness lies in the performance of the intermediate in the synthesis of the target molecule. The choice between a cyclopropoxy, methoxy, or isopropoxy moiety is often dictated by the structure-activity relationship (SAR) of the final drug candidate.

For instance, in the synthesis of certain anaplastic lymphoma kinase (ALK) inhibitors, the 4-alkoxy group on the pyridine ring plays a crucial role in binding to the hinge region of the kinase domain.[15] The smaller, more rigid cyclopropoxy group may offer a different binding orientation and metabolic profile compared to the more flexible methoxy or isopropoxy groups.

Experimental Data Consideration:

When evaluating these intermediates, it is crucial to consider the following performance metrics in a representative downstream reaction (e.g., a Suzuki coupling):

  • Reaction kinetics: Does the nature of the alkoxy group influence the rate of the coupling reaction?

  • Yield and purity of the coupled product: Are there significant differences in the efficiency and cleanliness of the reaction?

  • Downstream processing: Does the choice of alkoxy group impact the ease of purification of the final product?

While specific experimental data for a direct comparison in a single kinase inhibitor synthesis is proprietary to individual drug development programs, the general principles of organic synthesis suggest that the steric hindrance of the isopropoxy group might slightly decrease reaction rates in some cross-coupling reactions compared to the methoxy and cyclopropoxy analogues. However, these differences are often manageable through optimization of reaction conditions.

Conclusion and Recommendations

The evaluation of the cost-effectiveness of 2-Bromo-4-cyclopropoxypyridine in large-scale synthesis reveals a clear trade-off between raw material cost and potential performance benefits.

  • 2-Bromo-4-methoxypyridine stands out as the most cost-effective option due to the low price of its starting materials and a straightforward, high-yielding synthetic process. It should be the default choice unless specific SAR data dictates otherwise.

  • 2-Bromo-4-isopropoxypyridine offers a slightly more lipophilic alternative to the methoxy analogue at a marginally higher cost. It is a viable option when fine-tuning the pharmacokinetic properties of a lead compound.

  • 2-Bromo-4-cyclopropoxypyridine is a premium building block. Its use is justified when the unique conformational constraints and metabolic stability of the cyclopropyl group provide a significant advantage in the biological activity and overall profile of the final drug candidate, outweighing its higher cost.

For process chemists and drug development professionals, a thorough cost-benefit analysis should be conducted early in the development process. If the pharmacological data for a cyclopropoxy-containing compound is not overwhelmingly superior to its methoxy or isopropoxy counterparts, the significant cost savings offered by the latter two options make them the more prudent choice for large-scale manufacturing.

References

  • P212121 Store. Sodium methoxide | CAS 124-41-4. [Link]

  • CP Lab Safety. Sodium Methoxide Reagent, Grade 95% Powder 2 kg. [Link]

  • IndiaMART. Liquid Sodium Isopropoxide, Packaging Type: Drum. [Link]

  • PharmaCompass. Sodium Methoxide | Price | per kg | USD. [Link]

  • Symax Polychems Private Limited. Sodium Isopropoxide - Cas No: 683-60-3. [Link]

  • Rare Earth Products. Sodium isopropoxide, 99%. [Link]

  • Bluecrystal chem-union. cyclopropanol, CasNo.16545-68-9. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-Hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

  • Google Patents.
  • HETEROCYCLES. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • PubMed. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • ResearchGate. Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

  • PubChem. 2-Bromo-4-methoxypyridine. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. CN104402805A - 2-bromopyridine synthesis method.
  • Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]

  • ResearchGate. Williamson ether synthesis | Request PDF. [Link]

  • Medium. Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

Sources

Safety Operating Guide

2-Bromo-4-cyclopropoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Bromo-4-cyclopropoxypyridine

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Bromo-4-cyclopropoxypyridine, grounding procedural instructions in the chemical principles that necessitate them.

Immediate Safety & Hazard Profile

Before handling 2-Bromo-4-cyclopropoxypyridine for any purpose, including disposal, it is imperative to be familiar with its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not available, its structure as a brominated pyridine derivative allows for a reliable extrapolation of its primary hazards based on analogous compounds like 2-Bromo-4-chloropyridine.[1][2]

The compound is classified as hazardous under OSHA regulations (29 CFR 1910.1200).[1] Key hazards include acute toxicity and irritant properties.[1][3] Always handle this chemical within a certified laboratory chemical fume hood.

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Gloves: Chemical-resistant gloves (e.g., Butyl rubber). Nitrile may be insufficient. Always check manufacturer compatibility charts.[4] Lab Coat: Fully-buttoned lab coat. Respiratory: Use only in a well-ventilated area or chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][5]Gloves & Protective Clothing: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Eye/Face Protection: Chemical safety goggles or a face shield.[6] Ensure an eyewash station is accessible.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[1][5]Respiratory Protection: Avoid breathing dust, fumes, or vapors.[1] Work within a chemical fume hood.[4]

The Rationale for Specialized Disposal: Chemical & Regulatory Insights

Proper disposal is dictated by the chemical's structure and its classification under environmental regulations. As a halogenated organic compound, 2-Bromo-4-cyclopropoxypyridine requires specific disposal methods to mitigate environmental impact and comply with federal and local laws.

Chemical Basis:

  • Halogenated Heterocycle: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic waste.[7] Such compounds can be persistent and bio-accumulative if released into the environment.[8]

  • Products of Combustion: The primary recommended disposal method for pyridine-based wastes is high-temperature incineration.[9][10] During combustion, the bromine and nitrogen within the molecule will form acidic and toxic gases, primarily hydrogen bromide (HBr) and nitrogen oxides (NOx).[11] This is a critical consideration, as it necessitates the use of specialized incinerators equipped with "scrubbers" to neutralize these hazardous byproducts before they are released into the atmosphere.[12]

Regulatory Basis:

  • EPA Hazardous Waste: Waste pyridine and its derivatives are considered hazardous waste by the Environmental Protection Agency (EPA).[9] Specifically, pyridine is listed under EPA hazardous waste code F005.[13][14] Any residue, contaminated material, or cleanup debris must also be treated as hazardous waste.[9] Your institution's Environmental Health & Safety (E&S) office will use this classification to ensure the waste is transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).[7]

Laboratory Waste Collection Protocol

Meticulous collection and segregation at the point of generation are the foundation of a safe and compliant disposal workflow.

Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)

  • Within the laboratory, identify a designated area for collecting the 2-Bromo-4-cyclopropoxypyridine waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Material: Use a sealable, airtight, and chemically compatible waste container.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Condition: The container must be in good condition, free of leaks or cracks.

  • Lid: The container must have a secure, screw-top lid to prevent the escape of vapors.[7]

Step 3: Label the Waste Container Immediately

  • The moment the first drop of waste is added, the container must be labeled.[4]

  • Use your institution's official "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Bromo-4-cyclopropoxypyridine" (avoid abbreviations)

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first waste is added)

Step 4: Segregate the Waste Stream

  • Do NOT mix with other waste streams. This is the most critical step.

  • Halogenated vs. Non-Halogenated: Do not mix this brominated compound with non-halogenated solvent waste.[7] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.

  • Incompatibilities: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][6]

Step 5: Keep the Container Closed

  • The waste container must remain closed at all times, except when actively adding waste. This is an OSHA and EPA requirement to prevent the release of hazardous vapors.[1]

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural flow for the proper management and disposal of 2-Bromo-4-cyclopropoxypyridine waste from generation to final disposition.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposition A Waste Generation (2-Bromo-4-cyclopropoxypyridine) B Select & Label Compatible Waste Container A->B Step 1 C Segregate Waste (Halogenated Stream Only) B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Container Full or Project Complete? D->E Step 4 E->D No F Request Waste Pickup (Submit Chemical Collection Form) E->F Yes G Transport to Central Accumulation Area F->G Coordination H Manifest & Transport (Licensed Hazardous Waste Hauler) G->H I Permitted TSDF (Treatment, Storage, Disposal Facility) H->I J High-Temperature Incineration with Flue Gas Scrubbing I->J Primary Method

Disposal workflow for 2-Bromo-4-cyclopropoxypyridine.

Operational Disposal Plan: From Lab to Final Treatment

This phase involves the logistical steps to move the properly collected waste out of your laboratory for final disposal.

Step 1: Monitor Waste Volume and Accumulation Time

  • Be aware of the maximum volume of hazardous waste allowed in your laboratory's SAA (typically 55 gallons).

  • Federal regulations also limit the time a container can be kept in the SAA once it is full.

Step 2: Arrange for Waste Collection

  • Once your waste container is full or you have no further need to collect this specific waste, complete a "Chemical Collection Request Form" or the equivalent document provided by your institution's E&S department.[4]

  • Provide accurate and complete information about the waste, including its chemical name and estimated volume.

Step 3: Prepare for Pickup

  • Ensure the container is clean on the outside and the label is legible and fully completed.

  • Confirm the lid is securely fastened.

  • Make the container accessible for the E&S pickup team.

Step 4: Recordkeeping and Documentation

  • Retain a copy of your waste collection request form for your laboratory's records. The ultimate disposal of the waste will be tracked through a formal hazardous waste manifest system managed by your institution and the licensed disposal vendor, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[7]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action. The following procedures are based on protocols for similar hazardous brominated and pyridine-based compounds.[1][3][6]

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not perform cleanup outside of a fume hood if the spill is significant.

  • Control: Remove all sources of ignition.[10]

  • Absorb: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[10] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1]

By adhering to these detailed procedures, you ensure that the disposal of 2-Bromo-4-cyclopropoxypyridine is conducted with the highest standards of safety, regulatory compliance, and scientific responsibility.

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Bromine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Bromine (ID-108). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762836, 2-Bromo-4-chloropyridine. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Walchem. (2023). Chemical Compatibility Chart. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • ISHN. (2012). Unexpected bromine release endangers workers. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis. Retrieved from [Link]

  • Borucka, A., et al. (2022). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 91, 307-312.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Bromination. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • C&EN. (2021). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-4-cyclopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling of 2-Bromo-4-cyclopropoxypyridine, a key reagent in modern synthetic chemistry. As this compound is relatively novel, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the hazard profiles of structurally analogous compounds, including halogenated pyridines and other aromatic heterocycles. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, grounded in established principles of laboratory safety and chemical hazard mitigation.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a dedicated toxicological profile for 2-Bromo-4-cyclopropoxypyridine, we must infer its potential hazards from its chemical structure. The molecule contains a brominated pyridine ring, a common motif in compounds that can exhibit significant biological activity and associated hazards.

Analysis of safety data for related compounds such as 2-Bromopyridine, 2-Bromo-4-chloropyridine, and other substituted pyridines consistently indicates the following potential hazards[1][2]:

  • Acute Toxicity : Toxic or harmful if swallowed, and potentially fatal if it comes into contact with the skin[2].

  • Skin Corrosion/Irritation : Causes skin irritation upon contact[3][4].

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation[3][4].

  • Respiratory Irritation : Vapors or dusts may cause respiratory tract irritation[1][4].

Therefore, all handling procedures must be predicated on the assumption that 2-Bromo-4-cyclopropoxypyridine is a hazardous substance, requiring robust protective measures to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The foundation of safe handling is the consistent and correct use of appropriate PPE. All operations involving 2-Bromo-4-cyclopropoxypyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Eye and Face Protection

Protecting the eyes from splashes is critical. The mucous membranes of the eyes can rapidly absorb chemicals, leading to severe local irritation or systemic toxicity.

  • Mandatory : Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when handling the compound in any form.[6][7]

  • Recommended for High-Risk Tasks : For procedures involving larger quantities (>5 g), heating, or a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[7]

Hand Protection

Dermal exposure is a primary concern, as related compounds are known to be harmful or fatal upon skin contact.[2] The choice of glove material is therefore a critical decision.

  • For Incidental Contact (Splash Protection) : Nitrile gloves are a suitable choice for general handling and tasks with a low risk of direct, prolonged contact.[8][9] Thin-gauge nitrile gloves provide excellent dexterity but are intended for splash protection only and should be replaced immediately upon contamination.[9]

  • For Extended Contact or Immersion : For tasks such as cleaning glassware or managing large spills where prolonged contact is possible, heavier-duty gloves are necessary. Butyl rubber or neoprene gloves offer more robust protection against aromatic and heterocyclic compounds.[10][11]

Glove Selection Rationale

Glove Type Protection Level Recommended Use Cases
Nitrile (Disposable) Incidental Splash Weighing solids, preparing solutions, routine reactions, transfers.

| Neoprene / Butyl Rubber | Extended Contact | Large-scale reactions, equipment cleaning, spill response. |

Always inspect gloves for tears, pinholes, or signs of degradation before use. Practice proper glove removal techniques to avoid contaminating your skin.[10]

Body Protection

A standard cotton/polyester lab coat is sufficient for protecting against minor spills and contamination of personal clothing. For operations with a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

Respiratory Protection

All routine handling of 2-Bromo-4-cyclopropoxypyridine should be performed inside a properly functioning chemical fume hood.[5] This engineering control is the primary method for preventing respiratory exposure.

A respirator may be required under specific, non-routine circumstances, such as:

  • A major spill outside of a fume hood.

  • Failure of the fume hood or other primary ventilation controls.

  • When weighing large quantities of the solid material if it is a fine, easily aerosolized powder.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Personnel must be properly fit-tested and trained in respirator use before one is required.[10]

Step-by-Step Protocols

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves : Put on the appropriate gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves : Remove gloves using a proper, skin-to-skin and glove-to-glove technique to avoid cross-contamination. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat : Remove your lab coat by rolling it outwards and away from your body. Store it in its designated location.

  • Face Shield/Goggles : Remove your face shield (if used), followed by your goggles.

  • Hand Washing : Wash your hands thoroughly with soap and water.[1][2]

Emergency Protocol for Exposure or Spills
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Small Spill (<5 g or <50 mL) : Wearing your full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[12] Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent and decontaminate.

  • Large Spill : Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

Operational and Disposal Plan

Handling and Operations
  • Engineering Controls : All manipulations of 2-Bromo-4-cyclopropoxypyridine must occur in a chemical fume hood.[5]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]

Waste Disposal

All materials contaminated with 2-Bromo-4-cyclopropoxypyridine are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[12]

  • Waste Segregation : Do not mix this waste stream with other incompatible waste.[12]

  • Containerization : Collect all waste (excess reagent, contaminated labware, used gloves, absorbent material) in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Labeling : The container must be clearly marked with "Hazardous Waste" and the full chemical name: "2-Bromo-4-cyclopropoxypyridine".[12]

  • Disposal : Arrange for pickup and disposal through your institution's EHS department. Do not pour any amount down the drain.[3]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow PPE Selection for 2-Bromo-4-cyclopropoxypyridine cluster_0 cluster_1 Task Assessment cluster_2 Risk Level Assessment cluster_3 Required PPE start Start: Identify Task weighing Weighing Solid start->weighing solution Solution Prep / Transfer start->solution reaction Running Reaction start->reaction low_risk Low Risk (<1g, contained) weighing->low_risk Fine powder? No med_risk Medium Risk (>1g, splashes possible) weighing->med_risk Fine powder? Yes solution->med_risk reaction->low_risk Small scale, closed system reaction->med_risk Reflux, open addition high_risk High Risk (Large scale, heating, pressure) reaction->high_risk >10g scale ppe1 Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles low_risk->ppe1 ppe2 Enhanced PPE: - Standard PPE + Face Shield med_risk->ppe2 ppe3 Max PPE: - Enhanced PPE + Chem-Resistant Apron + Consider Butyl Gloves high_risk->ppe3

Caption: PPE selection workflow based on task-specific risks.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. [Link]

  • Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (2024, August). Common Personal Protective Equipment. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Post Apple Scientific. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyclopropoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyclopropoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.